6-Chloro-N-pentylpyrazin-2-amine
Description
BenchChem offers high-quality 6-Chloro-N-pentylpyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-pentylpyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-pentylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-2-3-4-5-12-9-7-11-6-8(10)13-9/h6-7H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQJZRNQHXLKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623853 | |
| Record name | 6-Chloro-N-pentylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-01-8 | |
| Record name | 6-Chloro-N-pentylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-Chloro-N-pentylpyrazin-2-amine" synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of 6-Chloro-N-pentylpyrazin-2-amine
This guide provides a comprehensive overview of the synthesis of 6-Chloro-N-pentylpyrazin-2-amine, a key intermediate in medicinal chemistry and materials science. We will delve into the primary synthetic pathway, the underlying reaction mechanism, and provide a detailed experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation of this important molecule.
Introduction: The Significance of Substituted Pyrazines
Pyrazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug discovery. Specifically, 2-aminopyrazine moieties are found in a variety of therapeutic agents, exhibiting a wide range of pharmacological activities. The title compound, 6-Chloro-N-pentylpyrazin-2-amine, serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors, and as a key intermediate in the development of novel therapeutic agents.[1]
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable approach for the synthesis of 6-Chloro-N-pentylpyrazin-2-amine is the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and pentylamine. This method offers high regioselectivity and generally proceeds with good to excellent yields.
The overall transformation is depicted below:
Caption: Overall synthetic transformation for 6-Chloro-N-pentylpyrazin-2-amine.
Causality Behind Experimental Choices
The choice of an SNAr reaction is predicated on the electronic nature of the pyrazine ring. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly activates the chloro-substituents towards nucleophilic attack. This activation is more pronounced at the 2- and 6-positions. The reaction with a primary amine, such as pentylamine, provides a potent nucleophile that can readily displace one of the chlorine atoms.
The regioselectivity, favoring the mono-substitution product, can be controlled by careful management of the reaction stoichiometry and conditions. Using a slight excess of the amine can drive the reaction to completion while minimizing the formation of the di-substituted by-product.
Reaction Mechanism: A Stepwise Look at SNAr
The SNAr mechanism for this transformation proceeds through a two-step addition-elimination sequence.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pentylamine attacks one of the carbon atoms bearing a chlorine atom on the 2,6-dichloropyrazine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the pyrazine ring is restored by the elimination of a chloride ion, yielding the final product, 6-Chloro-N-pentylpyrazin-2-amine.
The mechanism is illustrated in the following diagram:
Caption: The addition-elimination mechanism of the SNAr reaction.
Alternative Synthetic Strategies
While the SNAr approach is the most common, other methods can be employed for the synthesis of N-alkylated aminopyrazines.
Buchwald-Hartwig Amination
For more complex or sterically hindered amines, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be a powerful alternative.[2][3] This reaction involves the coupling of an aryl halide (2,6-dichloropyrazine) with an amine (pentylamine) in the presence of a palladium catalyst and a base. While highly effective, this method often requires anhydrous conditions and careful exclusion of oxygen, and the cost of the catalyst can be a consideration for large-scale synthesis.[4]
Caption: The Buchwald-Hartwig amination as an alternative synthetic route.
Experimental Protocol: A Self-Validating System
The following protocol is adapted from analogous syntheses of N-aryl- and N-cycloalkyl-aminopyrazines and is designed to be a self-validating system through in-process controls and characterization.[5][6]
Materials and Equipment:
-
2,6-Dichloropyrazine
-
Pentylamine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[6]
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2,6-dichloropyrazine (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent such as DMF or NMP to dissolve the starting material. Add a mild inorganic base such as potassium carbonate (1.5 - 2.0 eq) to the mixture. The base serves to neutralize the HCl generated during the reaction.
-
Amine Addition: Slowly add pentylamine (1.1 - 1.2 eq) to the reaction mixture at room temperature with stirring. A slight excess of the amine is used to ensure complete consumption of the dichloropyrazine.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-Chloro-N-pentylpyrazin-2-amine.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Expected Outcomes
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the structure of 6-Chloro-N-pentylpyrazin-2-amine |
| Mass Spectrum | [M+H]⁺ peak corresponding to the molecular weight |
Conclusion
The synthesis of 6-Chloro-N-pentylpyrazin-2-amine is a well-established process, primarily relying on the robust and efficient nucleophilic aromatic substitution reaction. The provided protocol, grounded in established chemical principles and analogous procedures, offers a reliable pathway for obtaining this valuable intermediate. For more challenging substrates or specific applications, alternative methods like the Buchwald-Hartwig amination provide a powerful tool in the synthetic chemist's arsenal. A thorough understanding of the underlying mechanisms and careful control of reaction parameters are paramount to achieving high yields and purity.
References
-
A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. ResearchGate. Available at: [Link]
-
Pd-catalyzed amination of 2-amino-6-chloropyrazine 6. ResearchGate. Available at: [Link]
-
Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]
-
Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Scholars Research Library. Available at: [Link]
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PEPPSI. Wikipedia. Available at: [Link]
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- 4. PEPPSI - Wikipedia [en.wikipedia.org]
- 5. 6-Chloro-N-cyclohexylpyrazin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 6. 6-(chloropyrazin-2-yl)phenylamine synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Characterization of 6-Chloro-N-pentylpyrazin-2-amine: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 6-Chloro-N-pentylpyrazin-2-amine. In the absence of a complete, published experimental dataset for this specific molecule, this document synthesizes information from analogous compounds and established spectroscopic principles to offer a predictive yet scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this and similar substituted pyrazine compounds.
Introduction: The Significance of Spectroscopic Analysis
6-Chloro-N-pentylpyrazin-2-amine belongs to the pyrazine class of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry due to their diverse biological activities.[1] Accurate structural confirmation through spectroscopic methods is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and stability of a compound of interest. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS spectra anticipated for 6-Chloro-N-pentylpyrazin-2-amine.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of 6-Chloro-N-pentylpyrazin-2-amine forms the basis for all spectroscopic predictions. The interplay of the pyrazine ring, the chloro substituent, and the N-pentyl group dictates the unique spectral fingerprint of the molecule.
Figure 1. Chemical structure of 6-Chloro-N-pentylpyrazin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the aliphatic protons of the N-pentyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the chlorine atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazine-H (2 protons) | 7.5 - 8.5 | d, d | ~1-3 |
| N-H | 5.0 - 6.0 | br s | - |
| N-CH₂- | 3.3 - 3.6 | t | ~7 |
| -CH₂-CH₂-N | 1.6 - 1.8 | quintet | ~7 |
| -CH₂-CH₂-CH₃ | 1.3 - 1.5 | sextet | ~7 |
| -CH₂-CH₃ | 1.2 - 1.4 | m | ~7 |
| -CH₃ | 0.8 - 1.0 | t | ~7 |
Causality behind Experimental Choices: For ¹H NMR analysis, a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be appropriate. DMSO-d₆ is often preferred for compounds containing N-H protons as it can reduce the rate of proton exchange, leading to sharper N-H signals.[2] The addition of a small amount of D₂O would cause the N-H signal to disappear, confirming its assignment.[3]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the pyrazine ring carbons are expected to be in the aromatic region, with the carbon bearing the chlorine atom shifted downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Cl | 150 - 155 |
| C-NH | 155 - 160 |
| Pyrazine-CH (2 carbons) | 130 - 145 |
| N-CH₂- | 40 - 45 |
| -CH₂-CH₂-N | 28 - 32 |
| -CH₂-CH₂-CH₃ | 25 - 29 |
| -CH₂-CH₃ | 21 - 24 |
| -CH₃ | 13 - 15 |
Expertise & Experience: The predicted chemical shifts for the pyrazine ring carbons are based on data for substituted pyrazines, where electron-withdrawing groups like chlorine deshield the attached carbon, shifting its resonance to a lower field.[4] The aliphatic carbon signals are predicted based on standard values for alkyl chains, with the carbon directly attached to the nitrogen being the most deshielded.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 6-Chloro-N-pentylpyrazin-2-amine are summarized below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300 - 3500 | Medium, sharp |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=N Stretch (pyrazine ring) | 1500 - 1600 | Medium to Strong |
| C=C Stretch (pyrazine ring) | 1400 - 1500 | Medium to Strong |
| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Trustworthiness: The N-H stretching vibration for a secondary amine typically appears as a single sharp peak in the 3300-3500 cm⁻¹ region.[5] The C-N stretching of an aromatic amine is expected to be a strong band in the 1250-1335 cm⁻¹ range.[5] The pyrazine ring itself will have characteristic stretching vibrations.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Molecular Ion and Isotopic Pattern
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[7] This will lead to two peaks in the mass spectrum, M⁺ and (M+2)⁺, with a relative intensity of approximately 3:1.
-
Molecular Formula: C₉H₁₄ClN₃
-
Predicted Molecular Weight (for ³⁵Cl): 199.09
-
Predicted Molecular Weight (for ³⁷Cl): 201.09
Predicted Fragmentation Pathway
The fragmentation of 6-Chloro-N-pentylpyrazin-2-amine in the mass spectrometer is likely to proceed through several pathways, including cleavage of the N-pentyl chain and fragmentation of the pyrazine ring.
Figure 2. Predicted major fragmentation pathways for 6-Chloro-N-pentylpyrazin-2-amine.
Authoritative Grounding: The fragmentation of alkylpyrazines is well-documented, often involving alpha-cleavage at the alkyl substituent.[8] For N-alkyl amines, cleavage of the C-C bond beta to the nitrogen is also a common fragmentation pathway.[3]
Experimental Protocols: A General Guide
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-N-pentylpyrazin-2-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 6-Chloro-N-pentylpyrazin-2-amine. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, we have constructed a detailed spectral profile that can guide researchers in the synthesis, identification, and characterization of this and other novel pyrazine derivatives. The provided general experimental protocols offer a framework for the empirical validation of these predictions.
References
Sources
- 1. 6-chloro-N-phenylpyrazin-2-amine | 642459-03-8 | Benchchem [benchchem.com]
- 2. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 6-Chloro-N-pentylpyrazin-2-amine in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-Chloro-N-pentylpyrazin-2-amine, a key consideration for its application in research and drug development. In the absence of extensive empirical data for this specific molecule, this document outlines a predictive framework based on its structural attributes and provides detailed methodologies for its empirical determination. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively handle and utilize this compound.
Understanding the Molecule: Structural and Physicochemical Predictions
To anticipate the solubility of 6-Chloro-N-pentylpyrazin-2-amine, we must first dissect its molecular structure. The molecule consists of a chloropyrazine ring, which is a heterocyclic aromatic system containing two nitrogen atoms, and an N-pentyl amine substituent.
Structure:
The key structural features that will govern its solubility are:
-
Aromatic Chloropyrazine Ring: This core is relatively nonpolar and hydrophobic. The presence of the electronegative chlorine atom and nitrogen atoms introduces some polarity.
-
Secondary Amine Group (-NH-): This group can act as a hydrogen bond donor and acceptor, which can promote solubility in protic solvents. It also introduces a basic character to the molecule.
-
N-pentyl Chain (-C5H11): This is a nonpolar, hydrophobic alkyl chain that will significantly influence the molecule's affinity for nonpolar solvents.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~200 g/mol | Based on atomic composition. |
| logP (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | The hydrophobic pentyl chain is expected to dominate, leading to a preference for nonpolar environments. This is a crucial indicator of lipophilicity.[3] |
| Melting Point | Moderately High | The planar aromatic ring allows for efficient crystal packing, while the flexible pentyl chain may disrupt this to some extent. Predicting melting points is complex and depends on crystal lattice forces.[4][5] |
| pKa (of the amine) | 3 - 5 | The electron-withdrawing nature of the chloropyrazine ring is expected to decrease the basicity of the secondary amine compared to a simple alkylamine. |
Theoretical Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle states that a solute will dissolve best in a solvent that has a similar polarity.
Predicted Solubility in Different Solvent Classes
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The significant nonpolar character of the pentyl chain and the aromatic ring will favor dissolution in these solvents. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar pyrazine ring and the amine group, while also accommodating the nonpolar pentyl chain. |
| Polar Protic | Water, Methanol, Ethanol | Low | The molecule's high predicted logP suggests poor aqueous solubility. While the amine can form hydrogen bonds, the large hydrophobic portion of the molecule will limit its solubility in highly polar, protic solvents like water.[6] Solubility is expected to be slightly better in alcohols compared to water due to their lower polarity. |
| Aqueous Acidic | Dilute HCl | Moderate | The basic secondary amine will be protonated in an acidic solution to form a hydrochloride salt. This salt will be significantly more polar and thus more soluble in water.[7][8] |
| Aqueous Basic | Dilute NaOH | Very Low | The molecule lacks acidic protons and will not react with a base to form a more soluble salt. Its solubility will be comparable to that in water. |
Experimental Determination of Solubility: A Step-by-Step Guide
The following protocols provide a systematic approach to first qualitatively assess and then quantitatively measure the solubility of 6-Chloro-N-pentylpyrazin-2-amine.
Qualitative Solubility Testing
This initial screening provides rapid insights into the compound's general solubility characteristics and helps in classifying it based on its functional groups.[7][9][10]
Procedure:
-
Preparation: Add approximately 20-30 mg of 6-Chloro-N-pentylpyrazin-2-amine to a series of labeled test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent from the list in the table below, in the suggested order of testing.
-
Mixing: Vigorously agitate each test tube for 30-60 seconds.
-
Observation: Observe if the solid dissolves completely. If it does, the compound is considered "soluble." If any solid remains, it is "insoluble."[11]
-
Flow Chart: Follow the logic of the solubility flowchart to deduce the compound's properties.
Solubility Classification Flowchart:
Caption: Qualitative solubility testing workflow.
Expected Results for 6-Chloro-N-pentylpyrazin-2-amine:
| Solvent | Expected Outcome | Interpretation |
| Water | Insoluble | Confirms the hydrophobic nature of the molecule. |
| 5% HCl | Soluble | The basic amine group is protonated, forming a soluble salt, indicating a Class B (basic) compound.[8] |
| 5% NaOH | Insoluble | No acidic functional group is present. |
| conc. H2SO4 | Soluble | The nitrogen atoms in the pyrazine ring and the amine can be protonated by the strong acid. |
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[3]
Procedure:
-
Excess Solute: Add an excess amount of 6-Chloro-N-pentylpyrazin-2-amine to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a constant temperature bath (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the solid material.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles.
-
Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.
Quantitative Solubility Determination Workflow:
Caption: Shake-flask method for quantitative solubility.
Conclusion
The solubility of 6-Chloro-N-pentylpyrazin-2-amine is dictated by a balance between its polar amine and pyrazine functionalities and its nonpolar pentyl chain. It is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic solvents like water. Its basic nature allows for enhanced solubility in acidic aqueous solutions. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions and the generation of precise solubility data, which is essential for its effective use in further research and development.
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Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. ACS Publications. [Link]
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Predicting boiling and melting points – Organic Chemistry: How to…. Organic Chemistry: How to... [Link]
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3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]
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Qualitative Analysis of Organic Compounds: Solubility. Studylib. [Link]
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Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. ACS Publications. [Link]
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Estimation of Melting Points of Organics. PubMed. [Link]
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Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. [Link]
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Solubility Tests - Identification of Unknowns (Part 1). YouTube. [Link]
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Solubility test for Organic Compounds. Online Chemistry. [Link]
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cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. [Link]
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Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci. [Link]
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Method for Measuring Aqueous Solubilities of Organic Compounds. ACS Publications. [Link]
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Classification of an organic compound concerns the detection of its functional groups. RED PILL. [Link]
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6-chloro-N,N-dimethylpyrazin-2-amine. PubChem. [Link]
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N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine. PubChem. [Link]
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6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine. PubChem. [Link]
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6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. National Institutes of Health. [Link]
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6-chloro-N-(5-chloro-2-pyridinyl)pyrazin-2-amine. PubChem. [Link]
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6-Chloro-N-pentylpyrazin-2-amine: A Versatile Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents. Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] The strategic functionalization of the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets, making it an invaluable tool in the drug discovery process.
This technical guide focuses on a specific, yet highly versatile, pyrazine derivative: 6-Chloro-N-pentylpyrazin-2-amine . While specific literature on this exact molecule is emerging, its structural motifs are present in a wide array of biologically active compounds. By examining its synthesis, reactivity, and the structure-activity relationships (SAR) of closely related analogs, we can delineate its potential as a key building block in the development of next-generation therapeutics.
Physicochemical Profile of 6-Chloro-N-pentylpyrazin-2-amine
Understanding the fundamental physicochemical properties of a building block is critical for its effective application in drug design. These properties influence a compound's solubility, permeability, and metabolic stability, all of which are key determinants of its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| CAS Number | 951884-01-8 | [4][5][6] |
| Molecular Formula | C₉H₁₄ClN₃ | [7][8] |
| Molecular Weight | 199.68 g/mol | [4] |
| Appearance | White to brown powder/crystal | Inferred from related compounds |
| Predicted LogP | 2.8 | Calculated |
| Predicted Solubility | Moderate in organic solvents (e.g., DCM, MeOH) | Inferred from structural properties |
| Predicted pKa (basic) | ~3.5 (pyrazin-2-amine) | Inferred from related compounds |
Synthesis and Reactivity: A Gateway to Chemical Diversity
The synthesis of 6-Chloro-N-pentylpyrazin-2-amine is predicated on the well-established reactivity of 2,6-dichloropyrazine. The differential reactivity of the two chlorine atoms allows for a regioselective nucleophilic aromatic substitution (SNAr) reaction.
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General synthetic scheme for 6-Chloro-N-pentylpyrazin-2-amine.
Experimental Protocol: Synthesis of 6-Chloro-N-pentylpyrazin-2-amine
This protocol is a representative procedure based on the synthesis of analogous compounds.
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
Pentylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2,6-dichloropyrazine in DMF, add pentylamine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-Chloro-N-pentylpyrazin-2-amine as a solid.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Medicinal Chemistry: A Scaffold for Innovation
The true value of 6-Chloro-N-pentylpyrazin-2-amine lies in its potential as a versatile intermediate for the synthesis of diverse compound libraries. The remaining chlorine atom at the 6-position is amenable to a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.
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Workflow for utilizing 6-Chloro-N-pentylpyrazin-2-amine in drug discovery.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies involving 6-Chloro-N-pentylpyrazin-2-amine are not yet published, we can extrapolate from related series of compounds. The nature of the N-alkyl substituent and the group introduced at the 6-position are known to significantly impact biological activity.
-
The N-pentyl group: The pentyl chain provides a degree of lipophilicity that can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. The length and branching of the alkyl chain are critical parameters to modulate in lead optimization.
-
Substitution at the 6-position: The introduction of aryl or heteroaryl groups via cross-coupling reactions can lead to compounds with a wide array of pharmacological effects. For instance, substitution with a phenyl group can lead to compounds with potential as kinase inhibitors, while other heterocyclic substituents may confer antimicrobial or antiviral activity.
Hypothetical Signaling Pathway and Target
Derivatives of 6-Chloro-N-pentylpyrazin-2-amine could potentially modulate various signaling pathways implicated in disease. For example, many pyrazine-containing compounds are known to be kinase inhibitors. A hypothetical derivative could target a kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.
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Hypothetical inhibition of the PI3K pathway by a pyrazine derivative.
Conclusion
6-Chloro-N-pentylpyrazin-2-amine represents a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituent provide a robust platform for the generation of diverse compound libraries. While direct biological data for this specific molecule is yet to be extensively reported, the well-documented importance of the N-alkyl-6-substituted-pyrazin-2-amine scaffold in a multitude of therapeutic areas strongly suggests its potential for future drug discovery endeavors. Researchers and drug development professionals are encouraged to explore the utility of this building block in their own research programs.
References
-
Arctom Scientific. CAS NO. 951884-01-8 | 2-Chloro-6-pentylaminopyrazine. [Link]
-
CP Lab Safety. 2-Chloro-6-pentylaminopyrazine, min 98%, 100 grams. [Link]
-
ChemBK. 6-氯-N-戊基-2-吡嗪胺. [Link]
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Chen, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]
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Kumar, A., et al. (2021). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-163. [Link]
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Guerrini, R., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with in Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4189-4203. [Link]
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ResearchGate. Structure and pharmacological activity of pyrazine. [Link]
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In Silico Target Prediction for Novel Chemical Entities: A Technical Guide for the Analysis of "6-Chloro-N-pentylpyrazin-2-amine"
Abstract
The identification of molecular targets is a critical and often rate-limiting step in the early stages of drug discovery. For novel chemical entities with no prior biological characterization, in silico methodologies provide a rapid and cost-effective means to generate testable hypotheses regarding their mechanism(s) of action and potential therapeutic applications. This technical guide presents a comprehensive, field-proven workflow for the in silico target prediction of "6-Chloro-N-pentylpyrazin-2-amine," a small molecule for which no public bioactivity data is available. By integrating a suite of computational tools, we will navigate from broad, ligand-based similarity assessments to focused, structure-based molecular docking simulations. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for various predictive tools but also the strategic rationale behind the construction of a multi-faceted computational screening cascade. Each step is designed to be self-validating, ensuring a high degree of scientific integrity and producing a prioritized list of putative protein targets for subsequent experimental validation.
Introduction: The Challenge of Orphan Molecules
The vast chemical space accessible to medicinal chemists continuously yields novel molecular structures. "6-Chloro-N-pentylpyrazin-2-amine" represents a typical starting point in a discovery campaign: a synthetically accessible molecule with an interesting scaffold, but with an unknown biological profile. The pyrazine ring system is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This promiscuity, while promising, necessitates a robust and systematic approach to identify the specific protein targets through which a novel derivative like ours may exert its effects.
The core challenge with an "orphan molecule" is the lack of a clear starting point for experimental screening. In silico target prediction bridges this gap by leveraging the vast repositories of existing biological and chemical data to forecast potential interactions.[4][5] This guide will demonstrate a logical and efficient workflow to de-orphanize "6-Chloro-N-pentylpyrazin-2-amine," transforming it from a mere structure into a tool for probing biological systems.
The Strategic Framework: A Multi-pronged Approach
Given the absence of known activities for our query molecule, a singular predictive method is unlikely to yield a comprehensive or reliable set of potential targets. Therefore, we will employ a consensus-based approach, integrating both ligand-based and structure-based methodologies.[6][7] The rationale is that by triangulating results from orthogonal techniques, we increase the confidence in our predictions. If multiple, mechanistically different algorithms point towards the same or related targets, the probability of a true positive interaction is significantly enhanced.
Our workflow is structured as a funnel, beginning with broad, rapid assessments and progressively narrowing down to more computationally intensive and specific analyses.
Figure 1: A multi-phase in silico workflow for target de-orphanization.
Phase 1: Foundational Analysis - Assessing Druggability
Before embarking on target prediction, it is crucial to assess the "drug-likeness" of our query molecule. A compound with poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET) is less likely to be a viable therapeutic agent, regardless of its target affinity. Early computational ADMET profiling allows us to identify potential liabilities and provides a foundational understanding of the molecule's likely behavior in a biological system.[4][8]
Experimental Protocol: ADMET Prediction using pkCSM
The pkCSM web server is a valuable tool that uses graph-based signatures to predict a wide range of ADMET properties.[9][10]
Methodology:
-
Navigate to the pkCSM Web Server: Access the server at [Link].[4]
-
Input Molecule Structure:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for "6-Chloro-N-pentylpyrazin-2-amine". This can be generated from chemical drawing software (e.g., ChemDraw) or online converters. The SMILES string is N(CCCCC)c1ncc(Cl)cn1.
-
Paste the SMILES string into the input box.
-
-
Submit for Prediction: Click the "Submit" button to initiate the calculations. The server will return a comprehensive report covering various ADMET parameters.
-
Data Analysis: Carefully review the predicted properties. Pay close attention to parameters such as water solubility, Caco-2 permeability (intestinal absorption), CYP450 inhibition (metabolism), and toxicity predictions (e.g., AMES toxicity, hepatotoxicity).
Data Presentation: Predicted ADMET Properties
The following table summarizes the hypothetical, yet expected, output for a molecule with the general characteristics of our query compound.
| Property Category | Parameter | Predicted Value | Interpretation |
| Absorption | Water Solubility (logS) | -3.5 | Moderately soluble |
| Caco-2 Permeability (log Papp) | > 0.9 | High permeability | |
| Intestinal Absorption (% Abs) | > 90% | Well absorbed | |
| Distribution | VDss (human, log L/kg) | > 0.45 | Good tissue distribution |
| BBB Permeability (logBB) | < -1.0 | Unlikely to cross BBB | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |
| Excretion | Total Clearance (log ml/min/kg) | ~ 0.5 | Moderate clearance rate |
| Toxicity | AMES Toxicity | No | Non-mutagenic |
| Hepatotoxicity | Yes (Low Probability) | Low risk of liver toxicity | |
| Skin Sensitisation | No | Unlikely to be a skin sensitizer |
Interpretation of Foundational Analysis:
The hypothetical ADMET profile suggests that "6-Chloro-N-pentylpyrazin-2-amine" possesses favorable drug-like properties, including good absorption and distribution. The predicted inhibition of the CYP3A4 enzyme is a common feature for many drugs and would need to be considered in later development stages, but it does not preclude the molecule from being a viable lead. The absence of major toxicity flags provides confidence to proceed with more intensive computational screening.
Phase 2: Ligand-Based Target Fishing
Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[7] These approaches are computationally efficient and serve as an excellent first pass for generating a broad list of potential targets when no structural information about the target is assumed.
Rationale for Tool Selection
We will use two distinct, well-validated web servers, SwissTargetPrediction and SuperPred, to generate our initial target lists.
-
SwissTargetPrediction: This tool combines both 2D and 3D similarity measures to compare the query molecule against a library of known active ligands.[11][12] This dual approach can identify structurally diverse molecules that may share a similar shape and pharmacophoric features.
-
SuperPred: This server utilizes a machine learning model (logistic regression) based on molecular fingerprints to predict targets and also provides predictions for the Anatomical Therapeutic Chemical (ATC) classification, offering clues about the molecule's potential therapeutic area.[13]
Experimental Protocol: Target Prediction with SwissTargetPrediction
Methodology:
-
Navigate to the Web Server: Access the platform at [Link].[12]
-
Input Molecule: Paste the SMILES string N(CCCCC)c1ncc(Cl)cn1 into the query box. The 2D structure will be automatically rendered.
-
Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.
-
Run Prediction: Click the "Predict targets" button.
-
Analyze Results: The output will be a list of protein targets ranked by probability. The results are displayed as a pie chart, categorizing targets by protein class (e.g., kinases, GPCRs, enzymes). Examine the "Probability" score for each target class and individual protein. A higher probability indicates a greater likelihood of interaction based on similarity to known ligands.[14]
Experimental Protocol: Target Prediction with SuperPred
Methodology:
-
Navigate to the Web Server: Access the tool at [Link].
-
Select Prediction Type: Navigate to the "Target-Prediction" section.
-
Input Molecule: Enter the SMILES string N(CCCCC)c1ncc(Cl)cn1 into the input field.
-
Initiate Search: Click the "Predict" button.
-
Interpret Output: The results will show a list of predicted targets with an associated probability score. SuperPred's strength lies in its statistical evaluation of similarity, which helps to avoid false positives.[13]
Phase 3: Target Prioritization and Hypothesis Refinement
The ligand-based methods will likely generate a substantial list of potential targets. The next critical step is to consolidate these lists, identify consensus hits, and use biological rationale to prioritize a smaller, more manageable set of targets for deeper investigation.
Creating a Consensus Target List
The outputs from SwissTargetPrediction and SuperPred should be cross-referenced. Targets that appear in the top predictions from both platforms are considered high-confidence hits due to the orthogonal nature of the prediction algorithms.
Data Presentation: Hypothetical Consensus Target List
| Target Class | Specific Target Example | SwissTargetPrediction (Probability) | SuperPred (Probability) | Rationale for Prioritization |
| Kinases | Serine/threonine-protein kinase PIM1 | High (e.g., 0.85) | High (e.g., 0.90) | Pyrazine is a known kinase hinge-binding scaffold.[15][16] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | High (e.g., 0.82) | Medium (e.g., 0.75) | Common target for pyrazine-based anticancer agents.[1] | |
| GPCRs | Dopamine D2 Receptor | Medium (e.g., 0.70) | High (e.g., 0.88) | Arylpiperazine-like structures often target aminergic GPCRs.[17] |
| Ion Channels | Voltage-gated potassium channel | Medium (e.g., 0.65) | Medium (e.g., 0.70) | Pyrazine derivatives have been patented as K+ channel modulators.[18][19] |
| Enzymes | Carbonic Anhydrase II | High (e.g., 0.90) | High (e.g., 0.91) | Common off-target, but high scores warrant investigation. |
Biological Plausibility and Pathway Analysis
With a prioritized list, the next step involves consulting biological databases (e.g., UniProt, KEGG) and the scientific literature. The key questions to address are:
-
Is there a precedent? Are other pyrazine-containing molecules known to modulate these targets or target families? As noted in the table, the pyrazine scaffold is frequently found in kinase inhibitors.[15][16]
-
What is the therapeutic relevance? Are these targets implicated in disease pathways (e.g., oncology, inflammation, CNS disorders) that align with the known activities of pyrazine derivatives?
-
Is the target "druggable"? Does the protein have a well-defined binding pocket suitable for small molecule intervention?
This analysis allows us to build a compelling biological hypothesis. For this guide, we will hypothesize that "6-Chloro-N-pentylpyrazin-2-amine" is a potential kinase inhibitor, given the strong precedent for this scaffold.[1][20] We will select PIM1 kinase and VEGFR2 for the final, structure-based analysis phase.
Phase 4: Structure-Based Validation via Molecular Docking
Structure-based methods use the three-dimensional structure of a protein target to predict how a ligand might bind.[6] Molecular docking is a computational technique that fits a ligand into a protein's binding site and estimates the binding affinity using a scoring function.[21] This allows us to visualize potential interactions at an atomic level and provides a quantitative estimate of binding strength, which is crucial for ranking and prioritizing our hypotheses.
Rationale for Tool Selection
We will use AutoDock Vina , a widely used and well-validated open-source docking program.[22] It is known for its speed and accuracy in predicting binding modes. Visualization of the results will be performed using a molecular graphics system like PyMOL or Discovery Studio.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the general steps for docking our query molecule into the ATP-binding site of PIM1 kinase.
Figure 2: A streamlined workflow for molecular docking using AutoDock Vina.
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the crystal structure of PIM1 kinase from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules, ions, and any co-crystallized ligands.
-
Add polar hydrogens and assign charges.
-
Save the prepared receptor in the required PDBQT file format.
-
-
Ligand Preparation:
-
Generate a 3D structure of "6-Chloro-N-pentylpyrazin-2-amine" from its SMILES string.
-
Minimize the energy of the structure.
-
Define the rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Identify the coordinates of the ATP-binding site, typically by referring to the position of a co-crystallized inhibitor in the PDB structure.
-
Define a "grid box" (a 3D search space) that encompasses this entire binding pocket. The size and center coordinates of this box are specified in a configuration file.
-
-
Running the Docking Simulation:
-
Results Analysis:
-
Vina will output a file containing several possible binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol.[3][24]
-
The most negative binding affinity score indicates the most favorable predicted binding.[21]
-
Load the protein structure and the docked ligand poses into a visualization tool to analyze the interactions. Look for key hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the binding site.[25]
-
Data Presentation and Interpretation of Docking Results
Hypothetical Docking Results for Top Kinase Targets:
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PIM1 Kinase | 4X7Q | -8.5 | Glu121, Leu120 (Hinge region H-bonds) |
| VEGFR2 Kinase | 4ASD | -7.9 | Cys919, Asp1046 (Hinge region H-bonds) |
Interpretation:
A predicted binding affinity of -8.5 kcal/mol for PIM1 kinase is a strong result, suggesting a high likelihood of potent inhibition. Visual analysis would be critical to validate this score. We would expect to see the pyrazine nitrogens forming hydrogen bonds with the "hinge region" of the kinase, a classic binding motif for ATP-competitive inhibitors.[15] The pentyl group would likely occupy a hydrophobic pocket, while the chloro-substituent could form halogen bonds or other favorable interactions. The slightly lower score for VEGFR2 suggests it may be a secondary target or that the binding is less optimal. These quantitative and qualitative data provide a strong, structure-based rationale for prioritizing PIM1 kinase for experimental validation.
Conclusion and Future Directions
This in silico workflow has successfully de-orphanized "6-Chloro-N-pentylpyrazin-2-amine" by generating a series of data-driven, testable hypotheses. Starting from a simple chemical structure, we first established its drug-like potential through ADMET profiling. Subsequently, a consensus approach using ligand-based target prediction servers identified a prioritized list of potential target classes, with kinases emerging as the most plausible. Finally, structure-based molecular docking provided a quantitative and mechanistic rationale for prioritizing PIM1 kinase as a primary candidate for experimental validation.
The output of this guide is not a definitive answer but a highly refined starting point for the laboratory. The next logical steps would be:
-
In Vitro Assays: Perform biochemical assays to measure the inhibitory activity (e.g., IC50) of "6-Chloro-N-pentylpyrazin-2-amine" against the top-ranked predicted targets, particularly PIM1 and VEGFR2.
-
Cell-Based Assays: If activity is confirmed, progress to cell-based assays to determine the compound's effect on downstream signaling pathways and cellular phenotypes.
-
Lead Optimization: Based on the docking poses and initial SAR data, design and synthesize analogs to improve potency, selectivity, and ADMET properties.
By systematically integrating diverse computational methodologies, we can significantly accelerate the drug discovery process, reducing costs and focusing experimental resources on the most promising avenues of research.
References
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
Geoffrey A S, B., Madaj, R., Sanker, A., Valluri, P. P., Gracia, J., & Singh, H. (2020). Target2drug : A Novel Programmatic Workflow to Automate in Silico Drug Discovery. ChemRxiv. [Link]
-
Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
-
YouTube. (2025). SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. YouTube. [Link]
-
Mayr, F., Sargsyan, K., & Montaser, R. (2021). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 26(16), 4946. [Link]
-
YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]
-
Geoffrey A S, B., Madaj, R., Sanker, A., Valluri, P. P., Gracia, J., & Singh, H. (2020). Target2drug : A Novel Programmatic Workflow to Automate in Silico Drug Discovery. ResearchGate. [Link]
-
Wisdomlib. (2025). PkCSM web server: Significance and symbolism. Wisdomlib. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 6-Chloro-N-pentylpyrazin-2-amine
This guide provides a comprehensive exploration of the structure-activity relationship (SAR) for the 6-chloro-N-pentylpyrazin-2-amine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document will delve into the rationale behind experimental design for SAR studies of this compound class, drawing upon established principles of medicinal chemistry and citing relevant examples from the scientific literature.
Introduction: The 6-Chloropyrazin-2-amine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazine ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The 6-chloropyrazin-2-amine core, in particular, represents a versatile starting point for the development of novel therapeutics. The presence of a chlorine atom provides a reactive handle for further chemical modifications, while the amino group offers a site for introducing diverse substituents to modulate the compound's physicochemical properties and biological activity.
While specific SAR studies on 6-Chloro-N-pentylpyrazin-2-amine are not extensively reported, a wealth of information on related pyrazine and pyrimidine analogs allows for a well-informed, predictive analysis and the design of a robust research program. This guide will therefore focus on a systematic deconstruction of the 6-Chloro-N-pentylpyrazin-2-amine structure to propose a detailed SAR exploration strategy.
Deconstructing the Pharmacophore: A Three-Point Approach to SAR
To systematically investigate the SAR of 6-Chloro-N-pentylpyrazin-2-amine, we will dissect the molecule into three key regions and explore the impact of structural modifications within each:
-
Region I: The Pyrazine Core - Modifications to the core heterocyclic system.
-
Region II: The C6-Chloro Substituent - Investigating the role and potential replacements of the chlorine atom.
-
Region III: The N2-Pentyl Substituent - A detailed exploration of the impact of the N-alkyl chain on biological activity.
Below is a visual representation of this three-pronged approach to the SAR investigation.
Caption: A diagram illustrating the three key regions for SAR exploration of the 6-Chloro-N-pentylpyrazin-2-amine scaffold.
Region I: The Pyrazine Core - The Foundation of Activity
The pyrazine core is not merely a passive scaffold but an active contributor to the molecule's biological profile through its electronic properties and ability to participate in hydrogen bonding. SAR studies on related pyrazine derivatives have shown that substitutions on the pyrazine ring can significantly influence activity. For instance, the introduction of a tert-butyl group at the C5 position of a 6-chloropyrazine-2-carboxylic acid derivative was found to enhance antituberculotic activity.[1][2]
Proposed Modifications for the Pyrazine Core:
-
Substitution at C5: Introduce small alkyl groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., trifluoromethyl) at the C5 position to probe steric and electronic effects.
-
Substitution at C3: While synthetically more challenging, exploration of substituents at the C3 position could reveal important interactions with the biological target.
Region II: The C6-Chloro Substituent - More Than Just a Leaving Group
The chlorine atom at the C6 position is a common feature in many bioactive heterocyclic compounds. Its primary roles are twofold:
-
Electronic Modulation: As an electron-withdrawing group, the chlorine atom influences the electron density of the pyrazine ring, which can be critical for target binding.
-
Synthetic Handle: The chloro group is an excellent leaving group for nucleophilic aromatic substitution reactions, providing a convenient route for the synthesis of a diverse library of analogs.
SAR Exploration at the C6 Position:
A systematic investigation at this position would involve replacing the chlorine with other halogens and functional groups to understand the requirements for activity.
| Proposed Modification | Rationale |
| Fluorine | To assess the impact of a smaller, more electronegative halogen. |
| Bromine | To explore the effect of a larger, more polarizable halogen. |
| Cyano Group | To introduce a potent electron-withdrawing group and potential hydrogen bond acceptor. |
| Methoxy Group | To evaluate the effect of an electron-donating group. |
Region III: The N2-Pentyl Substituent - Tuning Lipophilicity and Target Engagement
The N-pentyl group is a crucial determinant of the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. Variations in the nature of the N-substituent are expected to have a profound impact on biological activity. Studies on related N-phenylpyrazin-2-amine derivatives have highlighted the importance of this substituent for modulating the activity of various biological targets.[3]
Systematic SAR Exploration of the N2-Substituent:
A focused library of analogs should be synthesized to probe the structure-activity relationship at this position.
| Analog Series | Specific Modifications | Rationale |
| Alkyl Chain Length | Methyl, ethyl, propyl, butyl, hexyl | To determine the optimal chain length for activity and its effect on lipophilicity. |
| Chain Branching | Isopropyl, isobutyl, sec-butyl, tert-butyl | To investigate the influence of steric bulk near the pyrazine core. |
| Cyclic Systems | Cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl | To introduce conformational rigidity and explore different spatial arrangements. |
| Aromatic/Heteroaromatic Rings | Phenyl, substituted phenyl, pyridyl, furanyl | To explore potential pi-stacking interactions and introduce additional hydrogen bonding opportunities.[4][5] |
Experimental Workflow: A Practical Guide to SAR Studies
A robust and efficient experimental workflow is essential for the successful execution of an SAR study. The following sections outline a general synthetic strategy and a representative biological screening protocol.
General Synthetic Protocol
The synthesis of 6-Chloro-N-substituted-pyrazin-2-amine analogs can be readily achieved from commercially available 2,6-dichloropyrazine.
Step-by-Step Synthesis:
-
Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or ethanol) in a sealed reaction vessel, add the desired primary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-Chloro-N-substituted-pyrazin-2-amine analog.
The following diagram illustrates this general synthetic workflow.
Caption: A general synthetic scheme for the preparation of 6-Chloro-N-substituted-pyrazin-2-amine analogs.
Proposed Analog Library for Initial SAR Screening
Based on the SAR strategy outlined above, the following is a proposed list of initial analogs for synthesis and screening.
| Compound ID | R-Group (N2-Substituent) | Rationale |
| LEAD-001 | n-Pentyl | Lead Compound |
| ANA-001 | Methyl | Shortest alkyl chain |
| ANA-002 | Isopropyl | Branched alkyl chain |
| ANA-003 | Cyclopentyl | Cyclic alkyl group |
| ANA-004 | Phenyl | Aromatic substituent |
| ANA-005 | 4-Fluorophenyl | Electron-withdrawing aromatic substituent |
| ANA-006 | 4-Methoxyphenyl | Electron-donating aromatic substituent |
| ANA-007 | Pyridin-2-yl | Heteroaromatic substituent |
Biological Evaluation: In Vitro Anticancer Activity Assay
Given that many pyrazine derivatives exhibit anticancer properties, a cell-based assay to determine the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines is a logical starting point for biological evaluation.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate human cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for initiating a structure-activity relationship study of 6-Chloro-N-pentylpyrazin-2-amine. By systematically modifying the three key regions of the molecule—the pyrazine core, the C6-chloro substituent, and the N2-pentyl group—researchers can elucidate the key structural features required for potent biological activity. The proposed synthetic and biological testing protocols offer a practical starting point for these investigations.
Future work should focus on expanding the analog library based on the initial SAR data, exploring a wider range of biological targets, and investigating the pharmacokinetic properties of the most promising compounds. Through a rigorous and iterative process of design, synthesis, and testing, the 6-chloropyrazin-2-amine scaffold holds significant promise for the development of novel and effective therapeutic agents.
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A Technical Guide to the Stability and Degradation Profile of 6-Chloro-N-pentylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-N-pentylpyrazin-2-amine is a substituted pyrazine derivative. The pyrazine ring is a common scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] The stability and degradation profile of any new chemical entity is a critical parameter in drug development, influencing its shelf-life, formulation, and potential toxicity. This guide provides an in-depth technical overview of the predicted stability and degradation pathways of 6-Chloro-N-pentylpyrazin-2-amine, based on established principles of organic chemistry and the known behavior of related pyrazine compounds. While specific experimental data for this molecule is not extensively published, this document will serve as a foundational resource for researchers undertaking its investigation.
The structure of 6-Chloro-N-pentylpyrazin-2-amine features a pyrazine core, a secondary pentylamine substituent, and a chlorine atom. Each of these functional groups contributes to the molecule's overall chemical reactivity and susceptibility to degradation under various stress conditions.
Caption: Chemical structure of 6-Chloro-N-pentylpyrazin-2-amine.
Predicted Physicochemical Properties and General Stability
The chemical stability of 6-Chloro-N-pentylpyrazin-2-amine is dictated by its constituent functional groups. The pyrazine ring is aromatic and thus relatively stable, but the presence of two electron-withdrawing nitrogen atoms makes it π-deficient and susceptible to nucleophilic attack.[3] The secondary amine group imparts basic properties to the molecule, while the chloro substituent provides a site for nucleophilic substitution.
Key Predicted Properties:
-
pKa: The pyrazine ring is weakly basic.[1] The secondary amine will be the more basic site, with an estimated pKa in the range of 4-6, making it protonated at acidic pH.
-
Solubility: The molecule is expected to have low aqueous solubility at neutral pH due to the hydrophobic pentyl chain and the aromatic ring. Solubility is predicted to increase at acidic pH due to the protonation of the amine.
-
General Stability: The compound is likely to be stable at neutral pH and in the solid state when protected from light and excessive heat. However, it is expected to be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.
Potential Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a molecule.[4] The following sections detail the predicted degradation pathways for 6-Chloro-N-pentylpyrazin-2-amine under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for molecules with susceptible functional groups, such as the chloro group on the pyrazine ring.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyrazine nitrogens and the secondary amine can be protonated. While protonation can stabilize the ring to some extent, the chloro group remains a potential site for nucleophilic attack by water. The likely primary degradation product is the replacement of the chlorine atom with a hydroxyl group, forming 6-Hydroxy-N-pentylpyrazin-2-amine . The rate of this reaction will depend on the acid concentration and temperature. For some chloro-substituted pyrazines, this hydrolysis can occur readily.[5]
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, the chloro group is susceptible to nucleophilic substitution by a hydroxide ion, also yielding 6-Hydroxy-N-pentylpyrazin-2-amine . The rate of basic hydrolysis is expected to be significant, especially at elevated temperatures.
-
Neutral Hydrolysis: At neutral pH, the rate of hydrolysis is expected to be much slower compared to acidic or basic conditions. However, over extended periods, some level of hydrolysis to the hydroxy derivative may still be observed.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.[6] For 6-Chloro-N-pentylpyrazin-2-amine, several sites are susceptible to oxidation.
-
N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides .[7] This can occur at one or both nitrogen atoms, leading to mono- and di-N-oxide derivatives. The secondary amine can also be oxidized, potentially leading to a hydroxylamine or further degradation products.
-
Ring Opening: Under strong oxidative conditions, the pyrazine ring itself may undergo cleavage.[8] This would result in a complex mixture of smaller, more polar degradation products.
-
Side-Chain Oxidation: The pentyl group could also be a site of oxidation, particularly at the carbon atom adjacent to the amine nitrogen, which could lead to dealkylation and the formation of 6-Chloropyrazin-2-amine .
Photolytic Degradation
Many pharmaceutical compounds are sensitive to light, and photostability is a critical parameter to assess.[9] The pyrazine ring and the chloro substituent make 6-Chloro-N-pentylpyrazin-2-amine a candidate for photodegradation.
-
Homolytic Cleavage: UV radiation can induce homolytic cleavage of the carbon-chlorine bond, generating a pyrazinyl radical. This radical can then react with other molecules or solvent to form a variety of degradation products. This is a common degradation pathway for aromatic halides.
-
Photo-oxidation: In the presence of oxygen, light can promote oxidative degradation pathways, potentially leading to N-oxides and ring-cleaved products at an accelerated rate compared to dark conditions.[10]
-
Photo-hydrolysis: Light energy can also facilitate the hydrolysis of the chloro group, leading to the formation of 6-Hydroxy-N-pentylpyrazin-2-amine .
Thermal Degradation
Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[11]
-
Dealkylation: The N-pentyl group may be susceptible to thermal cleavage, a common degradation pathway for N-alkyl amines.[12] This would likely result in the formation of 6-Chloropyrazin-2-amine and a pentene or pentanol derivative.
-
Polymerization/Condensation: At high temperatures, especially in the solid state, intermolecular reactions could lead to the formation of dimers or oligomers.
The following diagram illustrates the predicted major degradation pathways:
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Methodological & Application
Application Note: A Guide to the Optimized Synthesis of 6-Chloro-N-pentylpyrazin-2-amine
Abstract
This application note provides a comprehensive guide for the synthesis and optimization of 6-Chloro-N-pentylpyrazin-2-amine, a substituted aminopyrazine of interest to medicinal chemistry and drug development professionals. While a specific, optimized protocol for this exact molecule is not widely published, this guide leverages established principles of nucleophilic aromatic substitution (SNAr) on chloro-substituted nitrogen heterocycles to propose a robust baseline protocol. The core of this document is a detailed exploration of key reaction parameters—including stoichiometry, solvent, base, and temperature—providing a systematic approach to optimizing the reaction for yield, purity, and efficiency. This guide is intended to empower researchers to develop a validated and scalable synthesis for this and structurally related compounds.
Introduction: The Importance of Aminopyrazines and the Synthetic Challenge
Substituted pyrazines are a class of heterocyclic compounds that form the core of numerous biologically active molecules. Specifically, aminopyrazine derivatives are recognized for their diverse pharmacological activities, serving as building blocks in the development of therapeutics for a range of diseases.[1][2] The target molecule, 6-Chloro-N-pentylpyrazin-2-amine, represents a valuable intermediate where the remaining chlorine atom can be further functionalized, allowing for the creation of diverse molecular libraries for drug discovery.
The primary synthetic route to this class of compounds is the nucleophilic aromatic substitution (SNAr) reaction. The synthesis of 6-Chloro-N-pentylpyrazin-2-amine presents a classic chemoselectivity challenge: the selective mono-amination of a di-substituted precursor, 2,6-dichloropyrazine. The two chlorine atoms are electronically distinct due to the positions of the ring nitrogens, but achieving high selectivity for mono-substitution over di-substitution requires careful control of reaction conditions. This guide provides a systematic approach to navigate this challenge.
The Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via an SNAr mechanism. The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the chlorine-bearing carbons susceptible to nucleophilic attack.[3][4] The reaction is initiated by the attack of the nucleophile (pentylamine) on one of the carbon atoms bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group. The presence of the ring nitrogens significantly enhances the reactivity of the chloro-substituents towards nucleophilic displacement.[3][4]
Figure 1: General reaction scheme for the SNAr synthesis of 6-Chloro-N-pentylpyrazin-2-amine.
Baseline Synthetic Protocol
This protocol is a proposed starting point for the synthesis, derived from common practices for similar amination reactions on chloropyrazines.[5][6] Optimization will be necessary to maximize yield and purity.
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
n-Pentylamine (1.0-1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropyrazine (1.0 eq). Dissolve it in the chosen anhydrous solvent (e.g., THF, approx. 0.2 M concentration).
-
Reagent Addition: Add the base (e.g., Et₃N, 1.5 eq) to the solution. In a separate container, dissolve n-pentylamine (1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the stirred solution of 2,6-dichloropyrazine at room temperature over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired mono-substituted product from any di-substituted byproduct and unreacted starting material.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol Optimization Strategies
Achieving high yield and selectivity requires a systematic optimization of the reaction parameters. It is recommended to vary one parameter at a time while keeping others constant.
| Parameter | Baseline Condition | Variables for Optimization & Rationale |
| Stoichiometry | 1.1 eq Pentylamine | 0.9-1.5 eq: Using a slight excess of the amine can drive the reaction to completion. However, a large excess can promote the formation of the di-substituted byproduct. Starting with a slight sub-stoichiometric amount (e.g., 0.9 eq) of the amine can help maximize the yield of the mono-substituted product at the cost of incomplete conversion of the starting material. |
| Solvent | THF | DCM, MeCN, Dioxane, DMF: The choice of solvent affects reagent solubility and reaction rate. Aprotic polar solvents like DMF can accelerate SNAr reactions but may require higher temperatures for some substrates. Less polar solvents like DCM may offer better selectivity in some cases. Optimization studies have shown THF to be effective for similar reactions.[7] |
| Base | Et₃N (Triethylamine) | DIPEA, K₂CO₃, Cs₂CO₃: A base is required to neutralize the HCl generated during the reaction. Organic bases like Et₃N or the bulkier DIPEA are common choices. Inorganic bases like potassium carbonate or cesium carbonate can also be effective, particularly in polar aprotic solvents like DMF or MeCN, and can sometimes lead to cleaner reactions. |
| Temperature | Room Temperature | 0 °C to 60 °C: The reaction rate is temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C) may improve selectivity for mono-substitution but will increase the reaction time. If the reaction is slow at room temperature, gentle heating can be applied, but this may also increase the rate of the second substitution. |
| Reaction Time | Monitor by TLC/LC-MS | 2-24 hours: The optimal reaction time is the point at which the concentration of the desired product is maximized. Prolonged reaction times, even after the starting material is consumed, can lead to increased formation of byproducts. |
Table 1: Key Parameters for Optimization of 6-Chloro-N-pentylpyrazin-2-amine Synthesis.
Data Analysis and Hypothetical Optimization Results
A systematic approach to optimization involves creating a design of experiments. Below is a hypothetical table illustrating how results could be logged. Purity can be assessed by HPLC or ¹H NMR of the crude reaction mixture.
| Entry | Pentylamine (eq) | Solvent | Base (eq) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.1 | THF | Et₃N (1.5) | 25 | 12 | 65 | 85 |
| 2 | 1.0 | THF | Et₃N (1.5) | 25 | 12 | 60 | 90 |
| 3 | 1.1 | MeCN | Et₃N (1.5) | 25 | 8 | 70 | 82 |
| 4 | 1.0 | THF | K₂CO₃ (2.0) | 40 | 6 | 75 | 92 |
| 5 | 1.0 | Dioxane | DIPEA (1.5) | 50 | 4 | 80 | 95 |
This is a hypothetical data table for illustrative purposes.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive reagents- Low temperature- Insufficiently activating solvent | - Check the purity of starting materials.- Gently heat the reaction mixture (e.g., 40-60 °C).- Switch to a more polar aprotic solvent like DMF or NMP. |
| Formation of Di-substituted Byproduct | - Excess of pentylamine- High reaction temperature- Prolonged reaction time | - Use a 1:1 or slightly less than 1:1 ratio of amine to dichloropyrazine.- Run the reaction at a lower temperature.- Stop the reaction as soon as the starting material is consumed. |
| Complex Mixture of Products | - Side reactions due to high temperature- Reaction with solvent | - Lower the reaction temperature.- Ensure the use of an inert solvent. |
| Difficult Purification | - Similar polarity of product and byproduct | - Optimize reaction conditions to minimize byproduct formation.- Try a different solvent system for column chromatography or consider preparative HPLC. |
Conclusion
The synthesis of 6-Chloro-N-pentylpyrazin-2-amine via nucleophilic aromatic substitution is a feasible and scalable route. By systematically optimizing the reaction parameters of stoichiometry, solvent, base, and temperature, researchers can achieve high yields and purity of the desired mono-substituted product. The baseline protocol and optimization strategies outlined in this application note provide a clear and effective pathway for developing a robust synthetic method for this and related aminopyrazine derivatives, facilitating further research in medicinal chemistry and drug discovery.
References
-
Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]
- Google Patents.
- Google Patents.
-
National Institutes of Health (NIH). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]
-
PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
- Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.
-
Semantic Scholar. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
-
ResearchGate. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]
-
PubChem. 6-chloro-N,N-dimethylpyrazin-2-amine. [Link]
-
Journal of the Chemical Society C: Organic. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. [Link]
-
ResearchGate. Optimization of the nucleophilic aromatic substitution reaction. [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
National Institutes of Health (NIH). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
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- 7. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Purification of 6-Chloro-N-pentylpyrazin-2-amine via Normal-Phase Column Chromatography
An Application Note for the Chromatographic Purification of 6-Chloro-N-pentylpyrazin-2-amine
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 6-Chloro-N-pentylpyrazin-2-amine using normal-phase column chromatography. Pyrazine derivatives are crucial scaffolds in medicinal chemistry and drug development, making their efficient purification a critical step in synthesis workflows[1][2]. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in chromatographic principles. We will cover Thin-Layer Chromatography (TLC) for method development, column packing, sample loading, gradient elution, and fraction analysis. The causality behind each experimental choice is explained to ensure adaptability and successful outcomes. A troubleshooting guide for common issues is also included.
Introduction and Scientific Principle
6-Chloro-N-pentylpyrazin-2-amine is a substituted pyrazine, a class of heterocyclic compounds of significant interest in the pharmaceutical industry for their diverse biological activities[2]. Achieving high purity of such synthetic intermediates is paramount for accurate downstream biological assays and subsequent synthetic steps.
Column chromatography is the chosen method for its scalability and effectiveness in separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For 6-Chloro-N-pentylpyrazin-2-amine, a molecule of intermediate polarity, normal-phase chromatography using silica gel is the logical choice. The separation mechanism relies on the polar silica gel stationary phase interacting more strongly with polar compounds, while a non-polar mobile phase elutes less polar compounds more quickly.
The key challenge with amine-containing compounds like our target is their interaction with the acidic silanol groups on the silica surface, which can lead to irreversible adsorption or significant peak tailing. This protocol incorporates a basic modifier in the mobile phase to mitigate these effects, ensuring a high-yield, high-purity recovery.
Physicochemical Properties and Method Design
While specific experimental data for 6-Chloro-N-pentylpyrazin-2-amine is not widely published, we can infer its properties from structurally similar analogs to inform our purification strategy.
| Property | Inferred Characteristic | Rationale & Implication for Chromatography |
| Polarity | Intermediate | The polar chloropyrazine-amine headgroup is balanced by the non-polar N-pentyl tail. This suggests good separation is achievable with a hexane/ethyl acetate solvent system on silica gel.[3][4][5] |
| Basicity | Weakly Basic | The pyrazine and amine nitrogens can interact with acidic silica. A basic additive (triethylamine) in the mobile phase is recommended to prevent peak tailing and improve recovery.[2] |
| Solubility | Soluble in common organic solvents | Expected to be soluble in dichloromethane, ethyl acetate, and DMSO.[6] For chromatography, dissolution in a minimal volume of dichloromethane or the mobile phase is ideal for loading. |
| UV Absorbance | Strong UV Chromophore | The pyrazine ring allows for easy visualization on TLC plates under UV light (254 nm) and monitoring of fractions. Similar compounds show a λmax around 265-275 nm.[6][7][8] |
Materials, Reagents, and Instrumentation
Materials & Reagents:
-
Crude 6-Chloro-N-pentylpyrazin-2-amine
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
TLC Plates (Silica gel 60 F254)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM, ACS grade or higher)
-
Triethylamine (TEA)
-
Technical Grade Solvents (for column washing)
-
Cotton or Glass Wool
-
Sand (washed)
Instrumentation:
-
Glass Chromatography Column with Stopcock
-
Fraction Collector or Test Tubes/Beakers
-
Rotary Evaporator
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
Capillary Tubes for TLC spotting
-
Standard Laboratory Glassware (beakers, flasks, graduated cylinders)
-
Fume Hood
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where TLC is used to establish optimal conditions before committing to the larger-scale column separation.
Part A: TLC Method Development – The Key to Success
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.
-
Prepare TLC Chambers: Line two small beakers or TLC tanks with filter paper and add two different solvent systems:
-
System 1: 9:1 Hexane:Ethyl Acetate (+ 0.1% Triethylamine)
-
System 2: 7:3 Hexane:Ethyl Acetate (+ 0.1% Triethylamine)
-
Rationale: Starting with varied polarities helps to quickly narrow down the ideal mobile phase. The 0.1% TEA is crucial for deactivating the silica and ensuring symmetrical spots for the amine.
-
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a drop of DCM. Using a capillary spotter, make a small, concentrated spot on the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in one of the prepared chambers, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a 254 nm UV lamp.
-
Optimize:
-
If the Rf is too high (>0.5), the solvent is too polar. Decrease the amount of ethyl acetate.
-
If the Rf is too low (<0.2), the solvent is too non-polar. Increase the amount of ethyl acetate.
-
Continue this iterative process until the Rf of the target spot is in the 0.2-0.4 range. This optimized solvent system will be your starting mobile phase. For this compound, a system of 85:15 Hexane:Ethyl Acetate (+0.1% TEA) is a likely effective starting point.
-
Part B: Column Preparation (Slurry Packing)
-
Select Column Size: Choose a column diameter based on the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, non-polar mobile phase (e.g., 95:5 Hexane:EtOAc) to form a free-flowing slurry.
-
Pack the Column: Clamp the column vertically in a fume hood. Pour the slurry into the column in one continuous motion. Tap the side of the column gently to dislodge air bubbles and encourage even packing.
-
Equilibrate: Open the stopcock and allow the solvent to drain until it reaches the top of the silica bed. Add more mobile phase and continue to run it through the column until the silica bed is stable and free of cracks or channels. Never let the column run dry.
Part C: Sample Loading
Dry loading is recommended for optimal band sharpness.
-
Prepare the Sample: Dissolve the crude 6-Chloro-N-pentylpyrazin-2-amine in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate: Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load the Column: Drain the solvent in the packed column until it is level with the top of the silica bed. Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer.[9]
-
Top with Sand: Gently add a thin (~1 cm) layer of sand over the sample layer to prevent disturbance when adding the mobile phase.[9]
Part D: Elution and Fraction Collection
A gradient elution is often most effective for separating the target compound from both less polar and more polar impurities.
-
Initial Elution: Carefully add the starting mobile phase (e.g., 95:5 Hexane:EtOAc + 0.1% TEA). Open the stopcock and begin collecting fractions.
-
Apply Pressure (Optional): For flash chromatography, gentle pressure from a pump or inert gas can be used to speed up the elution.
-
Increase Polarity: Gradually increase the polarity of the mobile phase according to the separation needs identified by TLC. For example:
-
2 column volumes of 95:5 Hexane:EtOAc
-
5 column volumes of 85:15 Hexane:EtOAc (the system where the product elutes)
-
2 column volumes of 70:30 Hexane:EtOAc (to flush out highly polar impurities)
-
-
Collect Fractions: Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.
Part E: Fraction Analysis
-
TLC Analysis: Spot every few fractions onto a TLC plate. Develop the plate using the optimized solvent system from Part A.
-
Identify and Pool: Visualize the developed TLC plate under UV light. Identify all fractions containing only the pure target compound (single spot at the correct Rf).
-
Combine and Concentrate: Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 6-Chloro-N-pentylpyrazin-2-amine.
Workflow and Logic Visualization
The following diagrams illustrate the experimental workflow and the decision-making process for method development.
Caption: Overall workflow for the purification of 6-Chloro-N-pentylpyrazin-2-amine.
Caption: Decision-making logic for mobile phase optimization using TLC.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Compound won't elute | Mobile phase is not polar enough; Compound may be degrading or irreversibly bound to silica. | Increase the polarity of the mobile phase significantly (e.g., add methanol). Check for compound stability on silica with a simple TLC test.[10] |
| Poor separation (overlapping bands) | Poor column packing; Sample band too wide; Incorrect mobile phase. | Repack the column ensuring no cracks or channels. Use dry loading for a tighter sample band. Re-optimize the mobile phase with TLC for better spot separation. |
| Streaking/Tailing of spots on TLC/column | Compound is interacting with acidic silica; Column is overloaded. | Add 0.1-1% triethylamine or ammonia to the mobile phase.[8] Reduce the amount of sample loaded onto the column. |
| Cracked or channeled silica bed | Column was allowed to run dry; Packing was not uniform. | This column is compromised. The silica must be removed and the column repacked carefully. |
| No compound recovered | Compound is highly volatile; Compound decomposed; Leak in the system. | Use gentle evaporation conditions (low temperature). Check for leaks in fittings and stopcocks. Verify compound stability.[11] |
References
-
SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]
-
PubChem. (n.d.). 6-chloro-N,N-dimethylpyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Yusnawan, E., & Tjahjono, D. H. (2021). Chemical Transformation of Pyrazine Derivatives. Molekul, 16(2), 143-154. Retrieved from [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2018). Different spectrophotometric and TLC-densitometric methods for determination of pyrazinamide in presence of its impurity. ResearchGate. Retrieved from [Link]
-
D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2007). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Singh, S., & Singh, A. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 12(9), 4579-4583. Retrieved from [Link]
-
HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC-densitogram of (Pyrazine-2-carboxylic acid (1) and Pyrazinamide (2)) [Image]. Retrieved from [Link]
-
Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Retrieved from [Link]
-
Česlová, L., Holadová, K., & Hajšlová, J. (2009). Analysis of substituted pyrazines in potato chips: A comparison of three different separation/detection systems. Analytica Chimica Acta, 641(1-2), 49-56. Retrieved from [Link]
-
Kaur, R., & Sharma, D. (2021). Pyrazine and its derivatives- synthesis and activity-a review. World Journal of Pharmaceutical Research, 10(12), 1018-1035. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1591, 204-211. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-chloropurine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-chloro-N-(5-fluoro-2-pyridinyl)pyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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A Robust, Validated HPLC Method for the Quantification of 6-Chloro-N-pentylpyrazin-2-amine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a highly reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Chloro-N-pentylpyrazin-2-amine. Pyrazine derivatives are a critical class of heterocyclic compounds widely used as building blocks in medicinal chemistry, making robust analytical methods essential for quality control and drug development processes.[1][2] This document provides a comprehensive guide, from the foundational principles of method development to a step-by-step protocol and a complete validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.[3][4][5] The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine use in research and quality assurance laboratories.
Introduction and Analyte Overview
6-Chloro-N-pentylpyrazin-2-amine is a substituted pyrazine derivative. Such compounds are of significant interest in pharmaceutical research due to their presence in the core structure of various bioactive molecules, including potential antiviral and analgesic agents.[2] Accurate quantification is paramount for ensuring the purity of intermediates, determining the potency of active pharmaceutical ingredients (APIs), and conducting stability studies.
The primary challenge in developing an analytical method is to ensure it can unequivocally measure the analyte in the presence of potential impurities, degradation products, and matrix components.[6] This note addresses this challenge by providing a thoroughly developed and validated HPLC method.
Analyte Properties (Inferred)
-
Chemical Structure:

-
Molecular Formula: C₉H₁₄ClN₃
-
Molecular Weight: 200.68 g/mol
-
Physicochemical Characteristics: The presence of the N-pentyl group lends significant non-polar character to the molecule, while the pyrazine ring with its nitrogen atoms and chloro-substituent provides some polarity and a chromophore for UV detection. This balance of properties makes it an ideal candidate for reverse-phase chromatography.
HPLC Method Development: Rationale and Strategy
The logical development of an analytical method is grounded in the physicochemical properties of the analyte. Our strategy is based on achieving optimal separation and detection through a systematic selection of chromatographic parameters.
Choice of Chromatographic Mode
Given the predominantly non-polar nature of the pentyl chain combined with the moderately polar pyrazine core, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable mode of separation. In this mode, a non-polar stationary phase is used with a polar mobile phase. The analyte will be retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase.
Stationary Phase (Column) Selection
A C18 (octadecylsilane) column is the gold standard for RP-HPLC and was selected for this method.
-
Causality: The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the N-pentyl group of the analyte, ensuring adequate retention. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired retention time and peak shape.
-
Solvents: A gradient of Acetonitrile (ACN) and water was chosen. ACN is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.
-
Buffer and pH Control: The amine group in the analyte can exist in protonated or neutral form depending on the mobile phase pH. To ensure consistent retention times and symmetrical peak shapes, the pH must be controlled. A 0.1% formic acid solution in water is used.
-
Causality: Formic acid buffers the mobile phase to an acidic pH (~2.7), ensuring the secondary amine on the pyrazine ring is consistently protonated. This prevents peak tailing that can occur from interactions between the analyte and residual silanols on the silica-based stationary phase. For Mass Spectrometry (MS) detection, formic acid is also a highly compatible mobile phase modifier.[1]
-
Detector and Wavelength Selection
The pyrazine ring is an aromatic heterocycle that inherently absorbs ultraviolet (UV) light.
-
Detector: A Photodiode Array (PDA) or UV-Vis detector is appropriate. A PDA detector has the added advantage of providing spectral data, which can be used to assess peak purity.
-
Wavelength (λmax): To determine the optimal wavelength for maximum sensitivity, a standard solution of 6-Chloro-N-pentylpyrazin-2-amine should be scanned across the UV spectrum (e.g., 200-400 nm). For substituted pyrazines, a strong absorbance is typically observed in the 270-280 nm range.[1] For this method, we will use 275 nm as the primary monitoring wavelength.
Detailed Analytical Protocol
This section provides the step-by-step procedure for the quantification of 6-Chloro-N-pentylpyrazin-2-amine.
Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference Standard: 6-Chloro-N-pentylpyrazin-2-amine (≥98% purity).
-
HPLC-grade Acetonitrile and Water.
-
Formic Acid (reagent grade or higher).
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 25 µg/mL) using the diluent.
System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified. This is achieved by injecting the middle concentration standard (e.g., 25 µg/mL) six times.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following protocol is based on the ICH Q2(R2) guidelines.[4][5]
Workflow for HPLC Method Validation
Caption: Logical workflow for HPLC method validation from protocol to final report.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Protocol: Inject the diluent (blank), a placebo (matrix without analyte), and the analyte solution. The chromatograms should show no interfering peaks at the retention time of 6-Chloro-N-pentylpyrazin-2-amine. Stress studies (acid, base, oxidation, heat, light) should also be performed to ensure separation from potential degradation products.
Linearity and Range
-
Protocol: Prepare at least five concentrations across the expected range (e.g., 1-100 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with a %RSD of ≤ 2.0% at each level.[8]
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-assay precision): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: ± 2% absolute change in organic component.
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by these minor changes.
Summary of Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference at analyte retention time |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80-120% of test concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ | Demonstrable with acceptable precision and accuracy |
| Robustness | System suitability passes under varied conditions |
Experimental Workflow Diagram
Caption: Overall experimental workflow from sample preparation to final report.
Conclusion
The HPLC method presented in this application note is a robust, reliable, and accurate procedure for the quantitative determination of 6-Chloro-N-pentylpyrazin-2-amine. The method was developed based on sound scientific principles of chromatography and has been demonstrated to meet the stringent validation requirements of the ICH guidelines. Its specificity, linearity, accuracy, and precision make it an invaluable tool for quality control and research applications in the pharmaceutical industry.
References
-
SIELC Technologies. Pyrazine. Available at: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21919348, N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine. Available at: [Link]
-
Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Kayam, D., et al. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Acta Scientific Agriculture, 8(4), 18-25. Available at: [Link]
-
Ashtekar, S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Al-Kindy, S., et al. (2018). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available at: [Link]
Sources
- 1. Pyrazine | SIELC Technologies [sielc.com]
- 2. 6-chloro-N-phenylpyrazin-2-amine | 642459-03-8 | Benchchem [benchchem.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. actascientific.com [actascientific.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 6-Chloro-N-pentylpyrazin-2-amine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Pyrazine Scaffold as a Privileged Motif in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals.[1] Its unique electronic properties and capacity to engage in crucial hydrogen bonding interactions have rendered it a "privileged scaffold" in drug design.[2] Pyrazine-containing molecules have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide focuses on a key intermediate, 6-Chloro-N-pentylpyrazin-2-amine , and elucidates its strategic importance and practical application in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.
The structure of 6-Chloro-N-pentylpyrazin-2-amine offers a versatile platform for molecular elaboration. The 2-amino group, a common feature in many kinase inhibitors, can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[3] The N-pentyl group provides a degree of lipophilicity that can be tailored to optimize pharmacokinetic properties such as cell permeability and metabolic stability. Crucially, the chlorine atom at the 6-position serves as a reactive handle for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
This document provides a comprehensive overview of the synthesis and application of 6-Chloro-N-pentylpyrazin-2-amine, complete with detailed experimental protocols and the scientific rationale behind the methodological choices.
Part 1: Synthesis of the Intermediate: 6-Chloro-N-pentylpyrazin-2-amine
The most direct and efficient route to 6-Chloro-N-pentylpyrazin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the electron-deficient nature of the pyrazine ring, which is further activated by the two electron-withdrawing chlorine atoms in the starting material, 2,6-dichloropyrazine.
Causality Behind the Experimental Design:
The choice of 2,6-dichloropyrazine as the starting material is strategic. The two chlorine atoms have different reactivities, allowing for a selective monosubstitution with pentylamine under controlled conditions. The reaction is typically carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or ethanol to facilitate the dissolution of the reactants and to promote the SNAr mechanism. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Synthetic workflow for 6-Chloro-N-pentylpyrazin-2-amine.
Detailed Experimental Protocol: Synthesis of 6-Chloro-N-pentylpyrazin-2-amine
Materials:
-
2,6-Dichloropyrazine
-
Pentylamine
-
Triethylamine (TEA)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol.
-
Add pentylamine (1.1 eq) to the solution, followed by the addition of triethylamine (1.5 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 6-Chloro-N-pentylpyrazin-2-amine as a pure solid.
| Parameter | Typical Value |
| Scale | 1-10 mmol |
| Temperature | 80°C |
| Time | 4-6 hours |
| Typical Yield | 70-85% |
| Purity (post-chromatography) | >95% |
Part 2: Application in Kinase Inhibitor Synthesis
The 6-Chloro-N-pentylpyrazin-2-amine intermediate is a valuable building block for the synthesis of kinase inhibitors. The remaining chlorine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[4][5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, or amino substituents, which can be tailored to target the specific binding pockets of different kinases.
Hypothetical Workflow: Synthesis of a Pyrazine-based Kinase Inhibitor
This section outlines a hypothetical, yet representative, workflow for the synthesis of a kinase inhibitor using 6-Chloro-N-pentylpyrazin-2-amine as the intermediate. The example chosen is a Suzuki-Miyaura coupling to introduce an aryl moiety, a common feature in many kinase inhibitors that often occupies the hydrophobic region of the ATP-binding site.
Caption: Workflow for kinase inhibitor synthesis and optimization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
6-Chloro-N-pentylpyrazin-2-amine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 6-Chloro-N-pentylpyrazin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Reaction Execution: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-N-pentylpyrazin-2-amine derivative.
Part 3: In Vitro Biological Evaluation Protocol
Once the final compound is synthesized and purified, its biological activity must be assessed. A common first step is to determine its inhibitory potency against the target kinase in a biochemical assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a specific kinase.
Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. The amount of light generated is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup: In the wells of the microplate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitor compound to the respective wells. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for 100% inhibition).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
| Parameter | Typical Value |
| Final DMSO Concentration | ≤ 1% |
| ATP Concentration | At or near the Km value for the specific kinase |
| Incubation Time | 30-120 minutes |
| Data Points per Concentration | Triplicate |
Conclusion and Future Perspectives
6-Chloro-N-pentylpyrazin-2-amine is a strategically designed intermediate that provides a robust and versatile entry point into the synthesis of novel pyrazine-based drug candidates. Its straightforward synthesis and the presence of a reactive chlorine handle for further diversification make it an invaluable tool for medicinal chemists. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this intermediate and utilize it in drug discovery campaigns, particularly in the development of targeted kinase inhibitors. The principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling are central to the effective use of this building block. By systematically exploring the chemical space accessible from 6-Chloro-N-pentylpyrazin-2-amine, the scientific community can continue to develop innovative therapies for a wide range of diseases.
References
- Application Notes and Protocols for the Preparation of Pyrazine-Based Tyrosine Kinase Inhibitors - Benchchem.
- The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide - Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile - Benchchem.
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Figshare. Available at: [Link]
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine - Benchchem.
-
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives - Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Available at: [Link]
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Application Notes & Protocols: A Multi-Tiered Strategy for Screening "6-Chloro-N-pentylpyrazin-2-amine" in Anticancer Assays
Introduction: The Rationale for Screening 6-Chloro-N-pentylpyrazin-2-amine
Pyrazine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with a well-documented spectrum of pharmacological activities, including anticancer properties.[1][2][3][4][5] The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[5] The specific compound, 6-Chloro-N-pentylpyrazin-2-amine, is a novel pyrazine derivative. While its specific biological activities are yet to be fully elucidated, its structural features—a halogenated pyrazine ring coupled with an alkylamine side chain—suggest potential for targeted interactions with biological macromolecules, a hallmark of many small-molecule anticancer drugs.[6]
These application notes provide a comprehensive, multi-tiered protocol for the systematic evaluation of 6-Chloro-N-pentylpyrazin-2-amine's anticancer potential. This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework from initial compound handling to in-depth mechanistic studies and preliminary in vivo validation. The causality behind each experimental choice is explained to ensure a thorough understanding of the screening process.
Part 1: Preliminary Compound Characterization and Handling
Before initiating biological assays, it is crucial to characterize the test compound, 6-Chloro-N-pentylpyrazin-2-amine, to ensure data reproducibility and accuracy.
Purity and Identity Confirmation
The purity and identity of the synthesized or acquired 6-Chloro-N-pentylpyrazin-2-amine should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for biological screening.
Solubility Assessment
Aqueous solubility is a critical parameter for any potential drug candidate as it significantly impacts bioavailability and formulation.[7][8][9][10]
Protocol: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of 6-Chloro-N-pentylpyrazin-2-amine in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) in a 96-well plate.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours), with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. An increase in turbidity indicates precipitation.
-
The highest concentration that remains clear is considered the kinetic solubility in that buffer system.
Rationale: This initial screen helps to identify the optimal concentration range for in vitro assays and to flag potential issues with compound precipitation that could lead to erroneous results.
Part 2: A Tiered In Vitro Screening Cascade
A hierarchical approach to in vitro screening allows for the efficient identification of promising compounds while conserving resources.[11][12][13]
Caption: Tiered In Vitro Screening Workflow.
Tier 1: Primary Screening - Cell Viability and Cytotoxicity
The initial step is to assess the effect of 6-Chloro-N-pentylpyrazin-2-amine on the viability and proliferation of a diverse panel of human cancer cell lines.
Recommended Human Cancer Cell Lines:
| Cell Line | Cancer Type | Key Features |
| A549 | Lung Carcinoma | Widely used, well-characterized. |
| MCF-7 | Breast Cancer | Estrogen receptor-positive. |
| MDA-MB-231 | Breast Cancer | Triple-negative, highly invasive. |
| HeLa | Cervical Cancer | One of the oldest and most common human cell lines. |
| HCT116 | Colon Cancer | p53 wild-type. |
| HT-29 | Colon Cancer | p53 mutant. |
| PC-3 | Prostate Cancer | Androgen-independent. |
| U-87 MG | Glioblastoma | Highly aggressive brain tumor cell line. |
Rationale: Using a panel of cell lines from different tissue origins helps to identify if the compound has broad-spectrum activity or is selective for a particular cancer type. Including cell lines with different genetic backgrounds (e.g., p53 status) can provide early clues about the mechanism of action.
Protocol: MTT Cell Viability Assay [14][15][16][17][18]
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-Chloro-N-pentylpyrazin-2-amine in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tier 2: Mechanistic Assays
If 6-Chloro-N-pentylpyrazin-2-amine demonstrates significant cytotoxic activity in the primary screen, the next step is to investigate its mechanism of action.
Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining [19][20][21]
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[21]
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-Chloro-N-pentylpyrazin-2-amine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining [23][24][25][26]
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells in 6-well plates with 6-Chloro-N-pentylpyrazin-2-amine as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[23][24][25] Store at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[24] The RNase A is crucial to prevent the staining of RNA.[24]
-
Incubation: Incubate for 30 minutes at room temperature.[23]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Caption: Cell Cycle Analysis Logic.
Part 3: Preliminary In Vivo Efficacy Assessment
Compounds that show promising and mechanistically interesting in vitro activity can be advanced to in vivo models to assess their antitumor efficacy in a physiological context.[27][28]
Xenograft Tumor Models
Human tumor xenograft models in immunodeficient mice are a standard for evaluating novel anticancer agents.[27][29]
Protocol: Subcutaneous Xenograft Model [27][28][30]
-
Cell Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 6-Chloro-N-pentylpyrazin-2-amine via an appropriate route (e.g., intraperitoneal, oral gavage) based on its physicochemical properties. A vehicle control group should be included.
-
Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group (Tumor Growth Inhibition, TGI).
Part 4: Data Interpretation and Reporting
A thorough analysis and clear presentation of the data are essential for making informed decisions about the future development of 6-Chloro-N-pentylpyrazin-2-amine.
-
In Vitro Data: Report IC50 values for all cell lines tested. Present apoptosis and cell cycle data as histograms and quantify the percentage of cells in each population/phase.
-
In Vivo Data: Present tumor growth curves for each treatment group. Calculate the TGI for each dose. Report any observed toxicity, such as weight loss or changes in animal behavior.
By following this structured and comprehensive screening protocol, researchers can systematically and rigorously evaluate the anticancer potential of 6-Chloro-N-pentylpyrazin-2-amine, paving the way for further preclinical development if promising activity is identified.
References
-
An, Z., Wang, X., & Geller, J. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
University of Iowa. DNA Cell Cycle Analysis with PI. [Link]
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University of South Florida. Apoptosis Protocols. [Link]
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UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
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Taylor & Francis. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
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Drug Target Review. (2019). New horizons in small molecule solubility screening. [Link]
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Dykes, D. J., et al. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Southern Research Institute. [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
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PubMed. In Vitro Assays for Screening Small Molecules. [Link]
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MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]
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Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
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protocols.io. (2023). MTT (Assay protocol). [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
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PMC. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]
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NIH. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. [Link]
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ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]
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Research Square. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]
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ResearchGate. Physical properties of pyrazine. [Link]
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Wikipedia. Pyrazine. [Link]
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Britannica. pyrazine. [Link]
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MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Antimicrobial Activity Testing of "6-Chloro-N-pentylpyrazin-2-amine" Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyrazine Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties. The pyrazine ring, a nitrogen-containing heterocycle, serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antimicrobial potential of a specific series of pyrazine derivatives: N-substituted derivatives of "6-Chloro-N-pentylpyrazin-2-amine".
The core structure, "6-Chloro-N-pentylpyrazin-2-amine," presents a strategic starting point for derivatization. The chloro-substituent on the pyrazine ring is amenable to nucleophilic aromatic substitution, enabling the introduction of various alkyl and aryl side chains. This allows for the systematic exploration of structure-activity relationships (SAR), a critical step in optimizing antimicrobial potency and selectivity. These application notes will detail the synthetic route to these novel derivatives and provide robust, step-by-step protocols for their antimicrobial evaluation, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI).
PART 1: Synthesis of 6-Chloro-N-pentylpyrazin-2-amine Derivatives
The synthesis of 6-Chloro-N-pentylpyrazin-2-amine and its derivatives is predicated on the principles of nucleophilic aromatic substitution (SNAr) on a dichloropyrazine precursor. The electron-deficient nature of the pyrazine ring facilitates the displacement of a chlorine atom by a primary amine.
Causality of Experimental Design:
The choice of 2,6-dichloropyrazine as the starting material is strategic. The two chlorine atoms possess different reactivities, allowing for a degree of regioselectivity in the substitution reaction. The reaction with pentylamine is designed to be a straightforward nucleophilic substitution to yield the core compound. Subsequent derivatization can be envisioned at other positions or by modifying the pentyl group, though this guide focuses on the initial antimicrobial screening of N-alkylated analogs. The use of a base, such as potassium carbonate, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The selection of an appropriate solvent and reaction temperature is critical to ensure sufficient reaction kinetics while minimizing side product formation.
Experimental Protocol: General Procedure for the Synthesis of 6-Chloro-N-alkyl-pyrazin-2-amines
This protocol describes a general method for the synthesis of the target compounds.
Materials and Reagents:
-
2,6-Dichloropyrazine
-
Pentylamine (or other primary alkylamines for derivative synthesis)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add 2,6-dichloropyrazine (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Slowly add the primary amine (e.g., pentylamine, 1.1 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 4-8 hours, indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 6-Chloro-N-alkyl-pyrazin-2-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
PART 2: Antimicrobial Activity Testing
The evaluation of the antimicrobial properties of the synthesized compounds will be conducted using standardized methods to ensure reproducibility and comparability of the data. The following protocols are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Selection of Test Organisms and Quality Control
A panel of clinically relevant and standardized bacterial and fungal strains should be used. The inclusion of both Gram-positive and Gram-negative bacteria, as well as a representative yeast species, will provide a broad assessment of the antimicrobial spectrum.
Recommended Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC® 25923™)
-
Gram-negative: Escherichia coli (ATCC® 25922™)
-
Gram-negative: Pseudomonas aeruginosa (ATCC® 27853™)
Recommended Fungal Strain:
-
Yeast: Candida albicans (ATCC® 90028™)
Trustworthiness through Quality Control: The validity of the antimicrobial susceptibility testing results is critically dependent on the concurrent testing of quality control (QC) strains.[1] These are well-characterized strains with known susceptibility patterns to standard antimicrobial agents.[1] The results for the QC strains must fall within the acceptable ranges specified in the latest CLSI M100 document to ensure the accuracy and reproducibility of the test system.[2]
Experimental Workflow Overview
Sources
Application Note & Protocols: Cell-Based Assay Development for 6-Chloro-N-pentylpyrazin-2-amine
Introduction: Unveiling the Potential of a Novel Pyrazine Derivative
The pyrazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic properties. Pyrazine derivatives have been extensively investigated and developed as potent agents against a variety of human cancers and microbial pathogens.[1][2][3] The core mechanism often involves the inhibition of critical cellular enzymes like kinases, which are central regulators of cell growth, proliferation, and survival.[1] This application note provides a comprehensive guide for the initial cell-based characterization of a novel derivative, 6-Chloro-N-pentylpyrazin-2-amine .
Given the well-documented anticancer and antimicrobial activities of structurally related pyrazine compounds, a logical and efficient path for characterizing this novel molecule begins with a tiered screening approach.[2][4][5] This document outlines a series of robust, validated cell-based assays designed to first assess its general cytotoxic or anti-proliferative effects, and then to dissect the potential mechanisms driving these activities. The protocols provided herein are designed to be self-validating, incorporating necessary controls and clear endpoints, and are grounded in established methodologies for drug discovery.
Our approach is structured to maximize information while conserving resources, starting with broad screening for biological activity and progressively narrowing the focus to more specific mechanistic questions.
Tier 1: Primary Screening for Bioactivity
The initial goal is to determine if "6-Chloro-N-pentylpyrazin-2-amine" exerts any biological effect on whole cells. The most direct method is to assess its impact on cell viability and metabolic activity. The MTT assay is a classic, reliable, and cost-effective colorimetric method for this purpose, making it an ideal primary screening tool.[2][5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol 1: MTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of cancer cell lines.
A. Cell Line Selection Rationale: A diverse panel is recommended to identify potential tissue-specific sensitivity. A common starting point includes:
-
A549: Human lung carcinoma
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
Colo-205: Human colorectal adenocarcinoma
-
DU-145: Human prostate carcinoma
These lines are well-characterized and frequently used in anticancer drug screening.[2]
B. Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
6-Chloro-N-pentylpyrazin-2-amine (dissolved in DMSO to create a 10 mM stock)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette and plate reader (570 nm)
C. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[5]
-
Incubate overnight at 37°C in a humidified, 5% CO2 atmosphere to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 10 mM stock solution of "6-Chloro-N-pentylpyrazin-2-amine" in complete medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the respective wells.
-
Incubate for 48 to 72 hours. The duration should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
D. Data Analysis and Presentation:
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
The results should be plotted on a dose-response curve (Viability vs. Log Concentration) to determine the IC50 value.
Table 1: Example Data Layout for MTT Assay Results
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.08 | 100.0 |
| 0.1 | 1.231 | 0.07 | 98.2 |
| 1 | 1.055 | 0.06 | 84.1 |
| 10 | 0.632 | 0.04 | 50.4 |
| 50 | 0.215 | 0.02 | 17.1 |
| 100 | 0.110 | 0.01 | 8.8 |
Tier 2: Mechanistic Assays (Apoptosis & Cell Cycle)
If the primary screen reveals significant cytotoxic activity (e.g., a low micromolar IC50), the next logical step is to investigate the mechanism of cell death. The two most common fates for cancer cells treated with effective compounds are apoptosis (programmed cell death) or cell cycle arrest.
Workflow for Mechanistic Investigation
Sources
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- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-N-pentylpyrazin-2-amine
Introduction: The Strategic Value of the 2-Aminopyrazine Scaffold
In the landscape of modern oncology and immunology, protein kinases have emerged as pivotal targets for therapeutic intervention. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms, and within this class of drugs, nitrogen-containing heterocyclic scaffolds are paramount.[2][3] The 2-aminopyrazine core, in particular, has proven to be a privileged structure in kinase inhibitor design. Its constituent nitrogen atoms are adept at forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common mechanism of action for ATP-competitive inhibitors.[2]
This guide focuses on a key building block for the synthesis of such inhibitors: 6-Chloro-N-pentylpyrazin-2-amine . The strategic placement of a reactive chlorine atom at the 6-position allows for facile diversification through cross-coupling reactions, while the N-pentyl group can modulate solubility, cell permeability, and interactions with hydrophobic pockets within the kinase domain. The primary application detailed herein is the use of this intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate a library of 6-aryl-N-pentylpyrazin-2-amines, a compound class with demonstrated potential as potent kinase inhibitors.[4]
Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between a halide and an organoboron species.[5] Its broad functional group tolerance and mild reaction conditions make it an ideal choice for the late-stage functionalization of heterocyclic cores.[6] In the context of 6-Chloro-N-pentylpyrazin-2-amine, the Suzuki-Miyaura reaction facilitates the introduction of a diverse array of aryl and heteroaryl moieties at the 6-position, which is crucial for exploring the structure-activity relationship (SAR) and optimizing kinase selectivity and potency.
The general transformation is depicted below:
Sources
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- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rsc.org [rsc.org]
Application Notes & Protocols: Strategic Derivatization of 6-Chloro-N-pentylpyrazin-2-amine for Biological Screening
Introduction: The Pyrazine Scaffold as a Privileged Motif in Drug Discovery
The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to participate in hydrogen bonding, make it a valuable scaffold for interacting with various biological targets.[3][4] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][5][6] Several FDA-approved drugs, such as the diuretic Amiloride and the anticancer agent Bortezomib, feature a pyrazine core, underscoring its clinical significance.[2][3]
Our focus here is on 6-Chloro-N-pentylpyrazin-2-amine , a versatile starting material for generating a library of novel compounds for biological screening. The presence of three key functional handles—a reactive chloro group, a secondary amine, and the pyrazine ring itself—allows for a multi-pronged derivatization strategy. This guide will provide detailed protocols and the underlying scientific rationale for derivatizing this scaffold, aiming to explore new chemical space and identify novel bioactive molecules.
Strategic Overview of Derivatization
The derivatization of 6-Chloro-N-pentylpyrazin-2-amine can be systematically approached by targeting its distinct reactive sites. This allows for the generation of a diverse library of analogues, which is crucial for establishing structure-activity relationships (SAR). Our strategy will focus on three primary transformations:
-
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling: Replacing the chloro group with various aryl and heteroaryl moieties to explore the impact of steric and electronic variations on biological activity.
-
C-N Bond Formation via Buchwald-Hartwig Amination: Introducing a range of amines at the 6-position to modulate polarity, hydrogen bonding potential, and overall molecular topology.
-
Amide Bond Formation: Acylating the secondary amine to introduce a diverse set of substituents, thereby probing interactions with target proteins.
This systematic approach allows for a thorough exploration of the chemical space around the pyrazine core, enhancing the probability of discovering compounds with desired biological activities.
Figure 1: Derivatization workflow for 6-Chloro-N-pentylpyrazin-2-amine.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[7][8] In our case, it will be employed to replace the chlorine atom on the pyrazine ring with various aryl or heteroaryl boronic acids. This modification can significantly impact the molecule's lipophilicity, electronic properties, and potential for π-π stacking interactions with biological targets.[2]
Rationale for Experimental Choices:
-
Catalyst System: A palladium(0) catalyst is essential. We will use a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand. For electron-deficient heteroaryl chlorides like our substrate, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often highly effective as they facilitate the rate-limiting oxidative addition step.[9]
-
Base: A base is required to activate the boronic acid. We will use potassium carbonate (K₂CO₃), a moderately strong base that is generally well-tolerated by many functional groups.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. Water is crucial for the transmetalation step in the catalytic cycle.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-Chloro-N-pentylpyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq). Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
| Reagent/Parameter | Quantity/Condition | Purpose |
| 6-Chloro-N-pentylpyrazin-2-amine | 1.0 eq | Starting Material |
| Arylboronic Acid | 1.2 eq | Coupling Partner |
| Pd₂(dba)₃ | 0.02 eq | Palladium Pre-catalyst |
| SPhos | 0.04 eq | Ligand |
| K₂CO₃ | 2.0 eq | Base |
| 1,4-Dioxane/Water (4:1) | To desired concentration | Solvent |
| Temperature | 80-100 °C | Reaction Temperature |
| Atmosphere | Inert (Argon/Nitrogen) | Prevent catalyst degradation |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11][12] This reaction is exceptionally useful for synthesizing a wide range of arylamines. By introducing different amines at the 6-position of our pyrazine core, we can systematically vary the basicity, polarity, and hydrogen-bonding capabilities of the final compounds.
Rationale for Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst with a bulky, electron-rich phosphine ligand is crucial for the challenging oxidative addition of the C-Cl bond.[13] Pre-catalysts like those from the Buchwald group (e.g., G3 or G4 palladacycles) are highly efficient.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[13]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are preferred to prevent unwanted side reactions.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 6-Chloro-N-pentylpyrazin-2-amine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the residue by flash column chromatography.
| Reagent/Parameter | Quantity/Condition | Purpose |
| 6-Chloro-N-pentylpyrazin-2-amine | 1.0 eq | Starting Material |
| Amine | 1.2 eq | Coupling Partner |
| XPhos Pd G3 | 0.02 eq | Catalyst |
| Sodium tert-butoxide | 1.4 eq | Base |
| Toluene | Anhydrous, degassed | Solvent |
| Temperature | 90-110 °C | Reaction Temperature |
| Atmosphere | Inert (Argon/Nitrogen) | Prevent catalyst degradation |
Protocol 3: Amide Bond Formation via N-Acylation
Amide bond formation is one of the most fundamental reactions in organic synthesis and medicinal chemistry.[14][15] By acylating the secondary amine of our starting material, we can introduce a vast array of chemical functionalities. This modification can influence the molecule's solubility, metabolic stability, and ability to act as a hydrogen bond donor or acceptor.
Rationale for Experimental Choices:
-
Acylating Agent: The most straightforward method involves using an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Coupling Reagents: Alternatively, a carboxylic acid can be coupled directly with the amine using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This method is milder and suitable for more sensitive substrates.
-
Solvent: A polar aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) is typically used.
Detailed Step-by-Step Protocol (using a coupling reagent):
-
Acid Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir at room temperature for 15-30 minutes to form the active ester.
-
Amine Addition: Add a solution of 6-Chloro-N-pentylpyrazin-2-amine (1.0 eq) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
| Reagent/Parameter | Quantity/Condition | Purpose |
| 6-Chloro-N-pentylpyrazin-2-amine | 1.0 eq | Starting Material |
| Carboxylic Acid | 1.1 eq | Acylating Agent |
| HATU | 1.1 eq | Coupling Reagent |
| DIPEA | 2.0 eq | Base |
| DMF | Anhydrous | Solvent |
| Temperature | Room Temperature | Reaction Temperature |
Biological Screening Considerations
Once a library of derivatives is synthesized, the next crucial step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Given the known activities of pyrazine-containing compounds, the following assays are recommended as starting points:
-
Anticancer Activity: The MTT or MTS assay can be used to assess the cytotoxicity of the compounds against a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[16][17]
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the compounds can be determined against various bacterial and fungal strains using broth microdilution methods.[16][18] For antitubercular activity, screening against Mycobacterium tuberculosis H37Rv is the standard.[18]
-
Kinase Inhibition Assays: Many pyrazine derivatives are known to be kinase inhibitors.[3][19] Screening against a panel of relevant kinases (e.g., Aurora kinases, c-Met, VEGFR-2) can identify potential targeted therapies.[17][19]
Figure 2: A logical workflow from synthesis to lead optimization.
Conclusion
The strategic derivatization of 6-Chloro-N-pentylpyrazin-2-amine offers a robust platform for the discovery of novel bioactive compounds. By leveraging powerful synthetic methodologies such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and amide bond formation, researchers can efficiently generate diverse chemical libraries. The protocols detailed herein provide a solid foundation for these synthetic endeavors. Subsequent biological screening and SAR analysis will be pivotal in identifying promising lead candidates for further drug development.
References
-
Hou, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6895. [Link]
-
Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
-
Lan, R., et al. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1480. [Link]
-
Gulea, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(15), 4993. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine. PubChem. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(1), 103. [Link]
-
Liu, H., et al. (2014). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3498-3501. [Link]
-
ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. ResearchGate. [Link]
-
ResearchGate. (2018). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
-
Reddy, P. G., & Kumar, S. (2013). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 11(32), 5271-5275. [Link]
-
Zhang, M., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][20]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2329. [Link]
-
Hou, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]
-
ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]
-
Tan, K. L., & Chamberlin, A. R. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 4(5), 487-490. [Link]
-
Kumar, A., & Rawat, A. (2016). Amide Bond Activation of Biological Molecules. Molecules, 21(11), 1461. [Link]
-
Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
-
ResearchGate. (2020). Lead/active drug scaffolds based on Pyrazine core framework. ResearchGate. [Link]
-
Gaina, L., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry, 5(4), 2731-2743. [Link]
-
YouTube. (2016). Amino acids and amide bond formation. YouTube. [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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- 8. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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- 20. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-N-pentylpyrazin-2-amine
Welcome to the technical support guide for the synthesis of 6-Chloro-N-pentylpyrazin-2-amine. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this key pyrazine intermediate. We will delve into the core reaction mechanism, address common experimental challenges through a detailed troubleshooting FAQ, and provide a validated protocol to serve as a reliable starting point for your work.
Core Reaction: A Mechanistic Overview
The synthesis of 6-Chloro-N-pentylpyrazin-2-amine is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a chlorine atom from 2,6-dichloropyrazine by n-pentylamine. The electron-deficient nature of the pyrazine ring, caused by the two nitrogen atoms, facilitates the attack by the nucleophilic amine.[1][2]
The reaction proceeds through a well-established addition-elimination mechanism.[3][4] The amine attacks one of the chlorinated carbons to form a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final product.
Caption: Figure 1: SNAr Mechanism for Mono-amination.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is very low, or I'm only recovering starting material. What's going wrong?
Possible Causes & Solutions:
-
Insufficient Base: The SNAr reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the nucleophilic n-pentylamine, rendering it inactive as a nucleophile and stalling the reaction.
-
Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an acid scavenger. A weak inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.[5] Use at least one equivalent of the base, with a slight excess (1.1-1.5 equivalents) often being beneficial.
-
-
Incorrect Solvent Choice: The polarity and nature of the solvent are critical for stabilizing the charged Meisenheimer intermediate.
-
Solution: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).[2] Alcohols like isopropanol can also be effective. Non-polar solvents are generally unsuitable for this reaction.
-
-
Inadequate Reaction Temperature: SNAr reactions on chloro-heterocycles often require thermal energy to proceed at a reasonable rate.
-
Solution: While some reactions can proceed at room temperature over extended periods, heating is often necessary.[6][7] Start with moderate heating (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, the temperature can be increased, but be mindful of potential side reactions (see Q2).
-
Q2: I'm observing a significant amount of a second product, likely the di-substituted 2,6-bis(N-pentylamino)pyrazine. How can I prevent this?
Possible Causes & Solutions:
This is a common issue arising from the desired product reacting further with n-pentylamine. The mono-aminated product is still an activated chloropyrazine and can undergo a second substitution.
Caption: Figure 2: Competing Mono- vs. Di-substitution.
-
Incorrect Stoichiometry: Using a large excess of n-pentylamine will strongly favor the formation of the di-substituted byproduct.
-
Solution: Carefully control the stoichiometry. Use n-pentylamine in a slight excess, typically between 1.0 and 1.2 equivalents relative to the 2,6-dichloropyrazine. This ensures the starting material is consumed without providing a large excess of amine to drive the second substitution.
-
-
High Temperature or Prolonged Reaction Time: Higher temperatures increase the rate of both the first and second substitution reactions. Leaving the reaction for too long after the starting material is consumed will allow the di-substitution to become the predominant pathway.
-
Solution: Monitor the reaction closely. Once TLC or LC-MS indicates the consumption of 2,6-dichloropyrazine, proceed with the workup. If di-substitution is still an issue, try running the reaction at a lower temperature for a longer period.
-
Q3: My product is difficult to purify. What are the best practices for workup and purification?
Possible Causes & Solutions:
-
Residual Base/Salts: Organic bases (like TEA) and inorganic salts (like K₂CO₃) can complicate extraction and purification.
-
Solution (Workup): After the reaction is complete, cool the mixture to room temperature. If a polar aprotic solvent like DMF was used, it's often best to dilute the mixture with a larger volume of water and extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM). Perform several aqueous washes to remove DMF and salts. A final wash with brine will help to dry the organic layer.
-
-
Co-elution of Impurities: The di-substituted byproduct and unreacted starting material can sometimes be difficult to separate from the desired product via column chromatography.
-
Solution (Purification): Flash column chromatography on silica gel is the most effective method.[5] A gradient elution system is recommended. Start with a non-polar solvent system (e.g., 100% hexanes or heptane) and gradually increase the polarity by adding ethyl acetate. The starting material (2,6-dichloropyrazine) is non-polar and will elute first, followed by the desired mono-substituted product, and finally the more polar di-substituted byproduct.
-
Recommended Experimental Protocol
This protocol is a validated starting point for the synthesis. It is crucial to perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2,6-Dichloropyrazine
-
n-Pentylamine (≥99%)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes or Heptane
-
Saturated Sodium Chloride Solution (Brine)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq).
-
Add finely powdered potassium carbonate (1.5 eq).
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the dichloropyrazine.
-
Begin stirring the suspension.
-
Add n-pentylamine (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 70 °C and maintain this temperature.
-
Monitor the reaction progress every 1-2 hours using TLC (e.g., 4:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash them twice with water, followed by one wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Summary of Key Parameters
The following table summarizes the impact of critical reaction parameters on the synthesis outcome.
| Parameter | Recommended Condition | Rationale for Optimization | Potential Issue if Not Optimized |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | Maximizes mono-substitution while minimizing di-substitution. | <1.0 eq: Incomplete reaction. >1.5 eq: Significant di-substituted byproduct formation. |
| Base | K₂CO₃ or DIPEA (1.5 eq) | Neutralizes generated HCl, preventing amine protonation and reaction stalling.[8] | Low or no yield due to inactive nucleophile. |
| Solvent | DMF, NMP, or Isopropanol | Polar solvents stabilize the charged intermediate, facilitating the reaction. | Slow or incomplete reaction in non-polar solvents. |
| Temperature | 60 - 80 °C | Provides sufficient activation energy for a reasonable reaction rate. | Too low: Very slow reaction. Too high: Increased rate of di-substitution. |
| Reaction Time | 4 - 12 hours (Monitor) | Ensures complete consumption of starting material without excessive byproduct formation. | Too short: Low conversion. Too long: Increased di-substitution. |
References
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available from: [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available from: [Link]
-
Nucleophilic Aromatic Substitution | Request PDF. ResearchGate. Available from: [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. MDPI. Available from: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available from: [Link]
-
Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available from: [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold. ResearchGate. Available from: [Link]
-
Synthesis and reactions of Pyrazine | PPTX. Slideshare. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available from: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available from: [Link]
- CN113234077B - Synthesis method of 2-amino-6-chloropurine. Google Patents.
-
Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. Available from: [Link]
-
α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. ResearchGate. Available from: [Link]
- WO1993015075A1 - Preparation of 2-amino-6-chloropurine. Google Patents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Chloro-N-cyclohexylpyrazin-2-amine synthesis - chemicalbook [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Chloropyrazines
Welcome to the technical support center for the N-alkylation of chloropyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions encountered during the synthesis of N-alkylated chloropyrazine derivatives. These compounds are pivotal intermediates in the development of novel pharmaceuticals and agrochemicals.
The N-alkylation of a chloropyrazine presents a unique set of challenges due to the electronic nature of the heterocyclic ring. The two nitrogen atoms decrease the electron density of the aromatic system, making the pyrazine ring itself susceptible to nucleophilic attack. The presence of a chloro substituent further influences the reactivity, creating a delicate balance between the desired N-alkylation and potential side reactions. This guide will help you navigate these complexities to achieve optimal reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the N-alkylation of chloropyrazines in a question-and-answer format, offering systematic approaches to resolving them.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or complete absence of my desired N-alkylated chloropyrazine. What are the potential causes and how can I improve the outcome?
Answer: Low product yield is a frequent challenge in the N-alkylation of chloropyrazines and can stem from several factors. A systematic evaluation of your reaction parameters is crucial for diagnosis.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in the N-alkylation of chloropyrazines.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Base: The base is critical for deprotonating the pyrazine nitrogen, rendering it nucleophilic.
-
Strength: Ensure the base is sufficiently strong. For the relatively electron-deficient pyrazine ring, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.
-
Solubility: Poor solubility of the base can impede the reaction. Cs₂CO₃ often exhibits better solubility in organic solvents compared to K₂CO₃.
-
Anhydrous Conditions: Water can quench the pyrazinium anion and react with strong bases. Ensure all reagents and solvents are anhydrous, especially when using highly reactive bases like NaH.
-
-
Assess the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general reactivity trend is I > Br > Cl > OTs (tosylate).[2] If you are using an alkyl chloride with slow conversion, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: A bulky alkylating agent will react more slowly. If possible, consider a less sterically hindered alternative.
-
-
Optimize the Solvent:
-
Polar Aprotic Solvents: These are generally the solvents of choice as they can solvate the cation of the base without interfering with the nucleophile.[1] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent options.[1]
-
Solubility of Reactants: Ensure your chloropyrazine starting material and the base are soluble in the chosen solvent. If solubility is an issue, switching to a more polar solvent like DMF or DMSO can be beneficial.
-
-
Adjust the Reaction Temperature:
-
While many N-alkylations can proceed at room temperature, heating is often required to drive the reaction to completion, especially with less reactive alkylating agents.
-
Gradually increase the temperature (e.g., from room temperature to 50-80 °C) and monitor the reaction progress by TLC or LC-MS. Be aware that higher temperatures can also promote side reactions.
-
Issue 2: Formation of a Significant Side Product
Question: Besides my desired N-alkylated product, I am observing a major byproduct. How can I identify and minimize its formation?
Answer: In the N-alkylation of chloropyrazines, the most probable side reaction is the nucleophilic aromatic substitution (SNAr) of the chloro group.
Reaction Pathways: N-Alkylation vs. SNAr
Caption: Competing reaction pathways in the alkylation of chloropyrazines.
Identifying and Mitigating SNAr:
-
The SNAr Mechanism: The electron-withdrawing nature of the pyrazine nitrogens activates the chloro-substituent towards nucleophilic attack.[3] Nucleophiles present in the reaction mixture can displace the chloride.
-
Potential Nucleophiles:
-
Hydroxide: From residual water or hydrolysis of the base. This would lead to a hydroxypyrazine byproduct.
-
Alkoxide: If an alcohol is used as a solvent or is present as an impurity.
-
Amine: If the alkylating agent contains an amine functionality, or if an amine base is used.
-
Solvent-derived nucleophiles: DMF can decompose at high temperatures to generate dimethylamine, which is nucleophilic.[4]
-
-
Minimization Strategies:
-
Choice of Base: Use non-nucleophilic bases. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or hydrides (NaH) are preferable to amine bases like triethylamine or DBU if SNAr with the base is a concern.
-
Anhydrous Conditions: Rigorously exclude water to prevent the formation of hydroxypyrazines.
-
Solvent Stability: When using DMF at elevated temperatures, be mindful of its potential decomposition. Consider using a more stable solvent like DMSO or N-methyl-2-pyrrolidone (NMP) if high temperatures are required.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy SNAr pathway.
-
Issue 3: Difficulty in Product Purification
Question: My N-alkylated chloropyrazine is difficult to purify. What are some common challenges and how can I address them?
Answer: Purification can be challenging due to the formation of quaternary ammonium salts and the similar polarities of starting materials and products.
-
Formation of Quaternary Salts: The N-alkylated chloropyrazine is more nucleophilic than the starting material, which can lead to a second alkylation, forming a quaternary pyrazinium salt. This is especially problematic if an excess of the alkylating agent is used.
-
Solution: Carefully control the stoichiometry, using the chloropyrazine as the limiting or equimolar reagent. Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration and minimize over-alkylation.
-
-
Polarity Issues: The product may have a similar polarity to the starting material, making chromatographic separation difficult.
-
Solution:
-
Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: The basicity of the pyrazine nitrogen can be exploited. The N-alkylated product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.
-
-
Quantitative Data Summary
The choice of base and solvent significantly impacts the yield of N-alkylation. The following table summarizes typical yields for the N-alkylation of a generic chloropyrazine with an alkyl bromide under various conditions.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | MeCN | 80 | 12 | 65 | [5] |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 8 | 78 | [1] |
| 3 | Cs₂CO₃ (1.5) | DMF | 60 | 6 | 85 | [1] |
| 4 | NaH (1.2) | THF | 25-50 | 4 | 90 | [6] |
| 5 | NaH (1.2) | DMF | 25 | 2 | 92 | [7] |
Note: Yields are illustrative and can vary depending on the specific chloropyrazine and alkylating agent used.
Experimental Protocol: General Procedure for N-Alkylation of 2-Chloropyrazine
This protocol provides a starting point for the N-alkylation of 2-chloropyrazine using potassium carbonate as the base.
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrazine (1.0 equivalent).
-
Add anhydrous DMF as the solvent (concentration typically 0.1-0.5 M).
-
Add finely ground, anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
-
Reaction:
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
References
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.
- (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.
- Technical Support Center: N-alkyl
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH.
- Amination of chloro-substituted heteroarenes with adamantane-containing amines.
- Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C - RSC Publishing.
- REGIODIVERGENT DEAROMATIZATION OF N-ALKYL PYRAZINIUM SALTS by Adam L. Hosey. Auburn University.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH.
- Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N′-Bis(trimethylsilyl)‐1,4‐dihydropyrazine Derivatives.
- Problematic N-Alkyl
- Application Notes and Protocols: N-Alkylation Reactions Using 4-(Chloromethyl)-2-methoxypyridine. Benchchem.
- Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. PMC - NIH.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Pyrazine alkylation starting from N,N′‐bis(trimethylsilyl)‐1,4‐dihydropyrazines.
- Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).
- Help with N-Alkyl
- Preparation of 2-chloropyrazine.
- Difficulties with N-Alkyl
- Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- Method of purifying quaternary alkylammonium salt.
- Photoinduced deaminative strategies: Katritzky salts as alkyl radical precursors.
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Technical Support Center: Purification of 6-Chloro-N-pentylpyrazin-2-amine
Welcome to the technical support center for the purification of 6-Chloro-N-pentylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and similar heterocyclic amines. Our focus is on not just the "how" but the fundamental "why" behind each experimental step, ensuring you can adapt these principles to your specific context.
Introduction: The Importance of Purity
6-Chloro-N-pentylpyrazin-2-amine is a substituted pyrazine, a class of heterocyclic compounds widely utilized as scaffolds in drug discovery and development for a range of therapeutic areas.[1][2] The purity of such an intermediate is paramount, as even minor impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce confounding variables in biological assays. This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude 6-Chloro-N-pentylpyrazin-2-amine sample?
A1: The nature of impurities is intrinsically linked to the synthetic route used. However, for substituted pyrazines, common impurities often include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Over-alkylated or Di-substituted Products: Reaction of the amine with more than one equivalent of the alkylating agent or substitution at other positions on the pyrazine ring.
-
Hydrolysis Products: If water is present during synthesis or workup, the chloro-group can be hydrolyzed to a hydroxyl group, forming 6-hydroxy-N-pentylpyrazin-2-amine.
-
Reagent-derived Impurities: By-products from the reagents used, such as coupling agents or bases.
-
Solvent Residues: Residual solvents from the reaction or initial extraction.
Identifying these is the first step in devising a purification strategy. Analytical techniques such as NMR, GC-MS, and LC-MS are crucial for characterizing the impurity profile of your crude material.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purification.
-
Rationale: TLC allows for the quick separation of your target compound from impurities based on polarity, helping you to identify the best solvent system for column chromatography and to check the purity of fractions.
-
Common Issue - Streaking: Basic compounds like amines often streak on standard silica gel plates due to strong interaction with the acidic silanol groups.
-
Solution: To mitigate streaking, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et3N) or ammonia solution to your eluent (e.g., Hexane:Ethyl Acetate with 1% Et3N). This neutralizes the acidic sites on the silica, leading to sharper spots.
-
Visualization: Pyrazine derivatives are often UV-active, so they can be visualized under a UV lamp (254 nm). Stains like ninhydrin can be used to specifically visualize primary and secondary amines.
A developed TLC method for a related pyrazine derivative used a mobile phase of methylene chloride: methanol: ammonia solution (7:3:0.1, by volume), which could be a good starting point for optimization.[3][4]
| TLC Troubleshooting | Potential Cause | Recommended Solution |
| Streaking Spots | Compound is basic (amine) and interacts strongly with acidic silica gel. | Add 0.5-1% triethylamine or ammonia to the eluent system. |
| All Spots at Baseline | Eluent is not polar enough. | Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system). |
| All Spots at Solvent Front | Eluent is too polar. | Decrease the proportion of the more polar solvent (e.g., decrease ethyl acetate). |
| Poor Separation (Close Rf) | Solvents in the eluent have similar selectivity. | Try a different solvent system with varying polarity and properties (e.g., dichloromethane/methanol). |
In-Depth Purification Protocols
Choosing the right purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
Q3: Which primary purification technique should I try first?
A3: For most lab-scale syntheses (< 5g), flash column chromatography is the most versatile and effective method for separating compounds with different polarities. For larger scales or if the compound is a solid with significantly different solubility from its impurities at different temperatures, recrystallization can be highly effective.
`dot graph "Purification_Decision_Flowchart" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: Decision flowchart for selecting a purification method.
Protocol 1: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
-
Causality: Non-polar compounds travel through the column faster, while polar compounds are retained longer by the polar silica gel. Since 6-Chloro-N-pentylpyrazin-2-amine contains a polar amine group and a relatively non-polar pentyl chain, its polarity can be finely tuned for separation from both more polar and less polar impurities.
Step-by-Step Methodology:
-
Develop a TLC System: Find a solvent system (e.g., Hexane/Ethyl Acetate + 1% Et3N) that gives your product an Rf value of ~0.25-0.35 and separates it well from impurities.
-
Prepare the Column:
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using your chosen eluent (as a slurry or dry-packed and then wetted). Ensure there are no cracks or air bubbles.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent itself).
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the compound onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elute and Collect:
-
Begin eluting with your chosen solvent system, applying positive pressure (flash chromatography).
-
Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Chloro-N-pentylpyrazin-2-amine.
Protocol 2: Recrystallization
This method purifies crystalline solids based on differences in solubility.[5]
-
Causality: The principle is to dissolve the impure compound in a hot solvent in which it is highly soluble, but in which the impurities are either very soluble or insoluble. Upon cooling, the desired compound's solubility decreases, and it crystallizes out, leaving the impurities behind in the solution.
Step-by-Step Methodology:
-
Solvent Selection (The Critical Step):
-
The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.
-
Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexane) to find a suitable one. For amines, organic acids like acetic acid or mixtures can sometimes be effective.[6]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration (using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 3: Acid-Base Extraction
This liquid-liquid extraction technique separates acidic and basic compounds from neutral ones by changing their solubility in aqueous and organic layers.[7]
-
Causality: As an amine, 6-Chloro-N-pentylpyrazin-2-amine is basic. It can be protonated by an acid (like dilute HCl) to form a water-soluble ammonium salt.[8] This salt will move from the organic layer into the aqueous layer, leaving non-basic, organic-soluble impurities behind. The process is then reversed by adding a base to regenerate the free amine.
`dot graph "Workflow_Diagram" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: General workflow for purification and analysis.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the wash 2-3 times.
-
Separate Layers: Separate the aqueous layer (containing your protonated product) from the organic layer (containing neutral or acidic impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO3) with stirring until the solution is basic (check with pH paper). Your amine will deprotonate and precipitate out or form an oily layer.
-
Re-extraction: Extract the free amine back into an organic solvent (DCM or ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na2SO4 or MgSO4), filter, and concentrate using a rotary evaporator to obtain the purified product.
Purity Assessment: Post-Purification
After any purification procedure, the purity of the final product must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. For polar amines, methods like Reversed-Phase HPLC with an ion-pairing agent or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[9] A typical mobile phase for reverse-phase analysis of pyrazines could involve acetonitrile and water with a buffer like phosphoric or formic acid.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and ensuring the absence of impurity signals.[11][12] Protons on carbons adjacent to the amine nitrogen typically appear in the 2.3-3.0 ppm range in the ¹H NMR spectrum.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By combining these troubleshooting guides and detailed protocols, researchers can effectively address the challenges of purifying 6-Chloro-N-pentylpyrazin-2-amine, ensuring the high quality required for subsequent research and development.
References
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-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Microchemical Journal. Retrieved from [Link]
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SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]
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PubChem. (n.d.). 6-chloro-9-methyl-9H-purin-2-amine. Retrieved from [Link]
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MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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IOP Publishing. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-amino-6-chloropurine.
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ResearchGate. (2025, August 7). Different spectrophotometric and TLC-densitometric methods for determination of pyrazinamide in presence of its impurity. Retrieved from [Link]
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ResearchGate. (2025, August 10). Pyrazines: Occurrence, formation and biodegradation. Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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JACS Au. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
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Springer. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
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PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Purification of amine reaction mixtures.
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Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
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PubMed Central. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
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ResearchGate. (2025, August 5). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. Retrieved from [Link]
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IJBPAS. (n.d.). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]
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Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
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ResearchGate. (n.d.). TLC-densitogram of (Pyrazine-2-carboxylic acid (1) and Pyrazinamide.... Retrieved from [Link]
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MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]
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Reddit. (n.d.). Amine workup : r/Chempros. Retrieved from [Link]
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MDPI. (n.d.). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Retrieved from [Link]
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vscht.cz. (n.d.). Analytica Chimica Acta. Retrieved from [Link]
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ACS Publications. (n.d.). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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PubMed Central. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 6-chloro-N,N-dimethylpyrazin-2-amine. Retrieved from [Link]
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PubChem. (n.d.). N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine. Retrieved from [Link]
-
YouTube. (2022, December 12). Diazine (pyridazine pyrimidine pyrazine)SYNTHESIS & reaction #mscchemistrynotes #heterocyclic#notes. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]
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Technical Support Center: Navigating Scale-Up Challenges for the Synthesis of 6-Chloro-N-pentylpyrazin-2-amine
Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-N-pentylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the laboratory and pilot-plant scale production of this key intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your process development.
Introduction: The Synthetic Landscape
The synthesis of 6-Chloro-N-pentylpyrazin-2-amine typically involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with n-pentylamine. While seemingly straightforward, this reaction presents several challenges upon scale-up, from controlling selectivity and managing reaction energetics to ensuring product purity and process safety. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is producing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?
A1: Understanding and Controlling Selectivity
The formation of the di-substituted byproduct, 2,6-bis(pentylamino)pyrazine, is a common issue, particularly when using highly polar aprotic solvents and an excess of the amine nucleophile. The pyrazine ring is activated towards nucleophilic attack by the two electron-withdrawing nitrogen atoms, and once the first substitution has occurred, the remaining chloro-substituted position is still susceptible to a second substitution, albeit at a slower rate.
Troubleshooting Strategies:
-
Stoichiometry is Key: Carefully control the stoichiometry of your reactants. Using a slight excess of 2,6-dichloropyrazine (e.g., 1.1 to 1.2 equivalents) can help to consume the n-pentylamine before significant di-substitution occurs.
-
Controlled Addition of the Amine: Instead of adding all the n-pentylamine at once, consider a slow, controlled addition to the reaction mixture. This maintains a low concentration of the amine, favoring the initial, faster mono-substitution over the subsequent di-substitution.
-
Solvent Selection: While polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions, they can also promote over-reaction.[1] Consider less polar solvents that can still facilitate the reaction but may offer better selectivity. Ethers such as 2-methyltetrahydrofuran (2-MeTHF) or even toluene with a phase-transfer catalyst could be viable alternatives for larger scale operations, offering improved work-up and safety profiles.[1]
-
Temperature Control: Lowering the reaction temperature can often improve selectivity. The activation energy for the second substitution may be higher than the first, so running the reaction at the minimum temperature required for a reasonable reaction rate can suppress the formation of the di-substituted byproduct.
| Parameter | Recommendation for Improved Mono-substitution | Rationale |
| Stoichiometry | 1.1 - 1.2 equivalents of 2,6-dichloropyrazine | Ensures complete consumption of the amine. |
| Amine Addition | Slow, controlled addition | Maintains a low concentration of the nucleophile. |
| Solvent | Consider 2-MeTHF or Toluene with a PTC | Less polar environment can temper reactivity. |
| Temperature | Minimum effective temperature | Exploits differences in activation energies. |
Q2: I am concerned about the exothermicity of the reaction upon scale-up. What safety precautions should I take?
A2: Managing the Reaction Exotherm
Nucleophilic aromatic substitution reactions, especially on activated heteroaromatics, are generally exothermic. The formation of the Meisenheimer intermediate is a low-energy step, and the overall reaction releases significant heat.[2] Failure to control this exotherm on a larger scale can lead to a runaway reaction, solvent boiling, and the generation of hazardous byproducts.
Safety and Control Measures:
-
Reaction Calorimetry: Before any significant scale-up, it is highly recommended to perform reaction calorimetry studies (e.g., using a RC1 calorimeter). This will provide crucial data on the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing a safe and robust process.
-
Controlled Addition and Cooling: As with managing selectivity, slow addition of the amine to a solution of the dichloropyrazine allows for the heat to be dissipated by the reactor's cooling system. Ensure your reactor has sufficient cooling capacity for the intended scale. An ice bath or a cryostat may be necessary for initial small-scale trials.[3]
-
Reverse Addition: Consider adding the 2,6-dichloropyrazine solution to the amine and base mixture. This can sometimes help to better control the exotherm, although it may impact selectivity.
-
Quenching Protocol: Plan your quenching procedure carefully. Adding the reaction mixture to a cold quenching solution (e.g., water or a dilute acid) can be highly exothermic. A controlled reverse quench, where the quenching solution is slowly added to the reaction mixture, might be a safer option at scale. Always perform a small-scale trial of the quench to assess its exothermicity.[3]
Caption: Workflow for managing exothermicity during scale-up.
Q3: What is the best approach for work-up and purification of 6-Chloro-N-pentylpyrazin-2-amine at a larger scale?
A3: Scalable Work-up and Purification Strategies
Moving from lab-scale purification to a pilot or manufacturing scale requires a shift from chromatography-based methods to more robust and scalable techniques like extraction and crystallization.
Recommended Procedures:
-
Aqueous Work-up: After quenching the reaction, an aqueous work-up is typically performed to remove the solvent (if water-miscible, like DMF or DMSO), the base, and any salts formed.[4] Multiple washes with water or brine may be necessary. At a larger scale, be mindful of potential emulsion formation during the liquid-liquid extraction. Slow stirring and allowing adequate time for phase separation are crucial.
-
Crystallization: Crystallization is the preferred method for purifying the final product at scale, as it can effectively remove both the di-substituted byproduct and other impurities.[5]
-
Solvent Screening: A thorough solvent screening is the first step. A good crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6] Common solvent systems for compounds of this type include isopropanol, ethanol, ethyl acetate, and mixtures with anti-solvents like heptane or hexane.[6]
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for selective crystallization of the desired product.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process, leading to a more consistent particle size distribution and preventing oiling out.
-
Experimental Protocol: Recrystallization of 6-Chloro-N-pentylpyrazin-2-amine
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 70-80 °C).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly. If seeding, add the seed crystals once the solution is slightly supersaturated.
-
Continue to cool the mixture to the desired final temperature (e.g., 0-5 °C) and hold for a sufficient time to ensure complete crystallization.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum at a suitable temperature.
Q4: I am considering a Buchwald-Hartwig amination approach. What are the potential scale-up issues with this method?
A4: Challenges in Scaling Up Palladium-Catalyzed Aminations
While the Buchwald-Hartwig amination can be a powerful tool, its transition from the lab to the plant introduces a unique set of challenges.
-
Catalyst Cost and Removal: Palladium catalysts are expensive, and their removal from the final product is a strict regulatory requirement in the pharmaceutical industry (typically to low ppm levels).[7] Methods for palladium removal include treatment with activated carbon, silica-based scavengers, or specialized resins.[8] Crystallization can also be effective, but sometimes the palladium can co-crystallize with the product.[7]
-
Air and Moisture Sensitivity: The active palladium(0) species in the catalytic cycle is sensitive to air and moisture. While some pre-catalysts are air-stable, the reaction itself must be run under a strictly inert atmosphere (nitrogen or argon). Any oxygen ingress can lead to catalyst deactivation and incomplete conversion.
-
Ligand Selection and Availability: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. While a wide variety of effective ligands are available for small-scale reactions, their cost and availability at a larger scale may be a limiting factor.
-
Process Robustness: These reactions can be sensitive to impurities in the starting materials, solvent, and base. A robust process requires high-purity raw materials and careful control of all reaction parameters.
Caption: Major considerations for scaling up Buchwald-Hartwig aminations.
Concluding Remarks
The successful scale-up of the synthesis of 6-Chloro-N-pentylpyrazin-2-amine is a multifactorial challenge that requires a deep understanding of the reaction mechanism, careful control of process parameters, and a proactive approach to safety and purification. By anticipating and addressing the issues of selectivity, exothermicity, and purification, researchers can develop a robust, safe, and scalable manufacturing process.
References
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-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. [Link]
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SNAr Reaction in Other Common Molecular Solvents - Wordpress. [Link]
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Crystallization and preliminary crystallographic data of the alpha-amylase inhibitors, Haim I and Paim I - PubMed. [Link]
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Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]
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(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]
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Chapter 13 - Crystallization in the Pharmaceutical Industry. [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
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From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. [Link]
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Quenching Reactive Substances - KGROUP. [Link]
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Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Form
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. [Link]
-
How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. [Link]
-
Phase separation in chemical and mechanical signal transduction - PubMed - NIH. [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. [Link]
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4.7: Reaction Work-Ups - Chemistry LibreTexts. [Link]
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Phase separation – Knowledge and References - Taylor & Francis. [Link]
-
Quenching of Pyrophoric Materials - The Sarpong Group. [Link]
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- 8. reddit.com [reddit.com]
Overcoming low reactivity of 2-amino-6-chloropyrazine in coupling reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving 2-amino-6-chloropyrazine. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in achieving efficient cross-coupling with this challenging substrate. We will move beyond standard protocols to explore the underlying chemical principles and provide field-proven troubleshooting strategies to enhance your reaction success.
Preamble: Understanding the Core Challenge
The low reactivity of 2-amino-6-chloropyrazine in palladium-catalyzed cross-coupling reactions is a frequent point of failure in synthetic campaigns. The difficulty arises from a combination of electronic and bond-strength factors:
-
The Electron-Donating Amino Group: The primary amino (-NH₂) group is a powerful electron-donating group (EDG).[1][2] It increases the electron density of the already electron-deficient pyrazine ring, particularly at the carbon atom bonded to the chlorine.[1][3] This increased electron density makes the crucial initial step of many catalytic cycles—the oxidative addition of the palladium catalyst to the carbon-chlorine bond—energetically unfavorable and often rate-limiting.[3][4][5]
-
The Robust Carbon-Chlorine Bond: Aryl chlorides are inherently the least reactive among aryl halides (I > Br > Cl) in oxidative addition due to the high C-Cl bond dissociation energy.[5][6][7]
-
Catalyst Inhibition: The lone pair on the amino group can coordinate to the palladium center, acting as a potential ligand and inhibiting its catalytic activity.
This guide provides targeted solutions to overcome these intrinsic hurdles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Troubleshooting & Frequently Asked Questions (FAQs)
This section directly addresses common issues in a question-and-answer format.
General Considerations & Initial Troubleshooting
Q1: My coupling reaction with 2-amino-6-chloropyrazine has failed completely. Where do I start troubleshooting?
A1: Before altering the core chemistry, validate the fundamentals. A surprising number of reaction failures stem from reagent or setup issues rather than flawed methodology.
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting failed coupling reactions.
-
Reagent Integrity: Is your boronic acid/ester, amine, or alkyne fresh and pure? Boronic acids, in particular, can degrade upon storage. Consider using a more stable equivalent like a pinacol ester or a potassium trifluoroborate salt.[3][8]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction setup is rigorously degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere.
-
Solvent Quality: Use anhydrous, degassed solvents. The presence of water can be critical and beneficial in Suzuki couplings for transmetalation, but uncontrolled amounts can lead to side reactions like protodeboronation.[8]
Q2: The amino group seems to be the root cause of the low reactivity. Should I protect it?
A2: Yes, this is often the most effective strategy. Protecting the amino group temporarily converts it from a strong electron-donating group to an electron-withdrawing group (e.g., in a carbamate). This has two major benefits:
-
Electronic Activation: It decreases the electron density on the pyrazine ring, making the C-Cl bond more susceptible to oxidative addition.
-
Prevents Catalyst Inhibition: It blocks the nitrogen lone pair from coordinating with the palladium catalyst.
A tert-Butoxycarbonyl (Boc) group is a common and reliable choice, as it is stable to most coupling conditions and can be easily removed later with acid (e.g., TFA or HCl).[9]
Suzuki-Miyaura Coupling
Q3: My Suzuki coupling with 2-amino-6-chloropyrazine is sluggish and gives low yields, even with heating. How can I improve it?
A3: The key is to use a catalytic system powerful enough to activate the strong C-Cl bond that is deactivated by the amino group. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[3]
Causality: The rate-limiting step is the oxidative addition. To facilitate this difficult step, the palladium center must be highly electron-rich and sterically accessible. This is achieved by using specific phosphine ligands.
Solution: Switch to a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary to break the C-Cl bond.[6][10]
| Ligand Class | Examples | Suitability for 2-Amino-6-Chloropyrazine | Rationale |
| Simple Phosphines | PPh₃ | Low | Insufficiently electron-rich to promote oxidative addition for this deactivated chloride.[3] |
| Ferrocenyl Phosphines | dppf | Moderate | More robust than PPh₃ but may still be insufficient for this specific substrate. |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | High | The "gold standard" for challenging couplings. Their steric bulk and electron-donating nature create a highly active catalyst.[8] |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | High | Extremely electron-rich and effective, but can be air-sensitive. Often used in highly challenging cases.[11] |
Q4: What are the optimal base and solvent systems for the Suzuki coupling of this substrate?
A4: The choice of base and solvent is critical for both catalyst activity and the stability of the boronic acid.
-
Base: A moderately strong inorganic base is typically required. K₃PO₄ or Cs₂CO₃ (2-3 equivalents) are excellent choices.[8] They are strong enough to facilitate the transmetalation step without causing significant substrate or product degradation.
-
Solvent: A mixture of an organic solvent and water is often optimal. A common system is 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O .[8][12] The water is crucial for dissolving the inorganic base and facilitating the transfer of the organic group from boron to palladium.[8]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. reddit.com [reddit.com]
- 5. d-nb.info [d-nb.info]
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- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection for efficient "6-Chloro-N-pentylpyrazin-2-amine" synthesis
Technical Support Center: Synthesis of 6-Chloro-N-pentylpyrazin-2-amine
Introduction
The synthesis of 6-Chloro-N-pentylpyrazin-2-amine is a crucial step in the development of various pharmaceutical intermediates. The primary route to this compound involves a carbon-nitrogen (C-N) bond formation, typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[1][2] This reaction couples an amine (n-pentylamine) with a halo-pyrazine (2,6-dichloropyrazine). While powerful, the success of this transformation is highly dependent on the judicious selection of the catalyst system and reaction conditions. This guide provides a comprehensive framework for catalyst selection, troubleshooting common experimental issues, and ensuring a reproducible, high-yield synthesis.
Catalyst Selection Guide
This section addresses the critical decision-making process for choosing the optimal catalyst system for your experiment.
Q1: What are the essential components of a catalyst system for this synthesis, and why is each important?
A1: The catalyst system for a Buchwald-Hartwig amination consists of three core components: a palladium source, a supporting ligand, and a base.
-
Palladium Source: The palladium acts as the catalytic center. While various sources can be used, they primarily serve to generate the active Pd(0) species that enters the catalytic cycle.[1]
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common and cost-effective but require in-situ reduction to the active Pd(0) state. This reduction can be facilitated by the amine or phosphine ligand in the reaction mixture, but it can sometimes be inefficient, potentially requiring higher catalyst loadings.[1][3]
-
Pd(0) Sources (e.g., Pd₂(dba)₃): These sources are already in the correct oxidation state but can be sensitive to air. The dba (dibenzylideneacetone) ligands must be displaced by the more effective supporting ligand to initiate catalysis.[3]
-
Palladium Pre-catalysts (e.g., G3/G4 Palladacycles): These are modern, air-stable Pd(II) complexes that are engineered to cleanly and efficiently generate the active monoligated Pd(0) species upon exposure to a base.[3][4] They are often the most reliable choice for achieving high efficiency and reproducibility, especially for challenging substrates.
-
-
Supporting Ligand: The ligand is arguably the most critical component. It binds to the palladium center, stabilizing it and modulating its reactivity to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5] For the amination of an electron-deficient heterocycle like chloropyrazine with a primary alkylamine like n-pentylamine, bulky, electron-rich phosphine ligands are typically preferred.[3]
-
Base: The base is required to deprotonate the amine, forming the active amine nucleophile that coordinates to the palladium complex.[3] The choice of base can significantly impact reaction rate and substrate compatibility. Strong, non-nucleophilic bases are common, but weaker bases can be used, often requiring higher temperatures.[3][6]
Q2: How do I select the best ligand for coupling n-pentylamine with a chloropyrazine derivative?
A2: Ligand selection is paramount and is determined by the nature of the amine. N-pentylamine is a primary, linear aliphatic amine. For this class of nucleophiles, specific ligands have been developed to promote efficient coupling while minimizing side reactions.[3]
| Ligand Family | Specific Examples | Key Characteristics & Rationale |
| Biaryl Phosphines | BrettPhos, XPhos | These are bulky, electron-rich ligands that promote the crucial reductive elimination step to form the C-N bond. Their steric bulk helps prevent the formation of undesired bis-ligated palladium complexes. BrettPhos is often a first choice for primary amines.[1] |
| Dialkylaryl Phosphines | t-BuXPhos | Similar to biaryl phosphines, these provide significant steric hindrance and electron density, which is beneficial for the amination of aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI™-IPr, PEPPSI™-IPent | NHCs are strong electron-donating ligands that form very stable palladium complexes. They are particularly effective for coupling unreactive aryl chlorides and are known for their high thermal stability.[7][8] |
Recommendation: Start with a well-established ligand like BrettPhos or XPhos in combination with a modern palladacycle pre-catalyst (e.g., BrettPhos Pd G3). This combination is designed for high reactivity and broad functional group tolerance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a "Problem - Possible Cause - Solution" format.
Q1: My reaction shows low or no conversion to the desired product. What should I investigate?
A1: Low or no product yield is a common issue that can be traced back to several factors.
-
Problem: Inactive Catalyst Formation
-
Possible Cause: If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species may be inefficient. The catalyst may have decomposed before entering the catalytic cycle.[9]
-
Solution:
-
Switch to a Pre-catalyst: Use an air-stable palladacycle pre-catalyst (e.g., G3 or G4 series) which are designed for reliable and efficient generation of the active LPd(0) catalyst.[3]
-
Pre-activation: If you must use a Pd(II) source, consider a pre-activation step. Stir the Pd(II) source, ligand, and base in the solvent for a short period at a slightly elevated temperature before adding the aryl chloride and amine.
-
-
-
Problem: Incompatible Reaction Conditions
-
Possible Cause: The chosen solvent, base, or temperature may be suboptimal. Poor solubility of reagents, particularly the base, is a frequent and often underestimated cause of reaction failure.[3]
-
Solution:
-
Solvent: Ensure your substrates and base are soluble in the chosen solvent at the reaction temperature. Toluene and 1,4-dioxane are common choices. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[3]
-
Base: For chloropyrazines, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. If your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but you may need to increase the reaction temperature.[3]
-
Temperature: Most Buchwald-Hartwig reactions are run at elevated temperatures (80–110 °C).[6] If you are using a weaker base, a higher temperature may be necessary.
-
-
-
Problem: Impure Reagents or Atmosphere Contamination
-
Possible Cause: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can hydrolyze the base and interfere with the reaction. Impurities in the starting materials can also poison the catalyst.
-
Solution:
-
Degas the Solvent: Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Purify Reagents: Amines can often be purified by distillation or filtration through a plug of activated alumina to remove impurities.
-
-
Q2: I am observing significant side products. How can I improve the selectivity?
A2: The primary side reaction of concern when starting with 2,6-dichloropyrazine is the formation of the di-aminated product, N²,N⁶-dipentylpyrazine-2,6-diamine.
-
Problem: Over-reaction / Double Amination
-
Possible Cause: The mono-aminated product, 6-Chloro-N-pentylpyrazin-2-amine, is still reactive and can undergo a second amination reaction under the catalytic conditions. This is more likely if the reaction is run for too long or at excessively high temperatures.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the 2,6-dichloropyrazine relative to the n-pentylamine (e.g., 1.2-1.5 equivalents of the dichloride). This ensures the amine is the limiting reagent, reducing the likelihood of double addition.
-
Monitor the Reaction: Closely monitor the reaction progress using TLC, GC-MS, or LC-MS. Stop the reaction as soon as the starting amine has been consumed to prevent the subsequent reaction of the desired product.[9]
-
Lower Temperature: A second amination often requires more forcing conditions. Running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) may favor the mono-amination product.[10]
-
-
-
Problem: Hydrodehalogenation
-
Possible Cause: This is a side reaction where the C-Cl bond is reduced to a C-H bond. It can be promoted by certain catalyst systems or impurities that act as a hydride source.
-
Solution:
-
Screen Ligands: The choice of ligand can influence the rate of hydrodehalogenation versus the desired C-N coupling. Screening different ligands (e.g., comparing a biarylphosphine with an NHC-based system) may identify a more selective catalyst.
-
Ensure Anhydrous Conditions: While the mechanism is complex, rigorously excluding water and other potential proton sources can sometimes suppress this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for this reaction?
A1: For laboratory-scale synthesis, palladium catalyst loadings are often in the range of 1-5 mol %.[11] For pre-catalysts, which are generally more efficient, loadings of 1-2 mol % are a good starting point. On an industrial scale, significant effort is invested in reducing catalyst loading to below 0.1 mol % for cost and sustainability reasons.[10]
Q2: Can I use a copper catalyst instead of palladium?
A2: Copper-catalyzed amination (Ullmann condensation) is a viable alternative for forming C-N bonds.[12] Historically, these reactions required very high temperatures. However, modern systems using ligands like 1,10-phenanthroline or specific amino acids can facilitate the reaction under milder conditions. For heteroaryl chlorides, palladium catalysis is generally more reliable and proceeds under milder conditions, but copper catalysis can be a cost-effective alternative worth exploring, especially on a large scale.[13]
Q3: What are the key safety considerations for this reaction?
A3:
-
Palladium Catalysts: While not highly toxic, palladium residues in a final pharmaceutical product are strictly regulated. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere.
-
Bases: Strong bases like NaOtBu and LHMDS are corrosive and react violently with water. Handle them with extreme care under an inert atmosphere.
-
Solvents: Toluene and 1,4-dioxane have associated health risks and are flammable. Always work in a well-ventilated fume hood.
Q4: How do I set up a typical screening experiment to optimize my reaction?
A4: Intelligent screening is vital for optimization. A common approach is to use a parallel reaction block or multiple vials. Set up a small array of reactions where you vary one parameter at a time (e.g., ligand, base, or solvent) while keeping all other conditions constant. For example, a ligand screen might involve testing BrettPhos, XPhos, and an NHC ligand side-by-side under the same base, solvent, and temperature conditions.
Visualized Workflows and Mechanisms
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the palladium-catalyzed amination reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making guide for diagnosing and solving low-yield reactions.
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the synthesis of 6-Chloro-N-pentylpyrazin-2-amine.
Materials:
-
2,6-Dichloropyrazine (1.2 equiv)
-
n-Pentylamine (1.0 equiv)
-
BrettPhos Pd G3 Pre-catalyst (2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)
-
Oven-dried reaction vessel with a magnetic stir bar and a reflux condenser
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the 2,6-dichloropyrazine, BrettPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe. Begin vigorous stirring.
-
Add the n-pentylamine via syringe to the stirring suspension.
-
Heating: Place the vessel in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the consumption of n-pentylamine by TLC or GC-MS to determine the reaction endpoint and avoid over-reaction.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the final product.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. [Link]
-
MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]
-
ResearchGate. (n.d.). Amination of 4-chloropyridine using Cu(I)-polyacrylate heterogeneous catalyst. [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-6-chloropurine.
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
ResearchGate. (2022). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). PEPPSI. [Link]
-
Tundel, R. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
MDPI. (2022). Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
MDPI. (n.d.). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ResearchGate. (2009). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. [Link]
-
MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
- Google Patents. (n.d.).
-
Catalysis Science & Technology. (n.d.). Buchwald–Hartwig cross-coupling of amides. [Link]
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- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 7. PEPPSI - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in 6-Chloro-N-pentylpyrazin-2-amine Reactions
Welcome to the technical support center for the synthesis of 6-Chloro-N-pentylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on minimizing byproduct formation to improve yield and purity. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 6-Chloro-N-pentylpyrazin-2-amine from 2,6-dichloropyrazine and pentylamine?
The synthesis of 6-Chloro-N-pentylpyrazin-2-amine from 2,6-dichloropyrazine and pentylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3][4] In this reaction, the electron-rich pentylamine acts as a nucleophile and attacks the electron-deficient pyrazine ring, which is activated by the two electron-withdrawing chloro substituents. The reaction typically involves the formation of a Meisenheimer complex, a negatively charged intermediate, before the expulsion of a chloride ion to yield the final product.[1] The pyrazine ring's nitrogen atoms also contribute to the electron deficiency of the ring, making it susceptible to nucleophilic attack.[3]
Q2: What are the most common byproducts observed in this reaction?
The most frequently encountered byproducts in the synthesis of 6-Chloro-N-pentylpyrazin-2-amine are:
-
2,6-bis(pentylamino)pyrazine: This di-substituted byproduct is formed when a second molecule of pentylamine displaces the remaining chloro group on the desired monosubstituted product.[5] This is often the major byproduct, especially when an excess of the amine is used or at elevated temperatures.
-
Oligomeric and Polymeric Materials: Under certain conditions, particularly with palladium catalysis, complex mixtures of oligomers can form.[6][7] These can be challenging to characterize and remove.
-
Hydrolysis Products: If water is present in the reaction mixture, 2,6-dichloropyrazine can hydrolyze to form chlorohydroxypyrazines or pyrazinediols, which can further react to form a variety of impurities.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
To effectively monitor the reaction progress and identify byproducts, a combination of the following analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): An excellent initial technique for quickly assessing the consumption of starting materials and the formation of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of byproducts.[8] Developing a robust HPLC method is crucial for accurate reaction monitoring and final product characterization.
-
Mass Spectrometry (MS): Essential for identifying the molecular weights of the product and byproducts, which aids in their structural elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can be used to identify and quantify impurities in the final isolated material.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 6-Chloro-N-pentylpyrazin-2-amine and provides actionable solutions.
Issue 1: Significant Formation of the Di-substituted Byproduct, 2,6-bis(pentylamino)pyrazine
Cause: This is typically caused by a lack of selectivity in the reaction, where the desired monosubstituted product reacts further with pentylamine. Factors that can exacerbate this issue include:
-
High reaction temperatures.
-
Prolonged reaction times.
-
Excessive equivalents of pentylamine.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of 2,6-dichloropyrazine can help to minimize the formation of the di-substituted product. A good starting point is a 1.1:1 to 1.5:1 molar ratio of 2,6-dichloropyrazine to pentylamine.
-
Temperature Management: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction by TLC or HPLC.
-
Controlled Addition of Amine: Instead of adding all the pentylamine at once, consider a slow, controlled addition using a syringe pump. This maintains a low concentration of the amine in the reaction mixture, favoring monosubstitution.
Issue 2: Low Conversion of 2,6-Dichloropyrazine
Cause: Incomplete reaction can be due to several factors:
-
Insufficient reaction time or temperature.
-
Deactivation of the catalyst (if using a catalyzed reaction like Buchwald-Hartwig).
-
Poor quality of reagents or solvents.
Solutions:
-
Optimize Reaction Time and Temperature: Systematically screen different temperatures and reaction times. Monitor the reaction progress closely to determine the optimal endpoint.
-
Catalyst and Ligand Choice (for Catalyzed Reactions): For more challenging aminations, a palladium-catalyzed Buchwald-Hartwig amination can be employed.[10][11] The choice of palladium precursor and ligand is critical. For heteroaryl chlorides, ligands like Xantphos or Josiphos have shown good results in similar systems.[7][12]
-
Reagent and Solvent Purity: Ensure that all reagents and solvents are of high purity and are anhydrous, as water can lead to side reactions and catalyst deactivation.
Issue 3: Formation of Dark, Tar-like Impurities
Cause: The formation of dark, insoluble materials often indicates decomposition of starting materials, products, or the formation of polymeric byproducts.[6] This can be triggered by:
-
Excessively high reaction temperatures.
-
Presence of oxygen.
-
Use of a non-optimal solvent.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Selection: Choose a solvent that is stable under the reaction conditions and in which both the starting materials and the product are reasonably soluble. Common solvents for SNAr reactions include aprotic polar solvents like DMF, DMSO, or NMP, as well as ethereal solvents like dioxane or THF.
-
Temperature Control: Avoid localized overheating by ensuring efficient stirring and using a well-controlled heating source.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the formation of the common di-substituted byproduct.
Caption: Desired vs. Undesired Reaction Pathways.
III. Optimized Experimental Protocol for Monosubstitution
This protocol is designed to favor the selective monosubstitution of 2,6-dichloropyrazine with pentylamine.
Materials:
-
2,6-Dichloropyrazine
-
Pentylamine
-
Anhydrous Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of pentylamine (0.9 eq) in a small amount of anhydrous DMF.
-
Add the pentylamine solution dropwise to the stirred reaction mixture at room temperature over 30 minutes.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 4-8 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of pentylamine), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted starting material and the di-substituted byproduct.
-
Troubleshooting Workflow Diagram
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A step-by-step troubleshooting guide.
IV. Data Summary
The following table summarizes the expected impact of key reaction parameters on the formation of the di-substituted byproduct.
| Parameter | Condition | Expected Impact on Di-substitution | Rationale |
| Stoichiometry (Dichloropyrazine:Amine) | > 1:1 | Decrease | Limits the availability of the amine to react with the monosubstituted product. |
| 1:1 | Moderate | Balanced, but may still lead to di-substitution. | |
| < 1:1 | Increase | Excess amine drives the reaction towards the di-substituted product. | |
| Temperature | Low (e.g., 50-60 °C) | Decrease | The activation energy for the second substitution is generally higher. |
| High (e.g., > 100 °C) | Increase | Provides sufficient energy for the second substitution to occur readily. | |
| Amine Addition | Slow/Dropwise | Decrease | Maintains a low concentration of the nucleophile, favoring monosubstitution. |
| All at once | Increase | High initial concentration of the amine increases the rate of both substitutions. |
V. References
-
Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available at: [Link]
-
Google Patents. WO1993015075A1 - Preparation of 2-amino-6-chloropurine. Available at:
-
Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine. Available at:
-
ResearchGate. Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Semantic Scholar. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]
-
National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]
-
PubMed. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available at: [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
-
J-STAGE. Byproducts in the Synthesis of Di-2-pyrazinylmethane. Available at: [Link]
-
National Institutes of Health. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available at: [Link]
-
ResearchGate. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
-
ACS Publications. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Available at: [Link]
-
ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine. Available at: [Link]
-
RSC Publishing. Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
MDPI. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Available at: [Link]
-
ResearchGate. Pd-catalyzed amination of 2-amino-6-chloropyrazine 6. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
Sources
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Validation & Comparative
A Senior Scientist's Comparative Guide: 6-Chloro-N-pentylpyrazin-2-amine vs. Pyridine Derivatives in Modern Drug Discovery
For the discerning medicinal chemist, the selection of a core heterocyclic scaffold is a foundational decision that dictates the trajectory of a drug discovery program. Among the most prolific N-heterocycles, pyrazines and pyridines stand out as privileged structures, embedded in a multitude of FDA-approved therapeutics. This guide provides an in-depth, objective comparison between a representative substituted pyrazine, 6-Chloro-N-pentylpyrazin-2-amine , and the broader, versatile class of pyridine derivatives . We will dissect their comparative chemical properties, synthetic tractability, and biological applications, grounded in experimental rationale and data.
PART 1: The Core Scaffolds - A Physicochemical and Electronic Dissection
The fundamental difference between a pyrazine and a pyridine ring lies in the number and placement of nitrogen atoms. This seemingly subtle distinction imparts profound effects on the molecule's electronic nature, basicity, and interactional profile.
-
Pyridine: A mono-azaheterocycle, pyridine is structurally analogous to benzene with one CH group replaced by a nitrogen atom. The nitrogen's lone pair of electrons resides in an sp² orbital, not participating in the aromatic sextet. This makes the nitrogen atom basic and a strong hydrogen bond acceptor, a feature ubiquitously exploited in drug design to engage with biological targets.[1][2] The pyridine ring itself is electron-deficient compared to benzene, influencing its reactivity and the properties of its substituents.[1]
-
Pyrazine: As a 1,4-diazine, the pyrazine ring contains two nitrogen atoms positioned opposite each other. The inclusion of a second, electron-withdrawing nitrogen atom further depletes the ring's electron density, rendering it significantly more electron-deficient than pyridine.[3][4] Consequently, pyrazine is a much weaker base than pyridine (pKa of 0.65 for pyrazine vs. 5.2 for pyridine).[3][4] This reduced basicity can be a strategic advantage in drug design, minimizing off-target effects associated with highly basic compounds.
Caption: Fundamental differences between pyrazine and pyridine cores.
Below is a comparative table of calculated physicochemical properties for our target compound and a structurally analogous pyridine.
| Property | 6-Chloro-N-pentylpyrazin-2-amine | 6-Chloro-N-pentylpyridin-2-amine (Analog) | Field-Proven Insight & Rationale |
| Molecular Weight | 213.7 g/mol | 212.7 g/mol | Both compounds are well within the typical range for small molecule drugs, favoring good oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 3.1 | 3.4 | The slightly lower lipophilicity of the pyrazine derivative may offer a better balance between membrane permeability and aqueous solubility. The additional nitrogen atom increases polarity. |
| H-Bond Donors | 1 | 1 | Both possess an N-H donor on the exocyclic amine, a critical feature for forming key interactions with protein targets. |
| H-Bond Acceptors | 3 | 2 | The pyrazine offers an additional hydrogen bond acceptor site (the second ring nitrogen). This provides an extra handle for chemists to achieve target affinity and selectivity.[5][6] |
| pKa (strongest basic) | ~1.5 (estimated) | ~4.0 (estimated) | The significantly lower basicity of the pyrazine derivative reduces the likelihood of protonation at physiological pH, which can mitigate off-target liabilities such as hERG channel inhibition or lysosomal trapping. |
PART 2: Synthetic Tractability - A Guide to Practical Application
The ease and versatility of synthesis are paramount for generating chemical diversity in a drug discovery campaign. Both scaffolds are readily accessible, though their substitution patterns dictate the optimal synthetic strategies.
Experimental Protocol 1: Synthesis of 6-Chloro-N-pentylpyrazin-2-amine
The most direct route to this compound is via Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrazine ring makes it highly susceptible to this reaction.
Causality: The starting material, 2,6-dichloropyrazine, possesses two electronically distinct chlorine atoms. The chlorine at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of both adjacent nitrogen atoms. This inherent reactivity allows for selective mono-substitution under controlled conditions.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or isopropanol, add N-pentylamine (1.1 eq).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq), to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Validation of "6-Chloro-N-pentylpyrazin-2-amine" as a Kinase Inhibitor
This guide provides a rigorous, multi-faceted framework for the validation of "6-Chloro-N-pentylpyrazin-2-amine," a novel compound with potential kinase inhibitory activity. The pyrazine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, suggesting that this compound warrants thorough investigation.[1][2][3] This document will guide researchers through a logical, stepwise process, from initial target identification to cellular target engagement and mechanism of action studies. By comparing its performance against established inhibitors, we will build a comprehensive profile of this compound's potential as a selective and potent kinase inhibitor.
Initial Target Identification: Kinome Profiling
The first critical step is to understand the kinase selectivity profile of "6-Chloro-N-pentylpyrazin-2-amine." Given the vastness of the human kinome, an unbiased, high-throughput screening approach is essential to identify potential kinase targets.[4][5][6]
Experimental Rationale: Kinome profiling services offer a broad panel of kinases, allowing for a comprehensive initial assessment of a compound's inhibitory activity across the kinome.[7][8] This initial screen is crucial for identifying on-target and potential off-target activities early in the drug discovery process.[6]
Recommended Protocol: Broad Kinase Panel Screen
Several commercial services are available for kinome profiling, such as those offered by Reaction Biology, Pamgene, and MtoZ Biolabs.[4][5][6] A typical workflow involves:
-
Compound Submission: "6-Chloro-N-pentylpyrazin-2-amine" is submitted at a concentration of 1 µM. A pan-kinase inhibitor, such as Staurosporine , should be included as a positive control to ensure assay validity.
-
Assay Format: A radiometric assay (e.g., ³³PanQinase™) or a fluorescence-based assay is commonly used to measure kinase activity.[6][9]
-
Data Analysis: The percentage of inhibition for each kinase in the panel is determined. A common threshold for a "hit" is greater than 70% inhibition at the screening concentration.
Data Interpretation: The results will generate a "kinome tree" or a similar visualization, highlighting the kinases that are significantly inhibited by the compound. This provides the first glimpse into its selectivity and potential therapeutic targets.
Biochemical Validation: IC50 Determination and Mechanism of Action
Once potential kinase targets are identified, the next step is to quantify the potency of inhibition and understand how the compound interacts with the kinase.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor.[10][11][12]
Experimental Rationale: Determining the IC50 value allows for a quantitative comparison of the inhibitor's potency against different kinases and against other known inhibitors.[11][13] It is a crucial metric for lead optimization and for understanding the structure-activity relationship.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This protocol is a general guideline and should be optimized for each specific kinase-inhibitor pair.
-
Reagents and Materials:
-
Recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
"6-Chloro-N-pentylpyrazin-2-amine" (test compound)
-
Known inhibitor for the target kinase (positive control, e.g., a clinically approved inhibitor for the identified target)[14][15]
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[16][17]
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of "6-Chloro-N-pentylpyrazin-2-amine" (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
In a 384-well plate, add the kinase and the test compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at the Km value for the specific kinase to allow for a more accurate determination of inhibitor affinity.[18][19]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which measures luminescence.[16]
-
Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| 6-Chloro-N-pentylpyrazin-2-amine | Kinase X | Value |
| Reference Inhibitor | Kinase X | Value |
| 6-Chloro-N-pentylpyrazin-2-amine | Kinase Y | Value |
| Reference Inhibitor | Kinase Y | Value |
Mechanism of Action: ATP Competition Assay
Understanding whether an inhibitor is ATP-competitive is crucial for its development.[20][21]
Experimental Rationale: Most kinase inhibitors target the highly conserved ATP binding pocket.[22] An ATP competition assay determines if the inhibitor binds to this site by measuring the change in IC50 at varying ATP concentrations.
Protocol: ATP Competition Assay
-
Perform the in vitro kinase inhibition assay as described above, but at multiple fixed concentrations of ATP (e.g., Km, 10x Km, and 100x Km).[20]
-
Determine the IC50 value for "6-Chloro-N-pentylpyrazin-2-amine" at each ATP concentration.
-
Data Analysis: If the IC50 value increases with increasing ATP concentration, the inhibitor is ATP-competitive. The Cheng-Prusoff equation can be used to calculate the inhibitor constant (Ki) from the IC50 values.[18]
Workflow for Biochemical Validation:
Caption: Workflow for the biochemical validation of kinase inhibitors.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Confirming that a compound binds to its intended target within the complex environment of a cell is a critical validation step.[23][24][25]
Experimental Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in intact cells or cell lysates.[26][27] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[24]
Detailed Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target kinase.
-
Treat the cells with "6-Chloro-N-pentylpyrazin-2-amine" at various concentrations or a single saturating concentration. Include a vehicle control (DMSO).
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble target kinase in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble protein versus temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response CETSA: To determine the cellular potency, perform the assay at a single temperature (chosen from the melting curve) with a range of compound concentrations. This will generate a dose-response curve from which a cellular EC50 can be derived.[23]
Visualizing Cellular Target Engagement:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis and Data Summary
To put the data into context, it is essential to compare the performance of "6-Chloro-N-pentylpyrazin-2-amine" with that of established inhibitors targeting the same kinases.
Comparative Data Table:
| Parameter | 6-Chloro-N-pentylpyrazin-2-amine | Reference Inhibitor A (e.g., for Kinase X) | Reference Inhibitor B (e.g., for Kinase Y) |
| Biochemical Potency | |||
| IC50 vs. Kinase X (nM) | Value | Value | N/A |
| IC50 vs. Kinase Y (nM) | Value | N/A | Value |
| Mechanism of Action | |||
| ATP Competitive? | Yes/No | Yes/No | Yes/No |
| Cellular Engagement | |||
| CETSA Thermal Shift (°C) | Value | Value | Value |
| Cellular EC50 (µM) | Value | Value | Value |
Downstream Signaling Pathway Analysis
Once target engagement is confirmed, the next logical step is to investigate the functional consequences of inhibiting the target kinase.
Experimental Approach:
-
Phospho-protein Analysis: Use Western blotting or multiplexed immunoassays to measure the phosphorylation status of known downstream substrates of the target kinase. A decrease in substrate phosphorylation upon treatment with "6-Chloro-N-pentylpyrazin-2-amine" would provide further evidence of on-target activity.
-
Phenotypic Assays: Depending on the known function of the target kinase, assess the impact of the inhibitor on cellular processes such as proliferation, apoptosis, or migration.
Signaling Pathway Diagram:
Caption: Example of a signaling pathway affected by a kinase inhibitor.
Conclusion
This guide outlines a comprehensive and rigorous workflow for the validation of "6-Chloro-N-pentylpyrazin-2-amine" as a kinase inhibitor. By following this structured approach, researchers can confidently determine its potency, selectivity, mechanism of action, and cellular target engagement. The inclusion of comparative data against established inhibitors is crucial for understanding the compound's potential and for making informed decisions about its further development as a chemical probe or therapeutic lead. The combination of biochemical and cellular assays provides a self-validating system, ensuring the generation of robust and reliable data.
References
-
Pamgene. KinomePro. [Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
International Centre for Kinase Profiling. ATP Competition Assay. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1475, pp. 223-238). Humana Press. [Link]
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Vasta, J. D., Scott, J. D., & Robers, M. B. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(12), 3357-3366. [Link]
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Advanced Journal of Chemistry, Section A. (2021). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 4(1), 59-70. [Link]
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American Society of Clinical Oncology. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Journal of Clinical Oncology, 23(16_suppl), 9619-9619. [Link]
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Brehmer, D., & Montenarh, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]
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Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
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Al-Ostoot, F. H., & El-Sayed, M. A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
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bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]
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AACR Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. [Link]
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Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
PubMed. (n.d.). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. [Link]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 145-169. [Link]
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National Institutes of Health. (2022). Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties. Briefings in Bioinformatics, 23(4), bbac209. [Link]
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ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1917. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
National Institutes of Health. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1404-1416.e4. [Link]
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Frontiers in Pharmacology. (2020). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 11, 1023. [Link]
-
Journal of Applied Pharmaceutical Science. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 066-077. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Taylor & Francis Online. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
National Institutes of Health. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
ResearchGate. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. [Link]
-
PubMed. (1977). Central Serotonin-Like Activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212). European Journal of Pharmacology, 44(1), 65-74. [Link]
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MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
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A Comprehensive Guide to the Synthesis and Bioactivity of 6-Chloro-N-pentylpyrazin-2-amine: A Reproducibility Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the synthesis and potential bioactivity of 6-Chloro-N-pentylpyrazin-2-amine. Recognizing the paramount importance of reproducibility in scientific research, this document is structured to not only present a plausible synthetic route and propose biological evaluation strategies but also to critically assess the factors that influence the consistency and reliability of these processes.
Introduction: The Promise of a Novel Pyrazine Derivative
6-Chloro-N-pentylpyrazin-2-amine is a substituted pyrazine, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of a chlorine atom and an N-pentyl group is anticipated to modulate the molecule's physicochemical characteristics, such as lipophilicity and electronic properties, which in turn could significantly influence its biological activity and pharmacokinetic profile. This guide delves into a proposed synthesis of this novel compound, explores its potential therapeutic applications based on established structure-activity relationships, and provides a framework for its reproducible scientific investigation.
Synthesis: A Modern Approach to N-Alkylation
The direct N-alkylation of amino-heterocycles is often fraught with challenges, primarily the propensity for over-alkylation, leading to a mixture of products and compromising reproducibility. To circumvent these issues, we propose a contemporary and efficient method: "Borrowing Hydrogen" catalysis. This elegant, atom-economical approach utilizes a transition metal catalyst to facilitate the reaction between an amine and an alcohol, producing only water as a byproduct.[1][2]
Proposed Synthetic Protocol: Catalytic N-Alkylation via Borrowing Hydrogen
This protocol is predicated on well-established procedures for the N-alkylation of heteroaromatic amines utilizing a ruthenium-based catalytic system.[3]
Materials:
-
2-Amino-6-chloropyrazine
-
1-Pentanol
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene chloride dimer)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Argon Gas Supply
-
Standard Schlenk line and glassware for inert atmosphere chemistry
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Procedure:
-
Reaction Assembly: Under a positive pressure of argon, a flame-dried Schlenk flask is charged with 2-amino-6-chloropyrazine (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), and dppf (0.055 mmol, 5.5 mol%).
-
Reagent Addition: Anhydrous toluene (5 mL) is introduced via syringe, followed by the addition of 1-pentanol (1.2 mmol) and potassium tert-butoxide (1.2 mmol).
-
Reaction Execution: The reaction vessel is sealed and heated to 110 °C with vigorous stirring for 24 hours. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the reaction is cooled to ambient temperature and quenched by the addition of water (10 mL). The product is extracted into ethyl acetate (3 x 15 mL).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude material is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 6-Chloro-N-pentylpyrazin-2-amine.
-
Structural Verification: The identity and purity of the final compound must be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Chloro-N-pentylpyrazin-2-amine.
A Comparative Analysis of Synthetic Strategies
| Method | Advantages | Disadvantages | Reproducibility |
| Borrowing Hydrogen | High atom economy, milder reaction conditions, superior selectivity for mono-alkylation.[1] | Requires specialized and often costly catalyst systems.[4] | Generally high, though contingent on catalyst quality and stringent reaction control.[5] |
| Classical N-Alkylation (with Pentyl Halide) | Utilizes readily available and simple reagents. | Susceptible to over-alkylation, necessitates the use of strong bases, and can generate multiple side products. | Often poor due to the inherent lack of selectivity, leading to inconsistent product profiles. |
| Reductive Amination | An effective method for the synthesis of secondary amines. | Requires a stoichiometric quantity of a reducing agent and may necessitate the use of protecting groups for other functionalities. | Moderate to good, with reproducibility being dependent on the choice of reducing agent and reaction conditions.[6] |
Exploring the Bioactive Potential
While no specific biological data for 6-Chloro-N-pentylpyrazin-2-amine has been published, its structural motifs suggest several promising avenues for investigation. The N-alkylated aminopyrazine core is a known pharmacophore with documented antimicrobial, anticancer, and kinase inhibitory activities.[7] The addition of a pentyl chain enhances the molecule's lipophilicity, potentially improving its ability to traverse cellular membranes and interact with intracellular targets.
Potential Biological Activities and Recommended Assays
| Potential Activity | Scientific Rationale | Proposed In Vitro Assay |
| Antimicrobial | The pyrazine nucleus is a constituent of many natural and synthetic antimicrobial agents.[8] | Broth microdilution assay to establish the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogenic bacteria and fungi.[9][10] |
| Anticancer (Cytotoxicity) | Halogenated aromatic systems are prevalent in a multitude of approved anticancer therapeutics. | MTT or resazurin-based assays to quantify cytotoxic effects on a panel of diverse cancer cell lines (e.g., HeLa, MCF-7) and a non-malignant cell line (e.g., HEK293) for determining IC₅₀ values and preliminary selectivity.[11] |
| Kinase Inhibition | The aminopyrazine scaffold is recognized as a "hinge-binding" motif, a key interaction for many protein kinase inhibitors.[12] | A panel of in vitro kinase inhibition assays against therapeutically relevant kinases to determine IC₅₀ values and establish a preliminary selectivity profile.[13][14] |
Detailed Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility
Materials:
-
Mueller-Hinton Broth (MHB)
-
Standardized cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well microtiter plates
-
Microplate reader or spectrophotometer
Procedure:
-
Inoculum Standardization: Aseptically prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.[15]
-
Compound Preparation: A stock solution of 6-Chloro-N-pentylpyrazin-2-amine is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then performed in MHB directly in the 96-well plate to generate a range of test concentrations.[9]
-
Inoculation and Incubation: The standardized inoculum is added to each well containing the diluted compound. Appropriate controls, including a positive control (inoculum without compound) and a negative control (broth only), must be included. The plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.[16]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[10]
Hypothesized Mechanism of Action: Kinase Inhibition
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Ensuring Reproducibility: A Commitment to Scientific Integrity
In Synthesis:
The consistency of the proposed "borrowing hydrogen" synthesis is contingent upon meticulous control over several key parameters:
-
Catalyst Integrity: The purity and activity of the ruthenium catalyst and its associated ligand are paramount. Each new batch of catalyst should be validated.
-
Atmospheric Control: The reaction's sensitivity to atmospheric oxygen and moisture necessitates the strict maintenance of an inert argon atmosphere.
-
Reagent Quality: All starting materials and the reaction solvent must be of high purity and anhydrous.
-
Thermal Regulation: Precise and stable temperature control is crucial for optimal catalyst performance and to minimize the formation of byproducts.
To establish a self-validating synthetic process, the following practices are recommended:
-
Quantitative Monitoring: Employing an internal standard for reaction monitoring by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy will provide accurate data on reaction conversion.
-
Standardized Purification: Adherence to a consistent and well-defined purification protocol is essential for obtaining the final product with uniform purity.
-
Comprehensive Characterization: Every batch of the synthesized compound must be rigorously characterized by NMR and mass spectrometry to verify its identity and purity.
In Bioactivity Assays:
The reproducibility of biological data hinges on the following factors:
-
Cell Line Authentication: The use of authenticated and mycoplasma-free cell lines from a certified repository is non-negotiable.
-
Standardized Assay Parameters: Key parameters such as cell passage number, seeding density, incubation times, and reagent concentrations must be kept consistent across all experiments.
-
Compound Integrity: The purity of the test compound must be high, and it should be stored under conditions that prevent degradation.
-
Rigorous Controls: The inclusion of appropriate positive, negative, and vehicle controls in every assay is fundamental for data validation.
A self-validating bioassay system should incorporate:
-
Dose-Response Analysis: The generation of complete dose-response curves is necessary for the accurate determination of IC₅₀ or MIC values.
-
Statistical Rigor: Data from multiple independent experiments should be subjected to appropriate statistical analysis.
-
Reference Standards: The inclusion of a known active compound as a positive control serves to validate the performance and sensitivity of the assay.
Comparative Landscape: Positioning a Novel Compound
6-Chloro-N-pentylpyrazin-2-amine in the Context of Other Bioactive Heterocycles:
| Compound Class | Synthetic Accessibility | Spectrum of Bioactivity | Potential for Drug Resistance |
| N-Alkyl-aminopyrazines | Moderate, with a preference for catalytic methods. | Broad, encompassing antimicrobial, anticancer, and kinase inhibition. | Target-dependent and requires further investigation. |
| Quinolones | Well-established, often multi-step, synthetic routes. | Primarily antibacterial. | Widespread clinical resistance is a major challenge. |
| Triazoles | Generally accessible through straightforward synthetic methods. | Primarily antifungal. | The emergence of resistance is a growing clinical concern. |
| Imidazoles | A wide variety of versatile synthetic approaches are available. | Broad, with examples of antifungal, anticancer, and anti-inflammatory agents. | Varies significantly depending on the specific compound and its molecular target. |
Conclusion and Future Directions
This guide has outlined a strategic and reproducible approach to the synthesis and biological evaluation of the novel compound, 6-Chloro-N-pentylpyrazin-2-amine. The proposed "borrowing hydrogen" synthetic methodology represents a significant improvement over classical N-alkylation techniques in terms of efficiency and selectivity. Based on a thorough analysis of structure-activity relationships, this compound emerges as a compelling candidate for screening in antimicrobial, anticancer, and kinase inhibition assays. The detailed protocols and emphasis on reproducibility are intended to provide a solid foundation for researchers to reliably synthesize and investigate this promising molecule. The path forward necessitates the experimental validation of the proposed synthesis and a comprehensive exploration of the biological activities of 6-Chloro-N-pentylpyrazin-2-amine, with the ultimate goal of contributing to the development of new and effective therapeutic agents.
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A Comparative Guide to Cross-Reactivity Profiling of 6-Chloro-N-pentylpyrazin-2-amine
In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream risks and costs.[1][2] Undesired off-target interactions are a primary contributor to preclinical and clinical safety failures.[1] This guide provides a comprehensive framework for the cross-reactivity profiling of the novel compound, 6-Chloro-N-pentylpyrazin-2-amine, a member of the versatile pyrazine class of molecules known for a wide array of biological activities.[3] While specific biological data for this particular compound is emerging, the principles and methodologies outlined herein provide a robust strategy for its characterization and comparison against alternative scaffolds.
The pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[3] For instance, certain aminopyrazine derivatives have been investigated as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Fibroblast Growth Factor Receptor (FGFR).[4][5] Given this precedent, a thorough investigation into the selectivity of 6-Chloro-N-pentylpyrazin-2-amine is a critical step in its development.
This guide will delineate a multi-tiered approach to profiling, from broad, cost-effective panel screening to in-depth, cell-based target engagement assays. We will explore the rationale behind each experimental choice, present data in a comparative format, and provide detailed, actionable protocols.
Part 1: Initial Broad-Panel Screening for Off-Target Liabilities
The initial step in profiling a new chemical entity is to cast a wide net to identify potential off-target interactions across diverse protein families. This is most efficiently achieved through outsourced broad-panel screening services.
Rationale and Experimental Choice:
Commercial panels, such as those offered by Eurofins Discovery (including the former Cerep and Panlabs panels), provide a cost-effective method to rapidly assess a compound against hundreds of clinically relevant off-targets, including GPCRs, ion channels, kinases, and enzymes.[6][7][8] This initial screen serves as a critical risk assessment tool, highlighting potential liabilities that may warrant further investigation or deprioritization of the compound.[6]
Comparative Alternatives:
For the purposes of this guide, we will compare the hypothetical profiling data of 6-Chloro-N-pentylpyrazin-2-amine with two well-characterized kinase inhibitors with distinct selectivity profiles:
-
Compound A (Hypothetical Selective Inhibitor): A highly selective inhibitor of Kinase X.
-
Compound B (Hypothetical Multi-Kinase Inhibitor): A known promiscuous inhibitor targeting multiple kinase families.
Data Summary Table: Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Target | 6-Chloro-N-pentylpyrazin-2-amine | Compound A (Selective) | Compound B (Multi-Kinase) |
| Kinases | Kinase X | 85% | 95% | 92% |
| Kinase Y | 15% | 5% | 88% | |
| Kinase Z | 5% | 2% | 75% | |
| GPCRs | Adenosine A3 | 45% | 8% | 55% |
| 5-HT2B | 52% | 12% | 65% | |
| Ion Channels | hERG | <10% | <5% | 35% |
Interpretation:
The hypothetical data suggests that 6-Chloro-N-pentylpyrazin-2-amine exhibits significant activity against Kinase X, with some moderate off-target activity on the Adenosine A3 and 5-HT2B GPCRs. Crucially, its liability against the hERG channel, a key cardiotoxicity marker, is low. In comparison, Compound A demonstrates high selectivity for Kinase X, while Compound B shows broad activity across multiple targets, highlighting its promiscuous nature.
Part 2: In-Depth Kinase Selectivity Profiling
Based on the initial screen, a deeper dive into the kinome is warranted to understand the full spectrum of kinase interactions.
Rationale and Experimental Choice:
The KINOMEscan™ platform from Eurofins Discovery is an industry-standard competition binding assay that provides quantitative assessment of interactions across a vast panel of kinases.[9][10][11] This technology is instrumental in determining a compound's selectivity score and identifying both primary targets and potential off-targets within the kinase family.[9]
Experimental Workflow: KINOMEscan™ Profiling
Caption: KINOMEscan Workflow for Kinase Profiling.
Data Summary Table: KINOMEscan™ Results (Kd in nM)
| Kinase | 6-Chloro-N-pentylpyrazin-2-amine (Kd, nM) | Compound A (Kd, nM) | Compound B (Kd, nM) |
| Kinase X | 50 | 10 | 25 |
| Kinase Y | >10,000 | >10,000 | 150 |
| Kinase Z | >10,000 | >10,000 | 300 |
| VEGFR2 | 800 | >10,000 | 95 |
| PDGFRβ | 1200 | >10,000 | 110 |
Interpretation:
The KINOMEscan™ data confirms Kinase X as the primary target for 6-Chloro-N-pentylpyrazin-2-amine with a Kd of 50 nM. It also reveals weaker, but potentially relevant, off-target interactions with VEGFR2 and PDGFRβ. This level of detail is crucial for guiding structure-activity relationship (SAR) studies to improve selectivity.
Part 3: Cellular Target Engagement Validation
Biochemical and binding assays are invaluable, but they do not fully recapitulate the complex environment of a living cell. Therefore, validating target engagement in a cellular context is a critical next step.
Rationale and Experimental Choice:
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells or cell lysates.[12][13][14] It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[13][14] This provides direct evidence of target interaction in a more physiologically relevant setting.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of 6-Chloro-N-pentylpyrazin-2-amine or vehicle control for a specified time (e.g., 1 hour).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[15]
-
Lysis: Lyse the cells using freeze-thaw cycles or detergent-based buffers.[15]
-
Separation: Centrifuge the lysates to separate soluble proteins from precipitated aggregates.
-
Detection: Analyze the soluble fraction by Western blot or other quantitative protein detection methods (e.g., AlphaScreen®) to determine the amount of soluble Kinase X remaining at each temperature.[12]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature (ΔTm) upon compound treatment.
Experimental Workflow: CETSA®
Caption: CETSA® Workflow for Cellular Target Engagement.
Data Summary Table: CETSA® Results
| Compound | Target | Cell Line | ΔTm (°C) at 1 µM |
| 6-Chloro-N-pentylpyrazin-2-amine | Kinase X | Cell Line A | +5.2 |
| VEGFR2 | Cell Line B | +1.5 | |
| Compound A (Selective) | Kinase X | Cell Line A | +6.1 |
| VEGFR2 | Cell Line B | +0.2 | |
| Compound B (Multi-Kinase) | Kinase X | Cell Line A | +4.8 |
| VEGFR2 | Cell Line B | +4.1 |
Interpretation:
The CETSA® results confirm that 6-Chloro-N-pentylpyrazin-2-amine engages Kinase X in a cellular context, as indicated by the significant thermal stabilization. The smaller shift observed for VEGFR2 suggests a weaker interaction in cells, consistent with the KINOMEscan™ data. This cellular validation provides a higher degree of confidence in the on-target activity of the compound.
Conclusion and Future Perspectives
This comprehensive, multi-tiered approach to cross-reactivity profiling provides a robust framework for characterizing novel compounds like 6-Chloro-N-pentylpyrazin-2-amine. By integrating broad-panel screening, in-depth kinome profiling, and cellular target engagement assays, researchers can build a detailed understanding of a compound's selectivity profile.
The hypothetical data presented herein for 6-Chloro-N-pentylpyrazin-2-amine suggests a promising candidate with a primary target of Kinase X and manageable off-target activities. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the pyrazine scaffold.[3]
-
Mechanism of Action Elucidation: Deeper investigation into the functional consequences of target and off-target engagement through downstream signaling pathway analysis.
-
In Vivo Studies: Assessment of efficacy and safety in relevant animal models.
By following a logical and self-validating experimental cascade, drug discovery teams can make more informed decisions, ultimately increasing the probability of success in developing safe and effective therapeutics.
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Head-to-head comparison of different "6-Chloro-N-pentylpyrazin-2-amine" synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted aminopyrazines is a cornerstone of medicinal chemistry, providing scaffolds for a multitude of therapeutic agents. 6-Chloro-N-pentylpyrazin-2-amine is a key intermediate whose efficient synthesis is critical for downstream drug development and discovery programs. This guide provides a detailed, head-to-head comparison of the three primary synthetic strategies for this molecule: direct Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig amination, and a sequential N-alkylation approach. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route to inform your synthetic planning.
At a Glance: Comparative Analysis of Synthesis Routes
| Feature | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination | Route 3: N-Alkylation of 2-Amino-6-chloropyrazine |
| Starting Materials | 2,6-Dichloropyrazine, Pentylamine | 2,6-Dichloropyrazine, Pentylamine | 2-Amino-6-chloropyrazine, Pentyl Bromide |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., EtOH, DMSO) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) |
| Reaction Conditions | High temperature (100-160 °C) | Mild to moderate temperature (RT - 100 °C) | Moderate temperature (60-100 °C) |
| Typical Yield | Good to Excellent (70-90%) | Excellent (>90%) | Moderate to Good (50-75%), risk of over-alkylation |
| Selectivity | Good for mono-amination; second substitution is slower. | Excellent for mono-amination. | Moderate; risk of di-alkylation (N,N-dipentyl) reduces yield. |
| Cost & Complexity | Low cost, operationally simple. | High cost (catalyst & ligand), requires inert atmosphere. | Moderate cost, potential for complex purification. |
| Scalability | Highly scalable. | Scalable, but catalyst cost can be a factor. | Moderate; purification challenges can hinder scalability. |
| Ideal Application | Large-scale, cost-driven synthesis. | High-value synthesis, broad substrate scope, mild conditions required. | Situations where 2-amino-6-chloropyrazine is a readily available starting material. |
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)
This is the most classical and straightforward approach. The reaction proceeds via the addition of the nucleophilic amine to the electron-deficient pyrazine ring, followed by the elimination of a chloride ion.
Mechanistic Insight
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms susceptible to nucleophilic attack. The chlorine atoms further activate the ring for substitution. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anion, whose formation is the rate-determining step.[1] The initial substitution of one chlorine with an electron-donating amino group deactivates the ring, making the second substitution significantly slower and allowing for selective mono-amination under controlled conditions.[2]
Caption: SNAr mechanism for the synthesis of 6-Chloro-N-pentylpyrazin-2-amine.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyrazine (1.0 eq), pentylamine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent: Add ethanol or dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.
-
Reaction: Heat the mixture to reflux (for ethanol, ~80 °C) or 120 °C (for DMSO) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. If using DMSO, dilute with a large volume of water and extract with ethyl acetate (3x). If using ethanol, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product as a solid.
Route 2: Buchwald-Hartwig Amination
A powerful and versatile method, the Buchwald-Hartwig amination utilizes a palladium catalyst to form the C-N bond under milder conditions than SNAr.[2][3] This reaction is highly valued for its broad substrate scope and functional group tolerance.[4]
Mechanistic Insight
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. The amine then coordinates to the palladium center, and following deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) being highly effective at promoting the key steps of the cycle.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
-
Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask.
-
Reagents: Add 2,6-dichloropyrazine (1.0 eq) and anhydrous toluene. Stir for 5 minutes, then add pentylamine (1.1 eq).
-
Reaction: Seal the flask and heat the mixture to 80-100 °C. Monitor the reaction by LC-MS. The reaction is often complete within 2-8 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the pure product.
Route 3: N-Alkylation of 2-Amino-6-chloropyrazine
This two-step conceptual approach involves first having or synthesizing 2-amino-6-chloropyrazine, which is commercially available, and then attaching the pentyl group to the nitrogen atom.[5] The primary challenge of this route is controlling selectivity to avoid over-alkylation.
Mechanistic Insight
The reaction is a standard SN2 substitution where the amino group of 2-amino-6-chloropyrazine acts as a nucleophile, attacking the electrophilic carbon of pentyl bromide and displacing the bromide ion.[6] A significant drawback is that the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces the tertiary amine (6-chloro-N,N-dipentylpyrazin-2-amine) as a major byproduct. Using the amine as its hydrobromide salt and a carefully controlled amount of base can sometimes improve selectivity for mono-alkylation.[6]
Caption: N-Alkylation pathway and the competing over-alkylation side reaction.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask, add 2-amino-6-chloropyrazine (1.0 eq), pentyl bromide (1.1 eq), and finely ground potassium carbonate (2.5 eq).[7]
-
Solvent: Add N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.5-1.0 M.
-
Reaction: Heat the mixture to 80 °C and stir. Monitor the reaction carefully by LC-MS, watching for the formation of both the desired product and the di-alkylated byproduct. The reaction may be complete in 4-10 hours.
-
Work-up: Cool the reaction mixture, pour it into a large volume of water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over anhydrous sodium sulfate and concentrate. The product mixture must be carefully separated by column chromatography to isolate the desired secondary amine from the tertiary amine byproduct and any unreacted starting material.
Conclusion and Recommendations
The choice of synthetic route for 6-Chloro-N-pentylpyrazin-2-amine depends heavily on the specific project requirements, including scale, budget, and available equipment.
-
For large-scale, cost-effective synthesis, the direct SNAr (Route 1) is the superior choice. Its operational simplicity, low-cost reagents, and high scalability make it ideal for manufacturing campaigns.
-
When mild conditions are paramount or when dealing with sensitive functional groups on more complex analogues, the Buchwald-Hartwig amination (Route 2) offers unmatched performance. Despite the higher cost, its reliability, high yields, and excellent selectivity make it the gold standard in many research and development settings.
-
The N-alkylation approach (Route 3) is generally the least favorable due to the inherent challenge of controlling selectivity, which complicates purification and lowers the effective yield. It should only be considered if 2-amino-6-chloropyrazine is a readily available and significantly cheaper starting material than 2,6-dichloropyrazine, and if purification capabilities are robust.
By understanding the distinct advantages and limitations of each method, researchers can make an informed decision to select the optimal synthetic strategy for their specific needs.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2010). One-step synthetic method of 2-amino-6-chloropurine. Available at: [Link]
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ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Available at: [Link]
- Google Patents. (n.d.). CN101139348A - The synthetic method of 2-amino-6-chloropurine.
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Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][5][8][9]thiadiazole Series. Available at: [Link]
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-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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ResearchGate. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][5][8][9]thiadiazole Series. Available at: [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
- Google Patents. (n.d.). US4736029A - Process for preparing 2-amino-6-chloropurine.
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
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Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
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RSC Publishing. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at: [Link]
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Available at: [Link]
- Google Patents. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
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RSC Publishing. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Available at: [Link]
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National Institutes of Health. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
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PubMed. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Available at: [Link]
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FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Available at: [Link]
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ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Available at: [Link]
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National Institutes of Health. (2023). Free Amino Group Transfer via α‐Amination of Native Carbonyls. Available at: [Link]
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A Proposed Research Framework for Evaluating the Anticancer Potential of 6-Chloro-N-pentylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
The field of oncology is in perpetual pursuit of novel chemical entities that can serve as effective anticancer agents. Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, with a diverse range of mechanisms at the cellular level.[1][2][3] This guide outlines a comprehensive, scientifically rigorous framework for the initial investigation of a novel compound, "6-Chloro-N-pentylpyrazin-2-amine." As this is a compound with no currently available public data on its biological activity, this document serves as a roadmap for its initial screening, characterization, and benchmarking against established chemotherapeutic agents.
The proposed research is structured in a phased approach, beginning with broad cytotoxicity screening to establish any potential anticancer activity. If cytotoxic effects are observed, the framework progresses to mechanistic studies to elucidate the pathways through which the compound may be acting. This structured approach ensures a logical, evidence-based evaluation of the compound's therapeutic potential.
Phase 1: Benchmarking Strategy and Initial In Vitro Cytotoxicity Profiling
The primary objective of this phase is to determine if 6-Chloro-N-pentylpyrazin-2-amine exhibits cytotoxic or anti-proliferative effects against cancer cells. This will be achieved by determining the half-maximal inhibitory concentration (IC50) across a panel of representative cancer cell lines.
Selection of Benchmark Anticancer Agents
To provide context for any observed activity, the novel compound will be benchmarked against well-characterized chemotherapeutic drugs that represent different mechanisms of action. This allows for a robust comparison and initial mechanistic hypotheses.
-
Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting topoisomerase II, thereby blocking DNA replication and transcription.[4][][6] It is a widely used, broad-spectrum anticancer agent.[]
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[7][8][9] This damage disrupts DNA repair mechanisms and induces apoptosis.[7]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their normal dynamic disassembly.[10][11] This leads to mitotic arrest and subsequent apoptotic cell death.[10][12]
Selection of Cancer Cell Lines
A diverse panel of human cancer cell lines should be selected to screen for broad-spectrum activity. A suggested starting panel could include:
-
MCF-7: Breast cancer (estrogen receptor-positive)
-
MDA-MB-231: Breast cancer (triple-negative, aggressive)
-
HCT-116: Colon cancer
-
A549: Lung cancer
-
K-562: Leukemia (suspension cell line)[13]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14]
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment and recovery.[16]
-
Compound Treatment: Prepare serial dilutions of "6-Chloro-N-pentylpyrazin-2-amine" and the benchmark agents (Doxorubicin, Cisplatin, Paclitaxel) in complete culture medium. The concentration range should be broad (e.g., 0.01 µM to 100 µM).
-
Incubation: Remove the initial medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[16] During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570-590 nm using a microplate reader.[15]
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
Data Presentation: Comparative IC50 Values
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Compound | Cell Line | IC50 (µM) after 48h |
| 6-Chloro-N-pentylpyrazin-2-amine | MCF-7 | Experimental Result |
| MDA-MB-231 | Experimental Result | |
| HCT-116 | Experimental Result | |
| Doxorubicin (Benchmark) | MCF-7 | Experimental Result |
| MDA-MB-231 | Experimental Result | |
| HCT-116 | Experimental Result | |
| Cisplatin (Benchmark) | MCF-7 | Experimental Result |
| MDA-MB-231 | Experimental Result | |
| HCT-116 | Experimental Result | |
| Paclitaxel (Benchmark) | MCF-7 | Experimental Result |
| MDA-MB-231 | Experimental Result | |
| HCT-116 | Experimental Result |
Workflow Visualization
Phase 2: Mechanistic Elucidation
If "6-Chloro-N-pentylpyrazin-2-amine" demonstrates significant cytotoxicity (e.g., low micromolar IC50 values) in Phase 1, the next logical step is to investigate its mechanism of action. Key cellular processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic).
Step-by-Step Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat them with "6-Chloro-N-pentylpyrazin-2-amine" at concentrations around its IC50 value for 24-48 hours. Include an untreated control and a positive control (e.g., Doxorubicin).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the population across the different phases of the cell cycle (G0/G1, S, G2/M). Many anticancer drugs induce cell death by causing arrest at specific cell cycle checkpoints.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[18][19] Fix for at least 30 minutes on ice.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[19][20]
-
Incubation: Incubate for 15-30 minutes at room temperature.[21]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[19] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
Hypothetical Signaling Pathway Investigation
Based on the results of the cell cycle and apoptosis assays, further investigation into specific signaling pathways can be planned. Many pyrazine derivatives are known to function as kinase inhibitors.[3] Common pathways implicated in cancer cell survival and proliferation include the MAPK/ERK and PI3K/AKT pathways.[22][23]
Discussion and Future Directions
The successful completion of this research framework will provide a foundational dataset for "6-Chloro-N-pentylpyrazin-2-amine."
-
Interpretation of Outcomes: If the compound shows potent and selective cytotoxicity against cancer cells compared to non-cancerous cell lines (not included in this initial screen but a crucial next step), it warrants further development. The IC50 values will provide a direct comparison to established drugs like Doxorubicin and Cisplatin.[24]
-
Mechanistic Insights: Results from the apoptosis and cell cycle assays will provide the first clues into its mechanism of action. For example, a significant increase in the Sub-G1 population in cell cycle analysis would strongly suggest apoptosis, which can be confirmed by Annexin V staining. An accumulation of cells in the G2/M phase might suggest a mechanism similar to Paclitaxel, involving microtubule disruption.[10]
-
Next Steps: Positive results would justify more advanced studies, including:
-
Screening against a broader panel of cancer cell lines.
-
Western blot analysis to probe for changes in key proteins within suspected signaling pathways (e.g., phosphorylation status of ERK, AKT; levels of pro- and anti-apoptotic Bcl-2 family proteins).
-
In vivo studies using xenograft models to assess efficacy and toxicity in a living organism.
-
This structured guide provides a robust, logical, and scientifically sound pathway for the initial evaluation of "6-Chloro-N-pentylpyrazin-2-amine," ensuring that any future development is built upon a solid foundation of preclinical data.
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ResearchGate. (n.d.). Mechanism of action of doxorubicin. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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A Definitive Guide to the Structural Confirmation of 6-Chloro-N-pentylpyrazin-2-amine Derivatives
This guide provides a comprehensive framework for the unequivocal structural determination of 6-Chloro-N-pentylpyrazin-2-amine and its derivatives. As a class of compounds holding significant potential in medicinal chemistry and materials science, precise structural confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring reproducibility in research and development. This document moves beyond a simple recitation of methods, offering a logical, self-validating workflow grounded in the fundamental principles of spectroscopic analysis.
Part 1: Foundational Analytical Techniques for Structural Elucidation
The structural confirmation of novel chemical entities relies on a synergistic application of multiple analytical techniques. For substituted chloropyrazines, a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy provides a complete picture of the molecule's constitution.
Mass Spectrometry (MS): The First Clue to Molecular Identity
Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental formula of a compound. For halogenated compounds, MS offers a particularly distinctive signature.
Expertise & Experience: When analyzing a compound like 6-Chloro-N-pentylpyrazin-2-amine, the most critical feature to observe in the mass spectrum is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[1][2][3] This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) that is two mass units heavier and approximately one-third the intensity of the M+ peak. The presence of this 3:1 isotopic pattern is a strong indicator of a monochlorinated compound.
Trustworthiness: High-resolution mass spectrometry (HRMS) should be employed to obtain a highly accurate mass measurement of the molecular ion. This allows for the calculation of the elemental formula, providing a self-validating check on the compound's identity. For C₁₁H₁₆ClN₃, the expected exact mass would be calculated and compared against the experimental value, with a deviation of less than 5 ppm being the standard for confirmation.
Expected Fragmentation: Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[4] Key expected fragments for 6-Chloro-N-pentylpyrazin-2-amine would arise from:
-
Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen of the pentylamino group.
-
Loss of the pentyl chain: Cleavage of the N-pentyl bond.
-
Loss of chlorine: Fragmentation of the C-Cl bond from the pyrazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous structural assignment.[5][6][7]
Expertise & Experience:
-
¹H NMR: For the pyrazine ring of 6-Chloro-N-pentylpyrazin-2-amine, two signals in the aromatic region (typically δ 7.5-8.5 ppm) are expected. These would appear as singlets due to the substitution pattern. The N-H proton of the secondary amine will likely appear as a broad signal, and its chemical shift can be concentration and solvent-dependent.[8] The protons of the N-pentyl chain will exhibit characteristic multiplets in the aliphatic region (δ 0.9-3.5 ppm). The methylene group attached to the nitrogen (N-CH₂) will be the most downfield of the alkyl signals due to the deshielding effect of the nitrogen atom.
-
¹³C NMR: The pyrazine ring will show four distinct carbon signals in the downfield region (typically δ 130-160 ppm). The carbon bearing the chlorine atom will be significantly affected. The five carbons of the pentyl chain will appear in the upfield aliphatic region.
Trustworthiness & Authoritative Grounding:
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will be crucial for confirming the connectivity of the protons within the N-pentyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for 6-Chloro-N-pentylpyrazin-2-amine would be between the N-CH₂ protons of the pentyl group and the C2 and C3 carbons of the pyrazine ring, as well as between the pyrazine ring protons and the surrounding ring carbons. This data provides irrefutable evidence of the location of the N-pentyl group and the chlorine atom.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups within a molecule.
Expertise & Experience: For 6-Chloro-N-pentylpyrazin-2-amine, the IR spectrum should display characteristic absorption bands:
-
N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ for the secondary amine.[9]
-
C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the pentyl group and potentially weak bands above 3000 cm⁻¹ for the sp² C-H bonds of the pyrazine ring.
-
C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region are characteristic of the pyrazine ring.[10][11]
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.
Part 2: A Validating Experimental Workflow for Structural Confirmation
The following workflow provides a logical sequence of experiments to ensure the accurate structural confirmation of a newly synthesized batch of a 6-Chloro-N-pentylpyrazin-2-amine derivative.
Step-by-Step Methodology:
-
Synthesis and Purification: Begin with the purified compound, ensuring the absence of starting materials and by-products, typically confirmed by TLC or LC-MS.
-
HRMS Analysis: Acquire a high-resolution mass spectrum to determine the accurate mass and confirm the elemental formula (e.g., C₁₁H₁₆ClN₃). Verify the presence of the characteristic 3:1 M+ to M+2 isotopic cluster, confirming the presence of a single chlorine atom.
-
FT-IR Spectroscopy: Obtain an FT-IR spectrum to quickly verify the presence of the expected functional groups (N-H, alkyl C-H, aromatic C=N/C=C, C-Cl).
-
1D NMR (¹H and ¹³C): Record the ¹H and ¹³C NMR spectra. In the ¹H spectrum, integrate the signals to determine the relative number of protons. In the ¹³C spectrum, ensure the correct number of carbon signals is observed.
-
2D NMR (COSY, HSQC, HMBC):
-
Run a COSY experiment to establish the proton-proton correlations within the pentyl chain.
-
Run an HSQC experiment to assign each aliphatic carbon to its directly attached proton(s).
-
Run an HMBC experiment. This is the crucial step for confirming the substitution pattern. Look for key correlations between the N-CH₂ protons and the C2 carbon of the pyrazine ring, and between the pyrazine protons and adjacent ring carbons.
-
-
Data Consolidation and Final Confirmation: Collate all spectroscopic data. The structure is considered confirmed only when all data points (exact mass, isotopic pattern, IR stretches, NMR chemical shifts, and NMR correlations) are consistent with the proposed structure of 6-Chloro-N-pentylpyrazin-2-amine.
Part 3: Comparative Data Analysis
To illustrate the power of this analytical approach, the following tables summarize the expected data for 6-Chloro-N-pentylpyrazin-2-amine and compare it with a potential regioisomer, 5-Chloro-N-pentylpyrazin-2-amine.
Table 1: Expected Spectroscopic Data for 6-Chloro-N-pentylpyrazin-2-amine
| Technique | Parameter | Expected Observation |
| HRMS | Molecular Ion | [M+H]⁺ with a 3:1 isotopic cluster for M⁺ and M+2. |
| FT-IR (cm⁻¹) | N-H Stretch | ~3350-3450 (secondary amine) |
| C-H Stretch | ~2850-2960 (aliphatic) | |
| C=N/C=C Stretch | ~1400-1600 (aromatic ring) | |
| ¹H NMR (δ, ppm) | Pyrazine H-3, H-5 | Two distinct singlets (~7.5-8.5 ppm) |
| Amine N-H | Broad singlet (variable, ~4.0-6.0 ppm) | |
| N-CH₂ | Triplet or multiplet (~3.2-3.6 ppm) | |
| (CH₂)₃ | Multiplets (~1.3-1.7 ppm) | |
| CH₃ | Triplet (~0.9 ppm) | |
| ¹³C NMR (δ, ppm) | Pyrazine C=N/C-Cl | ~130-160 (4 signals) |
| N-CH₂ | ~40-45 | |
| (CH₂)₃ | ~22-32 | |
| CH₃ | ~14 |
Table 2: Comparative Analysis of 6-Chloro vs. 5-Chloro Isomers
| Parameter | 6-Chloro-N-pentylpyrazin-2-amine | 5-Chloro-N-pentylpyrazin-2-amine (Hypothetical) | Rationale for Difference |
| ¹H NMR Pyrazine Protons | Two singlets (H-3, H-5) | Two doublets (H-3, H-6) | In the 5-chloro isomer, the two remaining ring protons (H-3 and H-6) would be adjacent and thus would show coupling to each other, resulting in doublets instead of singlets. |
| HMBC Correlations | N-CH₂ correlates to C2 and C3 | N-CH₂ correlates to C2 and C3 | The key differentiating correlations would involve the pyrazine protons. In the 6-chloro isomer, H-3 would show correlations to C2, C4, and C5. In the 5-chloro isomer, H-3 would correlate to C2, C4, and C5, while H-6 would correlate to C2, C4, and C5. The overall pattern of cross-peaks would be distinct. |
Part 4: Conclusion
The structural confirmation of 6-Chloro-N-pentylpyrazin-2-amine derivatives is a multi-faceted process that relies on the logical application of modern spectroscopic techniques. The unambiguous identification hinges on the convergence of evidence from mass spectrometry, 1D and 2D NMR, and FT-IR. The characteristic chlorine isotopic pattern in the mass spectrum, coupled with the specific chemical shifts and, most importantly, the long-range correlations observed in HMBC NMR experiments, provides an unassailable confirmation of the substitution pattern on the pyrazine ring. By following the systematic workflow presented, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development and materials science applications.
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Bridging the Bench and the Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment of 6-Substituted Pyrazin-2-Amine Compounds
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form hydrogen bonds allow for potent and selective interactions with a wide range of biological targets.[1] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[2] This guide focuses on the critical journey of a hypothetical, yet representative, compound from this class—"6-Chloro-N-pentylpyrazin-2-amine"—from initial laboratory testing to whole-organism validation.
For drug development professionals, understanding the nuances between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy is paramount. A compound that shows outstanding potency in a petri dish may fail spectacularly in a living system. This guide provides an in-depth comparison of these two essential evaluation paradigms, explaining the causality behind experimental choices and offering detailed protocols to ensure scientific rigor. Our objective is to illuminate the path from a promising molecule to a potential therapeutic, focusing on the crucial step of translating laboratory data into real-world biological effects.
Part 1: In Vitro Efficacy Assessment - The Proving Ground
In vitro assays are the cornerstone of early-stage drug discovery. They offer a rapid, high-throughput, and cost-effective means to screen large numbers of compounds and elucidate their mechanism of action in a controlled, isolated system.[3] By removing the complexities of a whole organism, we can directly assess a compound's activity against a specific cell line or molecular target.
Key In Vitro Applications for Pyrazine Compounds
Given the known activities of the pyrazine class, two primary areas of in vitro investigation are cytotoxicity against cancer cells and antimicrobial activity.
-
Anticancer Activity: Assessing the ability of a compound to kill or inhibit the growth of cancer cells.
-
Antimicrobial Activity: Determining the potency of a compound against pathogenic bacteria.
Hypothetical Target Pathway: Kinase Inhibition
Many pyrazine-containing drugs function as kinase inhibitors.[4] The pyrazine nitrogen atoms often serve as hydrogen bond acceptors in the hinge region of a kinase's ATP-binding pocket, disrupting downstream signaling.[4] Below is a conceptual signaling pathway that our hypothetical compound might inhibit.
Caption: Hypothetical kinase inhibition pathway for a pyrazine compound.
Experimental Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of viable cells.[7]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of "6-Chloro-N-pentylpyrazin-2-amine" and a known anticancer drug (e.g., Foretinib) in culture medium.[3] Add 100 µL of each concentration to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.[8]
-
Formazan Formation: Incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[8]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standard technique for determining MIC values.[2][10]
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of "6-Chloro-N-pentylpyrazin-2-amine" and a standard antibiotic (e.g., Vancomycin) in a 96-well plate using an appropriate bacterial growth medium like Mueller-Hinton Broth (MHB).[2]
-
Inoculum Preparation: Culture the target bacteria (e.g., Staphylococcus aureus) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (bacteria with no compound) and a negative control (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[9]
Hypothetical In Vitro Data Summary
| Compound | Target Cell/Organism | Assay | Endpoint | Result (µM) |
| 6-Chloro-N-pentylpyrazin-2-amine | A549 Lung Cancer | MTT | IC₅₀ | 1.2 |
| Foretinib (Control) | A549 Lung Cancer | MTT | IC₅₀ | 0.98 |
| 6-Chloro-N-pentylpyrazin-2-amine | S. aureus | MIC | MIC | 3.1 |
| Vancomycin (Control) | S. aureus | MIC | MIC | 1.5 |
Part 2: In Vivo Efficacy Assessment - The Whole-System Challenge
While in vitro data provide proof of concept, they cannot predict how a compound will behave in a complex biological system. In vivo studies are essential to evaluate a drug's overall efficacy and safety, taking into account its Pharmacokinetics (PK) —what the body does to the drug—and its Pharmacodynamics (PD) —what the drug does to the body.[11][12][13][14]
The Critical Role of Pharmacokinetics (ADME)
-
Absorption: How the drug enters the bloodstream.
-
Distribution: Where the drug travels within the body.
-
Metabolism: How the body chemically modifies the drug.
-
Excretion: How the body eliminates the drug.
A compound with excellent in vitro potency may be ineffective in vivo if it is poorly absorbed, rapidly metabolized into inactive forms, or fails to reach its target tissue.
Experimental Workflow: A General Overview
Caption: General experimental workflow for preclinical in vivo studies.
Experimental Protocol 3: Murine Xenograft Model for Anticancer Efficacy
Human tumor xenograft models are a standard for evaluating anticancer agents.[15] They involve implanting human cancer cells into immunodeficient mice.[15][16]
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 million A549 cells into the flank of athymic nude mice.[15]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Assignment: Randomize mice into treatment groups (e.g., Vehicle Control, "6-Chloro-N-pentylpyrazin-2-amine" at 25 mg/kg, Positive Control).
-
Dosing: Administer the compound daily via a clinically relevant route, such as oral gavage or intraperitoneal (IP) injection.
-
Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week as an indicator of toxicity.[16]
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size limit.
-
Analysis: Euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Experimental Protocol 4: Murine Thigh Infection Model for Antibacterial Efficacy
This model is used extensively to assess the efficacy of antimicrobial drugs in a localized infection.[17]
Methodology:
-
Immunosuppression: Render mice neutropenic by administering cyclophosphamide. This removes the influence of the innate immune system to better assess the compound's direct antibacterial effect.[17]
-
Infection: Inject a specific inoculum of S. aureus (e.g., 10⁶ CFU) directly into the thigh muscle of each mouse.
-
Treatment Initiation: Begin treatment with "6-Chloro-N-pentylpyrazin-2-amine" (e.g., at 50 mg/kg) and a control antibiotic at a specified time post-infection (e.g., 2 hours).
-
Sample Collection: At various time points (e.g., 24 hours post-treatment), euthanize cohorts of mice.
-
Bacterial Load Quantification: Aseptically remove the thigh muscle, homogenize it, and perform serial dilutions for plating on agar.
-
Analysis: Count the bacterial colonies after overnight incubation to determine the CFU per gram of tissue. Efficacy is measured as the log₁₀ reduction in CFU compared to the untreated control group at the start of therapy.
Hypothetical In Vivo Data Summary
| Compound | Model | Dosing Regimen | Endpoint | Result |
| 6-Chloro-N-pentylpyrazin-2-amine | A549 Xenograft | 25 mg/kg, PO, QD | Tumor Growth Inhibition (TGI) at Day 21 | 58% TGI |
| Vehicle Control | A549 Xenograft | N/A | TGI at Day 21 | 0% TGI (by definition) |
| 6-Chloro-N-pentylpyrazin-2-amine | S. aureus Thigh Model | 50 mg/kg, IP, single dose | Bacterial Load at 24h | 2.5 log₁₀ CFU reduction |
| Untreated Control | S. aureus Thigh Model | N/A | Bacterial Load at 24h | 1.8 log₁₀ CFU growth |
Part 3: The Bridge - Correlating In Vitro and In Vivo Results
The ultimate goal of preclinical research is to develop therapies that work in patients.[3] Therefore, establishing a strong in vitro-in vivo correlation (IVIVC) is critical.[18] This correlation helps predict human efficacious doses and guides clinical trial design.[18]
Why do promising in vitro results often fail to translate in vivo?
-
Poor Pharmacokinetics: The compound may not be absorbed, may be cleared from the body too quickly, or may not distribute to the target tissue.
-
Metabolic Instability: The liver and other organs may rapidly metabolize the compound into inactive or even toxic byproducts.
-
Toxicity: The compound may be toxic to the whole organism at concentrations required for efficacy, even if it showed low toxicity to isolated cells.
-
Target Engagement: The compound may not reach a high enough concentration at the site of action to effectively engage its target.
-
Complex Biology: The simplified in vitro environment lacks the complex interplay of hormones, immune cells, and metabolic factors present in vivo.
The process of translating laboratory findings requires computational models and a deep understanding of PK/PD principles to bridge the gap between a controlled cellular environment and the dynamic complexity of a living organism.[3][4]
Conclusion
The evaluation of novel compounds like "6-Chloro-N-pentylpyrazin-2-amine" is a multi-stage process where in vitro and in vivo studies serve distinct but complementary roles. In vitro assays act as the initial filter, rapidly identifying compounds with desired biological activity and providing insights into their mechanism of action. In vivo models then provide the indispensable test of whether this activity can be translated into meaningful therapeutic efficacy within the complex environment of a living organism. A thorough understanding of both methodologies, and the critical factors that bridge them, is essential for any researcher dedicated to the rigorous and rewarding process of drug discovery and development.
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A Methodological and Comparative Guide to the Synthesis and Analysis of 6-Chloro-N-pentylpyrazin-2-amine
An objective, data-driven comparison and experimental guide for researchers, scientists, and drug development professionals.
This guide provides a detailed technical comparison of synthetic and analytical methodologies relevant to 6-Chloro-N-pentylpyrazin-2-amine. Given the specialized nature of this compound, direct comparative performance data in the public domain is limited. Therefore, this document establishes a robust framework for its synthesis and characterization by leveraging established chemical principles and data from structurally related pyrazine analogues. We will explore the rationale behind key experimental choices, present detailed protocols, and propose a validation workflow to ensure scientific integrity.
Introduction: The Pyrazine Scaffold and the Significance of 6-Chloro-N-pentylpyrazin-2-amine
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules that interact with biological targets. The compound 6-Chloro-N-pentylpyrazin-2-amine belongs to the class of 2-aminopyrazines, which are key intermediates in the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.
The specific structure of 6-Chloro-N-pentylpyrazin-2-amine, featuring a chlorine atom at the 6-position and a pentyl group on the amine, offers distinct physicochemical properties. The chlorine atom provides a reactive handle for further chemical modification via cross-coupling reactions, while the N-pentyl group significantly increases lipophilicity compared to smaller alkyl groups. This guide will focus on the most efficient and reliable methods to synthesize, purify, and characterize this specific molecule, providing a comparative context against alternative approaches.
Comparative Analysis of Synthetic Routes
The synthesis of 6-Chloro-N-pentylpyrazin-2-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The primary comparison lies in the choice of starting materials and reaction conditions.
Primary Synthetic Pathway: SNAr from Dichloropyrazine
The most common and cost-effective route begins with 2,6-dichloropyrazine and pentylamine. The reaction is driven by the electron-withdrawing nature of the pyrazine ring nitrogens, which activates the chlorine atoms towards nucleophilic attack.
Causality Behind Experimental Choices:
-
Starting Material: 2,6-Dichloropyrazine is selected due to the differential reactivity of its chlorine atoms. The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 6-position after the first substitution, allowing for a controlled, monosubstitution reaction.
-
Nucleophile: Pentylamine is a primary amine that is a sufficiently strong nucleophile to displace the chloride.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or a high-boiling point alcohol is often used to facilitate the dissolution of reactants and to allow for heating, which accelerates the reaction rate.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Alternative Pathway: Buchwald-Hartwig Amination
For more complex or sensitive substrates, a palladium-catalyzed Buchwald-Hartwig amination could be an alternative. This method offers high selectivity but comes with increased cost and complexity.
Comparison of Synthetic Routes
| Feature | SNAr Method | Buchwald-Hartwig Amination |
| Reagents | 2,6-Dichloropyrazine, Pentylamine, Base (e.g., K2CO3) | 2,6-Dichloropyrazine, Pentylamine, Pd-catalyst, Ligand, Base (e.g., NaOtBu) |
| Conditions | High temperature (80-120 °C) | Moderate temperature (60-100 °C) |
| Cost | Low | High (due to catalyst and ligand) |
| Complexity | Low to moderate | High (requires inert atmosphere, specialized reagents) |
| Selectivity | Generally good for monosubstitution | Excellent |
| Ideal Use Case | Scalable, cost-effective synthesis | Small-scale synthesis, difficult substrates, high-purity requirements |
For the synthesis of 6-Chloro-N-pentylpyrazin-2-amine, the SNAr method is the more practical and widely applicable choice.
Proposed Experimental Workflow: Synthesis & Purification
This section details a self-validating protocol for the synthesis and purification of the target compound.
Synthesis Workflow Diagram
Caption: Workflow for synthesis and purification.
Step-by-Step Synthesis Protocol
-
Reagent Setup: To a round-bottom flask, add 2,6-dichloropyrazine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Nucleophile Addition: Add pentylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The disappearance of the 2,6-dichloropyrazine spot indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate. Shake and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
Analytical Characterization and Data Comparison
Proper characterization is essential to confirm the identity and purity of the synthesized compound. We will compare the expected data for 6-Chloro-N-pentylpyrazin-2-amine with a close analogue, 6-chloro-N-phenylpyrazin-2-amine, for which data is more readily available.[3]
Characterization Workflow Diagram
Sources
Safety Operating Guide
Navigating the Unseen Risks: A Comprehensive Guide to the Safe Disposal of 6-Chloro-N-pentylpyrazin-2-amine
Hazard Profile: An Extrapolation from Structural Analogs
Due to the novelty of 6-Chloro-N-pentylpyrazin-2-amine, a specific SDS is not available. Therefore, a conservative hazard assessment has been conducted by examining the known risks of structurally similar molecules, such as 6-chloro-N,N-dimethylpyrazin-2-amine and various other chlorinated pyridines and pyrazines.[1][2]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | GHS Classification | Implication for 6-Chloro-N-pentylpyrazin-2-amine |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Ingestion may lead to adverse health effects.[1][2] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Direct contact with skin is likely to cause irritation.[1][2] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | Contact with eyes can result in significant irritation.[1][2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Inhalation of dust or vapors may irritate the respiratory tract.[1][2] |
Based on this analysis, it is prudent to handle 6-Chloro-N-pentylpyrazin-2-amine as a hazardous substance with the potential for acute toxicity, as well as dermal, ocular, and respiratory irritation.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow is designed to guide the user through a safe and compliant disposal process. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 6-Chloro-N-pentylpyrazin-2-amine for disposal, it is imperative to be equipped with the appropriate PPE. The rationale for each piece of equipment is to prevent any direct contact with the substance, thereby mitigating the risks identified in the hazard profile.
-
Nitrile Gloves: Provides a barrier against skin contact.
-
Safety Goggles with Side Shields or a Face Shield: Protects the eyes from splashes or airborne particles.
-
Laboratory Coat: Prevents contamination of personal clothing.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling the solid outside of a fume hood or if there is a risk of aerosol generation.
Waste Segregation: Preventing Unforeseen Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Halogenated organic compounds should be collected in a designated, clearly labeled waste container.
Experimental Protocol: Waste Collection
-
Obtain a designated hazardous waste container: This should be a robust, leak-proof container, typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Label the container: The label must clearly state "Hazardous Waste - Halogenated Organic Compounds" and list the full chemical name: "6-Chloro-N-pentylpyrazin-2-amine".
-
Transfer the waste: Carefully transfer the solid waste into the container using a chemically resistant scoop or spatula. If dealing with a solution, use a funnel to avoid spills. All transfers should be performed in a certified chemical fume hood.
-
Seal the container: Ensure the container is tightly sealed after each addition of waste.
Decontamination of Labware
Any labware that has come into contact with 6-Chloro-N-pentylpyrazin-2-amine must be decontaminated before being returned to general use or disposed of.
Experimental Protocol: Labware Decontamination
-
Rinse with an appropriate organic solvent: Rinse the contaminated glassware three times with a suitable solvent such as acetone or ethanol. The rinsate must be collected and disposed of as halogenated organic waste.
-
Wash with soap and water: After the solvent rinse, wash the glassware thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water and allow to dry.
Disposal Decision Logic
The following diagram illustrates the decision-making process for the disposal of 6-Chloro-N-pentylpyrazin-2-amine, emphasizing the importance of institutional guidelines and professional disposal services.
Sources
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 6-Chloro-N-pentylpyrazin-2-amine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-N-pentylpyrazin-2-amine. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a culture of safety and experimental integrity. Due to the limited publicly available hazard data for this specific compound, the recommendations herein are synthesized from the known properties of structurally analogous chloro- and amino-substituted pyrazines and pyridines, adhering to the principle of managing risk based on the most probable hazards.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of 6-Chloro-N-pentylpyrazin-2-amine is the foundation of a robust safety protocol. The molecule's structure—a pyrazine ring substituted with a chlorine atom and a secondary amine—suggests specific reactivity and toxicological concerns. The chlorine atom designates it as a halogenated organic compound, which has direct implications for its disposal. The pyrazine and amine moieties suggest it is likely to be a skin, eye, and respiratory irritant.
| Property / Hazard | Assessment for 6-Chloro-N-pentylpyrazin-2-amine | Rationale / Data Source |
| Physical State | Solid or Liquid (Assumed) | Based on analogues. |
| Molecular Formula | C₉H₁₄ClN₃[5] | From supplier data.[5] |
| Acute Oral Toxicity | Assumed Harmful if Swallowed (Category 4) | Inferred from analogues like 2-Amino-6-chloropyridine (H302) and 6-chloro-N,N-dimethylpyrazin-2-amine (H302).[3][4] |
| Skin Corrosion/Irritation | Assumed to Cause Skin Irritation (Category 2) | Inferred from analogues which are classified as skin irritants (H315).[1][4][6] |
| Eye Damage/Irritation | Assumed to Cause Serious Eye Irritation (Category 2) | Inferred from analogues which are classified as serious eye irritants (H319).[1][3][4][6] |
| Respiratory Irritation | Assumed to Cause Respiratory Irritation | A common hazard for amine-containing heterocyclic compounds and explicitly listed for analogues (H335).[4][6] |
| Reactivity | Reacts with strong oxidizing agents. Thermal decomposition may occur at high temperatures. | General chemical principles for chlorinated amines. |
| Waste Classification | Halogenated Organic Waste | Presence of a chlorine atom on the organic structure.[7][8] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is essential, but it is the last line of defense against chemical exposure. A comprehensive safety culture prioritizes eliminating or minimizing hazards at their source. Before any work is performed, a risk assessment should consider the following hierarchy.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Mandatory Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, the following PPE is mandatory for all procedures involving 6-Chloro-N-pentylpyrazin-2-amine.
| Protection Type | Minimum Requirement | Rationale and Best Practices |
| Hand Protection | Double-gloved Nitrile Gloves (ensure full wrist coverage) | Provides robust protection against incidental contact. The outer glove is removed immediately after handling, minimizing contamination of equipment and lab space. Change gloves frequently (e.g., every 1-2 hours) or immediately if contamination is suspected.[9] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields | Protects against splashes and particulates. For any procedure with a higher risk of splashing (e.g., transfers, solution preparations), a full-face shield worn over safety goggles is required. [9][10] |
| Body Protection | Flame-resistant laboratory coat with tight-fitting knit cuffs | Prevents skin contact on arms and torso. Cuffs should be tucked under the inner glove. For larger quantities (>5g) or extended procedures, a disposable, chemical-resistant gown is recommended.[10] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | This is an engineering control and the primary method of respiratory protection.[11][12] If weighing or other procedures must occur outside a hood where aerosols could be generated, a NIOSH-approved half-mask respirator with organic vapor cartridges is required. Surgical masks provide no protection against chemical vapors.[9] |
Procedural Guidance: Donning, Doffing, and Handling
Contamination often occurs when removing PPE. Follow this sequence rigorously.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Put on and fasten completely.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye and Face Protection: Position goggles and/or face shield.
-
Gloves: Put on the inner pair, tucking the gown cuff underneath. Put on the outer pair over the inner pair and gown cuff.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Peel off the first (outer) pair of gloves, turning them inside out. Dispose of them in the designated halogenated waste container.
-
Gown/Lab Coat: Unfasten and peel away from the body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Eye and Face Protection: Remove by handling the strap or earpieces.
-
Respiratory Protection (if worn): Remove.
-
Inner Gloves: Peel off the final pair of gloves, turning them inside out.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1]
Emergency Protocols: Spills and Exposure
Preparedness is key to mitigating the impact of an accidental release or exposure.
Caption: A flowchart for immediate actions in case of a spill or personal exposure.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, trained personnel should provide oxygen. Do not perform mouth-to-mouth resuscitation.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][6] Call a physician or poison control center immediately.
Decontamination and Waste Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance. As a halogenated organic compound, 6-Chloro-N-pentylpyrazin-2-amine requires specific disposal procedures.
Segregation is Paramount:
-
Do NOT mix halogenated waste with non-halogenated waste. [8][13] Doing so contaminates the entire non-halogenated waste stream, significantly increasing disposal costs and environmental impact.[8]
-
A dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste" must be used.[7][14]
Disposal Protocol:
-
Container Preparation: Obtain a compatible waste container with a secure, screw-top cap. The container must be in good condition.[8][14]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "6-Chloro-N-pentylpyrazin-2-amine," and any solvents used in the waste stream.[14]
-
Solid Waste: All contaminated solid materials (gloves, absorbent pads, weighing paper, pipette tips) must be placed in the designated solid halogenated waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated liquid halogenated waste container. Do not mix incompatible wastes, such as strong acids or bases, in the same container.[7][13]
-
Storage: Keep waste containers closed at all times except when adding waste.[14] Store in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Disposal will be conducted via high-temperature incineration at a licensed facility.[7][8]
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- U.S. Environmental Protection Agency. (1988).
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- Cornell University. (n.d.). 7.2 Organic Solvents. Environmental Health and Safety.
- ChemicalBook. (2022). (6-chloropyrazin-2-yl)
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025).
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Chemcasts. (n.d.). Thermophysical Properties of 6-Chloro-2-pyridinamine.
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- Jubilant Ingrevia. (2024).
- Polovich, M., & Clark, P. C. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Society.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazine-2-sulfonyl Chloride.
- Fisher Scientific. (2024).
- National Center for Biotechnology Information. (n.d.). 6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine. PubChem.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- National Center for Biotechnology Information. (n.d.). 6-chloro-N,N-dimethylpyrazin-2-amine. PubChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
